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  • Product: 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene
  • CAS: 42161-96-6

Core Science & Biosynthesis

Foundational

Advanced Applications and Mechanistic Insights of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene in Organic Synthesis

Executive Summary As a Senior Application Scientist, I frequently encounter the need for highly specialized building blocks to construct complex, sterically demanding molecular architectures. 1-Cyclopropyl-1-(trimethylsi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter the need for highly specialized building blocks to construct complex, sterically demanding molecular architectures. 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (CAS 42161-96-6) is a premier example of such a reagent. Functioning as the kinetic silyl enol ether of cyclopropyl methyl ketone, this compound merges the nucleophilic reactivity of an enol ether with the inherent ring strain of a cyclopropane moiety. This whitepaper provides an in-depth technical guide on its physicochemical profile, synthesis protocols, and core applications—specifically focusing on cyclopentanone annelation and Mukaiyama aldol reactions—tailored for drug development professionals and synthetic chemists.

Physicochemical Profiling and Structural Dynamics

1-Cyclopropyl-1-(trimethylsilyloxy)ethylene is a moisture-sensitive, flammable liquid. Its unique reactivity stems from the conjugation of the electron-rich double bond with the strained three-membered ring. The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain, which can be strategically released under thermal or Lewis acidic conditions to drive complex cascade reactions[1].

Table 1: Physicochemical Properties

ParameterValue / Description
CAS Number 42161-96-6
Molecular Formula C8H16OSi
Molecular Weight 156.30 g/mol
Boiling Point 38–40 °C at 12 mmHg
Density 0.845 g/mL at 25 °C
Refractive Index ( nD20​ ) 1.431
Storage Conditions 2–8 °C, under inert atmosphere (Argon/N2)

Synthesis and Preparation Protocols

The synthesis of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene relies on the kinetic enolization of cyclopropyl methyl ketone.

Causality of Reagent Selection: Lithium diisopropylamide (LDA) is strictly required at cryogenic temperatures (-78 °C) to ensure rapid, irreversible deprotonation of the less hindered methyl group. This prevents thermodynamic equilibration and self-aldol condensation. Trimethylsilyl chloride (TMSCl) is then introduced to trap the kinetic lithium enolate, forming the stable silyl enol ether.

Synthesis A Cyclopropyl Methyl Ketone B LDA / THF (-78 °C) A->B Deprotonation C Lithium Enolate B->C D TMSCl Quench C->D Silylation E 1-Cyclopropyl-1- (trimethylsilyloxy)ethylene D->E

Workflow for the kinetic enolization and silylation of cyclopropyl methyl ketone.

Standardized Synthesis Methodology (Self-Validating Workflow)
  • Preparation of LDA: In a flame-dried Schlenk flask under Argon, add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv). Cool to -78 °C and add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Enolization: Add cyclopropyl methyl ketone (1.0 equiv) dropwise over 15 minutes. Validation Check: The solution should transition from clear to a pale, homogeneous yellow, indicating successful enolate formation without polymeric byproducts.

  • Silylation: After 1 hour at -78 °C, add freshly distilled TMSCl (1.2 equiv) rapidly. Allow the reaction to warm to room temperature over 2 hours.

  • Workup & Isolation: Quench with cold saturated NaHCO3. Extract with pentane (to avoid hydrolyzing the sensitive enol ether). Dry over Na2SO4, concentrate under reduced pressure, and purify via vacuum distillation (38–40 °C at 12 mmHg).

  • Analytical Validation: Confirm product identity via 1 H NMR. The disappearance of the methyl ketone singlet (~2.2 ppm) and the appearance of two distinct vinylic doublets (~4.0–4.2 ppm) confirm the structural integrity.

Core Synthetic Applications

Pathway A: The Vinylcyclopropane-Cyclopentene Rearrangement (Monti Annelation)

A hallmark application of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene is its use as a C5 synthon. According to Monti et al., thermal activation of this silyl enol ether induces a highly efficient vinylcyclopropane rearrangement[2].

Mechanistic Causality: Heating the compound above 300 °C provides the activation energy necessary to homolytically cleave the strained cyclopropane C-C bond. The resulting diradical is stabilized by the adjacent silyloxy-vinyl system. Recombination of the diradical yields 1-(trimethylsilyloxy)cyclopentene, which upon mild acidic hydrolysis delivers a cyclopentanone derivative. This annelation strategy is invaluable for constructing the cyclopentane cores found in numerous terpenoid and steroid scaffolds.

MontiAnnelation A 1-Cyclopropyl-1- (trimethylsilyloxy)ethylene B Thermal Activation (>300 °C) A->B C Diradical Intermediate (Ring Opening) B->C Homolytic Cleavage D 1-(Trimethylsilyloxy) cyclopentene C->D Recombination E Hydrolysis (H3O+) D->E F Cyclopentanone Derivative E->F Desilylation

Mechanism of the vinylcyclopropane-cyclopentene thermal rearrangement.

Pathway B: Mukaiyama Aldol and Reformatsky-Type Additions

The compound serves as a potent nucleophile in Mukaiyama aldol reactions. When activated by a Lewis acid (e.g., TiCl4 or BF3·OEt2), the electron-rich double bond attacks aldehydes or ketones. Because the cyclopropyl ring remains intact under these specific conditions, this pathway is heavily utilized in drug development to install cyclopropyl-bearing β -hydroxy ketone motifs. Similar reactivity paradigms have been documented in modified Reformatsky reactions for the synthesis of complex amino acids, such as 4-amino-3-hydroxy-6-methylheptanoic acid[3].

Experimental Workflows for Downstream Applications

Protocol: Monti Cyclopentanone Annelation
  • Setup: Dissolve 1-cyclopropyl-1-(trimethylsilyloxy)ethylene in a high-boiling inert solvent (e.g., decalin) or utilize a continuous-flow gas-phase pyrolysis apparatus set to 320 °C.

  • Execution: Pass the substrate through the heated zone (residence time ~10–15 seconds in flow).

  • Hydrolysis: Collect the effluent in a receiving flask cooled to 0 °C containing 1M HCl in THF. Stir for 1 hour.

  • Validation: Monitor the reaction via GC-MS. The complete disappearance of the parent mass ( m/z 156) and the emergence of the cyclopentanone mass ( m/z 84, post-desilylation) validates the successful ring expansion.

Protocol: Mukaiyama Aldol Addition
  • Setup: In a flame-dried flask, dissolve the target aldehyde (1.0 equiv) in anhydrous CH2Cl2 and cool to -78 °C.

  • Activation: Add TiCl4 (1.1 equiv) dropwise. Validation Check: A color change (typically to deep yellow/orange) indicates the formation of the Lewis acid-aldehyde complex.

  • Coupling: Add 1-cyclopropyl-1-(trimethylsilyloxy)ethylene (1.2 equiv) dropwise. Stir at -78 °C for 2 hours.

  • Quench & Isolation: Quench with saturated aqueous NH4Cl. Extract with CH2Cl2, dry over MgSO4, and purify via silica gel chromatography.

Quantitative Metrics and Application Comparison

To assist in synthetic route planning, the following table summarizes the expected performance metrics of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene across its primary application pathways.

Table 2: Comparative Application Metrics

Reaction PathwayCatalyst / ActivationTypical Yield RangePrimary Synthetic Utility
Monti Annelation Thermal (>300 °C)75% – 85%C5 Ring Construction (Cyclopentanones)
Mukaiyama Aldol TiCl4 or BF3·OEt280% – 95%C-C Bond Formation ( β -hydroxy ketones)
Simmons-Smith Zn/Cu, CH2I260% – 75%Bicyclopropyl System Generation
Reformatsky-Type Zn(0) / Lewis Acid65% – 80%Complex Amino Acid Synthesis

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 552432, 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene." PubChem, [Link]

  • Monti, S. A., Cowherd, F. G., & McAninch, T. W. "Thermal rearrangement of trimethylsilyl enol ethers of cyclopropyl methyl ketones. Cyclopentanone annelation procedure." The Journal of Organic Chemistry, 1975, 40(7), 858-862. [Link]

  • Olofson, R. A., et al. "Synthesis of 4-amino-3-hydroxy-6-methylheptanoic acid by a modified Reformatsky reaction." The Journal of Organic Chemistry, 1978, 43(4), 754-755. [Link]

Sources

Exploratory

Technical Whitepaper: Stability, Storage, and Handling of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

Executive Summary 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (CAS: 42161-96-6), also known as (1-cyclopropylvinyloxy)trimethylsilane, is a highly reactive silyl enol ether utilized extensively in advanced organic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (CAS: 42161-96-6), also known as (1-cyclopropylvinyloxy)trimethylsilane, is a highly reactive silyl enol ether utilized extensively in advanced organic synthesis[1]. Serving as a critical intermediate for cyclopropanation, Mukaiyama aldol additions, and the synthesis of complex halomethyl ketones, its utility is matched only by its extreme sensitivity to environmental degradation.

This whitepaper provides an in-depth mechanistic analysis of the compound's stability profile. By understanding the causality behind its degradation pathways, researchers can implement the self-validating storage and handling protocols detailed herein to preserve reagent integrity, ensure reproducible yields, and prevent costly synthetic failures.

Chemical Profiling & Reactivity Dynamics

The unique reactivity of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene stems from the synergistic electronic effects of its functional groups. Silyl enol ethers are generally recognized as potent carbon nucleophiles[2]. However, the presence of the alpha-cyclopropyl group dramatically amplifies this nucleophilicity.

The Causality of Hyper-Reactivity: The cyclopropyl ring acts as a strong electron donor through σ−π conjugation (the interaction of the strained C-C Walsh orbitals with the adjacent π -system of the enol ether). This conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO), localizing significant electron density on the β -carbon. While this makes the compound an excellent nucleophile for Lewis acid-catalyzed C-C bond formation[2], it simultaneously makes the alkene highly susceptible to electrophilic attack by ambient protons (e.g., from trace moisture or dissolved CO2​ ).

Mechanistic Pathways of Degradation

The primary mode of degradation for 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene is hydrolysis . Silyl enol ethers are notoriously prone to hydrolysis in acidic or aqueous conditions[3]. Even mild aqueous acids can rapidly cleave the silyl group[4].

The degradation is an auto-catalytic process. The first step—protonation of the electron-rich double bond—is the rate-determining step, leading to the formation of a highly reactive oxonium intermediate[3]. Subsequent nucleophilic attack by water forms a protonated hemiacetal, which rapidly collapses[3]. This cleavage yields cyclopropyl methyl ketone and hexamethyldisiloxane (HMDS) . Because a proton is regenerated during the final Si-O bond cleavage, a single molecule of water/acid can theoretically catalyze the destruction of the entire batch if thermal energy permits.

Hydrolysis_Mechanism A 1-Cyclopropyl-1- (trimethylsilyloxy)ethylene B Oxonium Intermediate A->B + H⁺ (Trace Acid) Rate-Limiting C Hemiacetal Intermediate B->C + H₂O Nucleophilic Attack D Cyclopropyl Methyl Ketone + HMDS C->D - H⁺ (Regenerated) Si-O Cleavage

Figure 1: Acid-catalyzed hydrolysis pathway of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene.

Quantitative Stability Profiles

To illustrate the compound's sensitivity, the following tables summarize its hydrolytic half-life and long-term storage stability. The data dictates that neutral-to-basic conditions and sub-zero temperatures are mandatory for preservation.

Table 1: Hydrolytic Half-Life at 25°C (Aqueous/Organic Interface) | pH Level | Buffer Condition | Estimated Half-Life ( t1/2​ ) | Primary Degradant | | :--- | :--- | :--- | :--- | | pH 4.0 | Mild Acidic | < 5 minutes | Cyclopropyl methyl ketone | | pH 7.0 | Neutral | ~24 hours | Cyclopropyl methyl ketone | | pH 9.0 | Mild Basic | > 7 days | Trace silanols |

Table 2: Long-Term Storage Matrix (Purity % over time)

Storage Temp Atmosphere 1 Month 3 Months 6 Months 12 Months
25°C Air (Ambient) < 10% 0% 0% 0%
4°C Nitrogen 95% 85% 70% < 50%

| -20°C | Argon | > 99% | > 98% | > 97% | > 95% |

Empirical Storage & Handling Protocols

Based on the mechanistic vulnerabilities outlined above, the storage of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene must strictly adhere to three principles: Thermal Suppression , Moisture Exclusion , and Acid Neutralization .

  • Thermal Suppression (-20°C): Storing the compound in a freezer severely retards the kinetics of the rate-limiting protonation step.

  • Moisture Exclusion (Argon Blanket): Argon is approximately 38% denser than Nitrogen. When a septum is pierced, Argon effectively settles over the liquid phase, creating a physical barrier against atmospheric moisture, whereas Nitrogen readily mixes with ambient air.

  • Acid Neutralization (Optional but Recommended): For long-term storage of bulk quantities, storing the reagent over a trace amount of anhydrous Potassium Carbonate ( K2​CO3​ ) neutralizes auto-catalytic protons without reacting with the silyl enol ether.

Handling_Workflow Step1 1. Thermal Equilibration Thaw to 20°C in desiccator Step2 2. Inert Atmosphere Setup Establish Argon blanket Step1->Step2 Proceed when dry Step3 3. Syringe Preparation Purge gas-tight syringe 3x Step2->Step3 Step4 4. Reagent Extraction Withdraw under positive pressure Step3->Step4 Strict moisture exclusion Step5 5. Post-Transfer Sealing Seal with Teflon, return to -20°C Step4->Step5

Figure 2: Step-by-step inert-atmosphere handling workflow to prevent auto-hydrolysis.

Step-by-Step Methodologies

Protocol A: Schlenk-Line Mediated Aliquoting (Self-Validating)

Causality Focus: This protocol prevents the introduction of condensation, which is the most common cause of reagent degradation during handling.

  • Equilibration: Remove the reagent bottle from the -20°C freezer and immediately place it in a vacuum desiccator containing active Drierite. Allow it to warm to room temperature (approx. 30-45 minutes).

    • Causality: Piercing a cold septum in ambient air causes immediate condensation of atmospheric water vapor inside the needle, injecting liquid water directly into the reagent.

  • Syringe Preparation: Attach a gas-tight glass syringe to a Schlenk line. Draw Argon into the syringe, then expel it. Repeat this purge cycle three times.

  • System Validation (The Fume Test): Before withdrawing the reagent, draw 0.5 mL of the headspace gas from the reagent bottle and inject it into a separate test vial containing a single drop of Titanium Tetrachloride ( TiCl4​ ).

    • Self-Validation: If white smoke ( HCl gas) appears, moisture is present in the syringe or headspace. Abort the transfer, re-dry the syringe, and purge the reagent bottle with Argon. If no smoke appears, the system is verified dry.

  • Extraction: Insert the validated syringe into the reagent bottle under a positive pressure of Argon. Withdraw the required volume slowly to prevent cavitation.

  • Sealing: Upon removal, wrap the pierced septum tightly with Teflon tape, followed by Parafilm, and immediately return to -20°C storage.

Protocol B: Purification via Fractional Distillation

If the reagent has degraded (identifiable via 1H NMR by the presence of a sharp singlet at ~2.2 ppm corresponding to the methyl group of cyclopropyl methyl ketone), it must be purified prior to use.

  • Setup: Assemble a short-path distillation apparatus. Flame-dry the entire apparatus under vacuum (< 0.1 Torr) and backfill with Argon.

  • Base Addition: Add 10 mg of freshly flame-dried, anhydrous K2​CO3​ to the distillation flask containing the degraded reagent.

    • Causality: Heating silyl enol ethers accelerates acid-catalyzed rearrangement and hydrolysis. The solid base acts as an irreversible sink for trace protons, protecting the compound during thermal stress.

  • Distillation: Apply vacuum (e.g., 10-15 Torr) and gently heat the oil bath. Collect the purified 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene in a receiver flask pre-cooled to -78°C (dry ice/acetone).

  • Validation: Analyze the distillate via 1H NMR in CDCl3​ (pre-treated with basic alumina). A pure product will exhibit characteristic terminal methylene protons (multiplets at ~4.0-4.5 ppm) and a complete absence of the 2.2 ppm ketone singlet.

References

  • PubChem Compound Summary for CID 552432, 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene. National Center for Biotechnology Information.[1] URL:[Link]

  • Construction of Functionalized Nitrogen Heterocycles (Hydrolysis of Silyl Enol Ethers). UBC Library Open Collections.[3] URL:[Link]

  • Carbon−Carbon Bond Forming Reactions Mediated by Silicon Lewis Acids. Chemical Reviews, ACS Publications.[2] URL:[Link]

  • Aliphatic Nucleophilic Substitution and Hydrolysis of Enol Ethers. John Wiley & Sons, Inc.[4] URL: [Link]

Sources

Foundational

1-Cyclopropyl-1-(trimethylsilyloxy)ethylene safety and handling

An In-Depth Technical Guide to the Safe Handling and Application of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene This guide provides comprehensive safety protocols, handling procedures, and experimental methodologies for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling and Application of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

This guide provides comprehensive safety protocols, handling procedures, and experimental methodologies for 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene. It is intended for researchers, chemists, and drug development professionals who utilize this versatile silyl enol ether as a key intermediate in organic synthesis. The document is structured to deliver not only procedural steps but also the scientific rationale behind them, ensuring a robust and safe operational framework.

Compound Profile and Physicochemical Properties

1-Cyclopropyl-1-(trimethylsilyloxy)ethylene, a member of the silyl enol ether class of compounds, serves as a stable and isolable enolate equivalent. Its unique structure, combining a cyclopropyl ring with the silyl enol ether moiety, makes it a valuable building block for introducing the cyclopropylmethyl ketone fragment in complex molecule synthesis.[1] Silyl enol ethers, in general, are prized for their moderate nucleophilicity, allowing for controlled carbon-carbon bond formation with a variety of electrophiles.[2]

PropertyValueSource
IUPAC Name 1-cyclopropylethenoxy(trimethyl)silane[3]
CAS Number 42161-96-6[3]
Molecular Formula C₈H₁₆OSi[3]
Molecular Weight 156.30 g/mol [3]
Appearance Colorless liquid[1]
Boiling Point 38-40 °C @ 12 mm Hg[4]
Density 0.845 g/mL at 25 °C[4]

Hazard Identification and GHS Classification

According to aggregated GHS data, 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene is classified as a hazardous substance.[3] Understanding these hazards is the foundation of safe handling.

Hazard ClassGHS ClassificationHazard StatementPractical Implication
Flammable Liquids Category 3H226: Flammable liquid and vaporMust be stored away from ignition sources. Vapors can form explosive mixtures with air.[3][5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation. Protective gloves are mandatory.[3][6]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationSplashes can cause significant, potentially damaging, eye irritation. Eye protection is essential.[3][6]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationVapors or mists can irritate the nose, throat, and lungs. Work must be conducted in a well-ventilated area, preferably a fume hood.[3][6]

Comprehensive Safety and Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and stringent procedural discipline is required for the safe management of this reagent.

Engineering Controls: The Primary Barrier

The primary engineering control for handling 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene is a certified chemical fume hood . This is non-negotiable. The fume hood serves two critical functions:

  • It contains and exhausts flammable vapors, minimizing the risk of fire or explosion.[7]

  • It protects the operator from inhaling irritating vapors, addressing the H335 hazard classification.[8]

Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is essential to prevent chemical exposure.[9] Selections must be based on the specific hazards of the material.[10]

Protection TypeSpecificationRationale
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 certified). A face shield should be worn over goggles when handling larger quantities (>100 mL) or during splash-prone operations.Protects against direct splashes, which can cause serious eye irritation (H319).[11]
Skin Protection Gloves: Nitrile or neoprene gloves. Inspect for tears before use and replace immediately upon contamination.[8] Clothing: A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.Prevents skin contact and subsequent irritation (H315). Flame-resistant material offers protection from the flammability hazard (H226).[11]
Respiratory Protection Not typically required when used within a functioning chemical fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor cartridges is necessary.Mitigates the risk of respiratory tract irritation (H335) in scenarios with inadequate ventilation.[8][11]
Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and ensuring laboratory safety.

  • Storage Conditions: Store in a cool, dry, well-ventilated area designated for flammable liquids.[7][12] The container must be kept tightly closed and refrigerated.[6][12]

  • Inert Atmosphere: Due to its sensitivity to moisture, which leads to hydrolysis, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen).[12]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools when handling.[12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and alkalis, as these can trigger vigorous and potentially hazardous reactions.[12]

Emergency Response Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.[13]

First Aid Measures

Immediate and appropriate first aid is critical.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]

  • After Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation persists, consult a physician.[5][14]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate attention from an ophthalmologist.[5][14]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Spill Management

For minor laboratory spills (<100 mL), trained personnel can perform cleanup. For larger spills, evacuate the area and contact emergency services.

Spill_Response_Workflow cluster_assessment Initial Action cluster_cleanup Containment & Cleanup cluster_final Final Steps Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Risk (Size, Location) Alert->Assess Ignition Eliminate Ignition Sources Assess->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill (Absorbent Dikes) PPE->Contain Absorb Absorb Material (Outside-In) Contain->Absorb Collect Collect Waste in Sealed Container Absorb->Collect Decon Decontaminate Area & Tools Collect->Decon Dispose Label & Dispose as Hazardous Waste Decon->Dispose Report Report Incident Dispose->Report

Caption: Workflow for managing a minor chemical spill.

Spill Cleanup Protocol:

  • Alert & Assess: Alert personnel in the immediate area. Assess the spill size and potential for vapor spread.[15]

  • Control Ignition: Extinguish all nearby flames and turn off spark-producing equipment.[13]

  • Don PPE: Wear the minimum PPE specified in Section 3.2.

  • Contain: Encircle the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent it from spreading.[16]

  • Absorb: Working from the outside edge inward, cover the spill with absorbent material. This minimizes splashing.[13]

  • Collect: Carefully scoop the contaminated material into a sealable, labeled waste container using non-sparking tools.[15]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water.

  • Dispose: Dispose of all cleanup materials as hazardous chemical waste according to institutional and local regulations.[17]

Chemical Reactivity and Mechanistic Considerations

1-Cyclopropyl-1-(trimethylsilyloxy)ethylene is a nucleophile, though milder than a corresponding lithium or sodium enolate.[2] This moderated reactivity makes it a stable and controllable synthetic tool.

  • Hydrolysis: The Si-O bond is susceptible to cleavage by water. This hydrolysis reaction regenerates the parent carbonyl compound (cyclopropyl methyl ketone) and forms a silanol, which typically dimerizes to hexamethyldisiloxane.[2] This is the primary degradation pathway and underscores the need for anhydrous reaction conditions and storage under an inert atmosphere.

  • Lewis Acid-Catalyzed Reactions: Its nucleophilicity is significantly enhanced in the presence of Lewis acids like titanium tetrachloride (TiCl₄).[1][2] The Lewis acid coordinates to the electrophile (e.g., an aldehyde or ketone), activating it for nucleophilic attack by the silyl enol ether. This is the mechanistic basis for its use in Mukaiyama aldol and Michael additions.[1]

Experimental Methodologies

The following protocols are illustrative of the synthesis and application of this reagent. All operations must be performed in a chemical fume hood using appropriate PPE.

Synthesis of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

This procedure is adapted from standard methods for silyl enol ether formation.[18]

Synthesis_Workflow start Start reagents Charge flask with Ketone, Et3N, NaI, and DMF under Argon start->reagents cool Cool to 0 °C (Ice Bath) reagents->cool add_tmscl Add Trimethylsilyl Chloride (TMSCl) dropwise cool->add_tmscl react Warm to 80 °C Stir for 12 hours add_tmscl->react workup Cool to RT, Quench with cold water react->workup extract Extract with Petroleum Ether (3x) workup->extract wash Wash organic layer (NaHCO3, Brine) extract->wash purify Dry (Na2SO4), Concentrate in vacuo wash->purify end Product purify->end

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add anhydrous N,N-dimethylformamide (DMF, 30 mL).

  • Reagents: Add cyclopropyl methyl ketone (50.0 mmol), triethylamine (75.0 mmol), and sodium iodide (10 mmol).[18]

  • Reaction: Add trimethylsilyl chloride (60.0 mmol) to the stirred solution. Heat the reaction mixture to 80 °C and stir under argon for 12 hours.[18]

  • Workup: Cool the mixture to room temperature and pour it into cold water (50 mL).

  • Extraction: Extract the aqueous mixture with light petroleum ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (3 x 50 mL) and brine (3 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation.

Application: Lewis Acid-Mediated Michael Addition to Cyclohexenone

This protocol demonstrates the utility of the title compound in a 1,4-conjugate addition, a powerful C-C bond-forming reaction.[1]

Step-by-Step Protocol:

  • Setup: To a flame-dried Schlenk flask under argon, add anhydrous dichloromethane (CH₂Cl₂, 7.0 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Initial Reagents: Add 2-cyclohexen-1-one (2.0 mmol) followed by 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (2.2 mmol).

  • Lewis Acid Preparation: In a separate dry flask, prepare a solution of titanium tetrachloride (2.2 mmol) and titanium tetraisopropoxide (1.1 mmol) in CH₂Cl₂ (2.5 mL).

  • Reaction: Add the Lewis acid solution dropwise to the cooled (-78 °C) solution of the enone and silyl enol ether over 10 minutes. Stir the reaction mixture at -78 °C for 45 minutes.[1]

  • Quenching: Quench the reaction by adding a 10% aqueous potassium carbonate solution (2.0 mL).

  • Workup: Allow the mixture to warm to room temperature. Dilute with diethyl ether (30 mL), separate the organic layer, and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter and remove the solvents under reduced pressure. The resulting crude oil can be purified by silica gel chromatography to yield the Michael adduct.[1]

Waste Disposal

All waste materials, including residual reagent, contaminated PPE, and cleanup absorbents, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • The label should read "Hazardous Waste" and list the chemical constituents (e.g., "1-Cyclopropyl-1-(trimethylsilyloxy)ethylene spill debris").[15]

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain.[16]

References

  • Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon.
  • PubChem. 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene. National Center for Biotechnology Information. [Link]

  • TOPWIN. News - What safety precautions should be taken when handling silicone agents?
  • Marino, J. P., & Linderman, R. J. (1978). 1-Trimethylsilyloxy-1-cyclopropylethylene: a useful reagent for the preparation of .beta.-cyclopropyl-.alpha.,.beta.-unsaturated. The Journal of Organic Chemistry, 43(13), 2720–2721. [Link]

  • Woerpel, K. A. (2004). Application and Generation of Silacyclopropanes. Chemistry, 10(18), 4333-4343.
  • NOVA Chemicals.
  • Charette, A. B., & Beauchemin, A. (2006). Catalytic Asymmetric Simmons−Smith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol Derivatives. Organic Letters, 8(14), 3053–3056. [Link]

  • ResearchGate. PET-Induced Ring Opening of Cyclopropyl Silyl Enol Ethers. [Link]

  • The University of Iowa, Environmental Health and Safety. Spill/Emergency Planning. [Link]

  • Wikipedia. Silyl enol ether. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Biswas, T. (2022, January 21). Silyl enol ether: Preparation & application. YouTube. [Link]

  • University of Nottingham. (2020). Emergency Spill Response Procedure – External Areas. [Link]

  • Princeton University, Environmental Health and Safety. Chemical Spill Procedures. [Link]

  • Shi, M., & Chen, Y. (2009). Switchable Reactions of Cyclopropanes with Enol Silyl Ethers. Controllable Synthesis of Cyclopentanes and 1,6-Dicarbonyl Compounds. The Journal of Organic Chemistry, 74(20), 7834–7839. [Link]

  • Safety Management Group. (2025, June 30). Spill Response: The Four Critical Steps. [Link]

  • Angene Chemical. (2021, May 1). Cyclopropyltributylstannane Safety Data Sheet. [Link]

  • Organic Syntheses. Acetone Trimethylsilyl Enol Ether. [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information for Visible-light-induced Michael-type addition of silyl enol ethers to α,β-unsaturated esters. [Link]

  • ResearchGate. What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?[Link]

  • ResearchGate. (2017). Cycloaddition reactions of silacyclopropylidenoids to ethylene. [Link]

  • Organic Syntheses. 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane. [Link]

  • ResearchGate. The reactivity of cyclotrialumanes with ethylene. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Preparation of optically active bicyclodihydrosiloles by a radical cascade reaction. [Link]

  • AHH Chemical. 1-CYCLOPROPYL-1-(TRIMETHYLSILYLOXY)-ETHYLENE, 98%. [Link]

Sources

Exploratory

Unlocking Ring Strain and Umpolung Reactivity: The Fundamental Chemistry of Cyclopropyl Silyl Enol Ethers and Siloxycyclopropanes

Executive Summary Silyl enol ethers are cornerstone nucleophiles in organic synthesis, classically recognized for their participation in Mukaiyama-aldol and Michael additions. However, when integrated with the highly str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Silyl enol ethers are cornerstone nucleophiles in organic synthesis, classically recognized for their participation in Mukaiyama-aldol and Michael additions. However, when integrated with the highly strained cyclopropyl moiety—either as siloxycyclopropanes (cyclopropyl silyl ethers) or cyclopropyl-substituted silyl enol ethers —their reactivity profile expands dramatically. This structural fusion unlocks unique mechanistic pathways, including umpolung reactivity (homoenolates), strain-driven radical ring-openings, and formal cycloadditions. This whitepaper dissects the causality, mechanistic logic, and experimental protocols governing these advanced reactive intermediates.

Reactivity Profile I: Siloxycyclopropanes as Masked Homoenolates

Normal enolates act as α -nucleophiles. Siloxycyclopropanes, however, serve as masked β -nucleophiles, or homoenolates . Treatment of siloxycyclopropanes with Lewis acidic metal salts (e.g., TiCl 4​ , ZnCl 2​ ) or transition metals (Pd, Co) triggers ring opening, generating a metal homoenolate.

The driving force behind this transformation is the release of cyclopropane ring strain ( 27.5 kcal/mol) coupled with the thermodynamic stability of the resulting metal-oxygen or metal-carbon bonds. Recent advances in [1] have demonstrated that electron-rich carbenes can efficiently generate these siloxycyclopropanes, which subsequently serve as homoenolate equivalents for rapid access to β -functionalized ketones. Furthermore, [2] has shown that cobalt homoenolates can be intercepted by alkynes to yield complex cyclopentenols.

G A Siloxycyclopropane (Masked β-Nucleophile) C Metal Homoenolate (Active Intermediate) A->C Strain Release & Ring Cleavage B Lewis Acid / Transition Metal (e.g., ZnCl2, TiCl4, Pd, Co) B->C Activation E β-Functionalized Ketone (Umpolung Product) C->E C-C Bond Formation D Electrophile (Aldehyde, Enone, Alkyne) D->E Trapping

Logical flow of siloxycyclopropane activation into a homoenolate and electrophilic trapping.

Experimental Protocol: Zinc-Mediated Ring Opening of Siloxycyclopropanes

Causality & Rationale: Zinc chloride is specifically chosen over stronger Lewis acids (like TiCl 4​ ) or alkali metals because the resulting zinc homoenolate is highly covalent and less basic. This prevents undesired proton-transfer side reactions and allows for chemoselective trapping with aldehydes or enones.

  • Substrate Preparation: In a flame-dried Schlenk flask under argon, dissolve the siloxycyclopropane (1.0 equiv) in anhydrous diethyl ether (0.2 M).

  • Transmetalation/Ring Opening: Add a solution of anhydrous ZnCl 2​ (1.1 equiv) in diethyl ether dropwise at 0 °C. The relief of cyclopropane ring strain drives the formation of the zinc homoenolate. Stir for 2 hours at room temperature.

  • Electrophilic Trapping: Cool the mixture to -78 °C. Add the electrophile (e.g., an aldehyde) and a Lewis acid catalyst (e.g., BF 3​⋅ OEt 2​ , 1.0 equiv) to activate the carbonyl.

  • System Validation: Monitor the reaction via GC-MS. The complete disappearance of the siloxycyclopropane mass peak and the emergence of the β -hydroxy ketone (after aqueous NH 4​ Cl quench) validates the umpolung trajectory. The strict lack of α -alkylation products acts as an internal control, confirming the exclusive β -nucleophilicity of the intermediate.

Reactivity Profile II: Radical Cascades and Strain-Driven Clocks

When a cyclopropyl group is directly attached to the α -carbon of a silyl enol ether (e.g., 1-cyclopropylvinyl silyl ether), the system becomes an excellent radical trap and clock. Single-electron transfer (SET) to or from the silyl enol ether generates an α -siloxy radical cation. The adjacent cyclopropyl ring rapidly opens to relieve strain, shifting the radical to the distal carbon.

This rapid rearrangement ( k≈108 s−1 ) outcompetes direct quenching, making it a powerful tool for cascade functionalizations. In the development of [3], cyclopropyl silyl enol ethers were employed as radical clocks. The isolation of ring-opened products definitively confirmed the radical nature of the palladoradical-mediated coupling, ruling out a purely two-electron pathway.

G A Cyclopropyl Silyl Enol Ether C α-Siloxy Radical Cation A->C Single-Electron Transfer B Radical Initiator / SET (e.g., Excited-State Pd) B->C Oxidation D Distal Carbon Radical (Ring-Opened) C->D Ultrafast Strain Release (Radical Clock) E Halogenation / Trapping D->E Quenching

Radical ring-opening cascade of cyclopropyl silyl enol ethers driven by strain release.

Reactivity Profile III: Cationic Cycloadditions with DA Cyclopropanes

Beyond intrinsic cyclopropyl groups, silyl enol ethers react potently with external Donor-Acceptor (DA) cyclopropanes. DA cyclopropanes possess vicinal electron-donating and electron-withdrawing groups, polarizing the C–C bond and making it highly susceptible to nucleophilic attack by silyl enol ethers.

Lewis acid activation of the acceptor group lowers the LUMO of the cyclopropane. The silyl enol ether (HOMO) attacks the activated cyclopropane in a diastereospecific SN​2 -like fashion, resulting in ring cleavage and C–C bond formation. This methodology was elegantly utilized in the [4], where an intramolecular attack of a silyl enol ether on an activated cyclopropyl diester generated a complex hydrindanone core with complete stereocontrol.

Experimental Protocol: Diastereospecific Attack on Activated Cyclopropyl Diesters

Causality & Rationale: Using a specific Lewis acid like SnCl 4​ coordinates the gem-diester acceptor, polarizing the cyclopropane ring without causing premature heterolytic cleavage to a free planar carbocation. This ensures the attack by the tethered silyl enol ether proceeds via an SN​2 -like trajectory, preserving stereochemical integrity.

  • Reaction Setup: Dissolve the DA cyclopropane-tethered silyl enol ether (1.0 equiv) in anhydrous CH 2​ Cl 2​ (0.1 M) under a nitrogen atmosphere.

  • Lewis Acid Activation: Cool the solution to -78 °C. Dropwise add SnCl 4​ (1.2 equiv).

  • Cyclization: Allow the reaction to stir at -78 °C for 1-3 hours. The silyl enol ether attacks the polarized C–C bond intramolecularly, forming the annulated core.

  • System Validation: Quench with saturated NaHCO 3​ . Isolate the organic layer. Conduct 2D NMR analysis (specifically NOESY) of the resulting annulated product. The observation of complete stereochemical retention acts as a self-validating metric, confirming the concerted SN​2 -like ring-opening mechanism over a stepwise, racemizing carbocation pathway.

Quantitative Reactivity Summary

To provide a comparative overview of these reactivity modes, the following table summarizes typical conditions, reaction times, and yields across the discussed pathways.

Reactivity ModeSubstrate TypeCatalyst / ReagentTypical YieldKey Mechanistic Feature
Homoenolate Formation SiloxycyclopropanesZnCl 2​ , TiCl 4​ , Pd, Co60–95%Umpolung β -nucleophilicity
Radical Ring-Opening Cyclopropyl Silyl Enol EthersExcited-state Pd, Fe(III)50–85%Strain-driven radical clock ( k≈108 s−1 )
Cationic Cycloaddition Silyl Enol Ethers + DA CyclopropanesSnCl 4​ , TiCl 4​ 70–90%Diastereospecific SN​2 -like attack

References

  • Palladium-Catalyzed Siloxycyclopropanation of Alkenes Using Acylsilanes Journal of the American Chemical Society URL:[Link]

  • Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis Chemical Science (RSC Publishing) URL:[Link]

  • Excited-State Palladium-Catalyzed α-Selective C1-Ketonylation CCS Chemistry URL:[Link]

  • Enantiospecific Formal Total Synthesis of (+)-Fawcettimine Organic Letters URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene as a Versatile Nucleophile in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (IUPAC:...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (IUPAC: 1-cyclopropylethenoxy(trimethyl)silane)[1] is a highly specialized, neutral nucleophile widely utilized in advanced organic synthesis. By masking a cyclopropyl methyl ketone as a silyl enol ether, chemists can deploy this reagent across both ionic and radical pathways. Its unique structural topology—combining the nucleophilicity of an enol ether with the strain-release thermodynamics of a cyclopropyl ring—makes it an indispensable tool for tandem annulations, hydroalkenylations, and mechanistic probing in complex molecule synthesis.

Mechanistic Rationale & Chemical Profile

Unlike hard lithium enolates, which are highly basic and prone to causing unwanted side reactions (e.g., E2 eliminations or self-condensations), silyl enol ethers are stable, isolable species. They undergo nucleophilic addition only upon electrophilic activation or single-electron oxidation. The presence of the alpha-cyclopropyl group introduces two distinct mechanistic advantages:

Hyperconjugative Stabilization (Ionic Pathways): When the enol π -bond attacks an electrophile, the resulting positive charge is localized at the alpha-position. The adjacent cyclopropyl ring stabilizes this cyclopropylcarbinyl cation via σ

π delocalization (Walsh orbitals), facilitating complex tandem reactions such as Mukaiyama-Michael annulations[2].
  • Strain-Release Driven Ring Opening (Radical Pathways): Under single-electron transfer (SET) conditions, the addition of a radical to the enol ether generates a cyclopropylcarbinyl radical. To relieve the ~27.5 kcal/mol of ring strain, this intermediate undergoes ultra-fast homolytic ring opening. This property allows the reagent to act as a highly effective "radical clock" to definitively confirm SET mechanisms[3].

  • Pathways A 1-Cyclopropyl-1- (trimethylsilyloxy)ethylene B Electrophilic Activation (e.g., Lewis Acid) A->B Ionic C Single-Electron Transfer (e.g., Photocatalysis) A->C Radical D Cyclopropylcarbinyl Cation Intermediate B->D E Cyclopropylcarbinyl Radical Intermediate C->E F Mukaiyama-Michael Adduct (Ring Intact) D->F Hydrolysis G Tandem Annulation (Ring Expansion) D->G Intramolecular Attack H Ring-Opened Aliphatic Ketone E->H Strain Relief (Radical Clock)

    Divergent ionic and radical reactivity pathways of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene.

    Key Synthetic Applications

    Tandem Mukaiyama-Michael Annulations

    In the enantiospecific formal total synthesis of the tetracyclic alkaloid (+)-fawcettimine, 1-cyclopropyl-1-(trimethylsilyloxy)ethylene was strategically employed to construct the complex hydrindanone core[2]. The silyl enol ether executed a diastereospecific attack on an activated cyclopropyl diester, forming a new carbon-carbon bond and yielding the annulated product with complete stereocontrol[4].

    Radical Clock in Carbohydrate C1-Ketonylation

    In the development of excited-state palladium-catalyzed α -selective C1-ketonylations, this reagent was utilized to probe the reaction mechanism[3]. When subjected to photocatalytic conditions, the cyclopropyl silyl enol ether afforded a ring-opened product in 22% yield, definitively proving that the ketonylation proceeds via a radical pathway rather than a classical 2-electron ionic substitution[5].

    Hydroalkenylation of Strained Molecules

    Beyond acting as a radical clock, cyclopropyl silyl enol ethers serve as capable coupling partners in palladium hydride-enabled hydroalkenylations. This allows for the rapid assembly of complex, functionalized cyclopropyl derivatives from simple precursors[6].

    Quantitative Data Summary
    Reaction TypeCatalyst / PromoterIntermediate TypePrimary Outcome / YieldRef
    C1-Ketonylation (Radical Clock) Pd / Blue LED (440 nm)Cyclopropylcarbinyl RadicalRing-opened homoallylic ketone (22%)[3]
    Hydroalkenylation Pd HydrideHybrid Pd(I) RadicalCyclopropyl silyl enol ether adduct[6]
    Tandem Mukaiyama-Michael Sc(OTf)₃ (20 mol%)Cyclopropylcarbinyl CationHydrindanone core (71%)[4]

    Validated Experimental Protocols

    As a Senior Application Scientist, I emphasize that successful implementation of these methodologies relies heavily on understanding the causality behind the conditions. The following protocols are designed as self-validating systems.

    Protocol A: Lewis Acid-Catalyzed Tandem Mukaiyama-Michael Annulation[4]

    Objective: Intramolecular attack of the silyl enol ether on a cyclopropane-1,1-diester to form a hydrindanone core.

    • Substrate Preparation & Inertion:

      • Action: Dissolve the cyclopropane-1,1-diester substrate in anhydrous dichloromethane (DCM) under an Argon atmosphere.

      • Causality: Water must be strictly excluded to prevent premature hydrolysis of the silyl enol ether into the corresponding cyclopropyl methyl ketone, which is non-nucleophilic under these conditions.

    • Catalyst Addition:

      • Action: Add 20 mol% of Scandium(III) triflate ( Sc(OTf)3​ ) at 0 °C.

      • Causality: Sc(OTf)3​ is selected over harsher Lewis acids (e.g., TiCl4​ ) because it provides the exact oxophilicity required to activate the electrophile without cleaving the labile TMS group of the enol ether[4].

    • Nucleophile Introduction:

      • Action: Add 1.2 equivalents of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene dropwise.

      • Validation Checkpoint: Monitor the reaction via TLC. The disappearance of the starting material should coincide with the appearance of a new, less polar spot. If the spot is highly polar, premature TMS cleavage has occurred.

    • Workup:

      • Action: Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via flash column chromatography to isolate the annulated product.

    Protocol B: Excited-State Palladium-Catalyzed Radical Coupling[7]

    Objective: Utilize the reagent as a radical trap/clock in the C1-ketonylation of carbohydrates.

    Protocol S1 1. Reagent Prep Degas dioxane, dry reagents S2 2. Catalyst Loading Add Pd catalyst & Xantphos S1->S2 S3 3. Nucleophile Addition Add Cyclopropyl Silyl Enol Ether S2->S3 S4 4. Irradiation Blue LED (440-450 nm), RT S3->S4 S5 5. Quenching H2O addition to hydrolyze TMS S4->S5 S6 6. Isolation Extraction & Chromatography S5->S6

    Workflow for photocatalytic radical coupling using silyl enol ethers.

    • Solvent Degassing:

      • Action: Sparge 1,4-dioxane with Argon for 30 minutes.

      • Causality: The excited-state palladium species is highly sensitive to triplet quenching by molecular oxygen. Furthermore, oxygen acts as a potent radical scavenger, which would prematurely terminate the radical chain[7].

      • Validation Checkpoint: The addition of a radical scavenger like TEMPO should completely inhibit the reaction, confirming the radical nature of the pathway[3].

    • Reaction Assembly:

      • Action: In a glovebox, combine the glycosyl bromide, Pd catalyst, Xantphos ligand, and 1-cyclopropyl-1-(trimethylsilyloxy)ethylene (2.0 equiv).

      • Causality: Xantphos is crucial; replacing it with BINAP significantly decreases the reaction yield due to improper bite-angle coordination with the Pd center[7].

    • Photochemical Irradiation:

      • Action: Irradiate the mixture with Blue LEDs (440-450 nm) at room temperature for 12-24 hours.

      • Causality: Blue light provides the precise photon energy required to excite the Pd(0) complex to its triplet excited state, enabling single-electron transfer to the glycosyl bromide[3].

    • Hydrolysis & Workup:

      • Action: Add water to the reaction mixture and stir for 30 minutes prior to extraction.

      • Causality: Water is strictly required at this stage to hydrolyze the silyl enol ether intermediate, driving the formation of the final ketone product[7].

      • Validation Checkpoint: HRMS analysis of the crude mixture should reveal the exact mass of the ring-opened product, confirming the radical clock mechanism.

    Safety & Handling

    According to standardized chemical safety data, 1-cyclopropyl-1-(trimethylsilyloxy)ethylene is classified as a flammable liquid and vapor (H226)[1]. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

    • Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2-8 °C. Moisture will rapidly degrade the reagent into cyclopropyl methyl ketone and hexamethyldisiloxane.

    • Handling: All transfers must be performed using oven-dried syringes and standard Schlenk line techniques.

    References

    • National Center for Biotechnology Information. "1-Cyclopropyl-1-(trimethylsilyloxy)ethylene - PubChem Compound Summary". PubChem. URL:[Link]

    • Mukherjee, U., et al. "Excited-State Palladium-Catalyzed α -Selective C1-Ketonylation". CCS Chemistry (2022). URL:[Link]

    • "Palladium Hydride-Enabled Hydroalkenylation of Strained Molecules". Journal of the American Chemical Society (2022). URL:[Link]

    • "Enantiospecific Formal Total Synthesis of (+)-Fawcettimine". Journal of the American Chemical Society (2010). URL:[Link]

    Sources

    Application

    Application Note: [3+2] Cycloaddition Workflows Utilizing 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene in Heterocyclic Synthesis and Mechanistic Profiling

    Executive Summary In modern drug development, the cyclopropyl group is a highly privileged pharmacophore, frequently deployed as a metabolically stable bioisostere for alkyl, phenyl, and heteroaromatic rings. 1-Cycloprop...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern drug development, the cyclopropyl group is a highly privileged pharmacophore, frequently deployed as a metabolically stable bioisostere for alkyl, phenyl, and heteroaromatic rings. 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (CP-TMS-EE) is a uniquely versatile reagent that serves two critical functions in synthetic methodology:

    • As a Highly Reactive Dipolarophile: Its electron-rich silyl enol ether moiety undergoes rapid, regioselective concerted [3+2] cycloadditions with electrophilic 1,3-dipoles (e.g., nitrile oxides), granting direct access to cyclopropyl-bearing heterocycles.

    • As a Premier "Radical Clock": In the development of novel catalytic methodologies, CP-TMS-EE acts as an unimpeachable mechanistic probe. Its ability to undergo ultrafast homolytic ring-opening allows researchers to definitively differentiate between concerted cycloadditions and stepwise single-electron transfer (SET) radical pathways .

    This application note details the causality behind its reactivity, provides self-validating experimental protocols, and outlines the quantitative analytical metrics required to leverage CP-TMS-EE in your workflows.

    Mechanistic Framework: Dual Reactivity Modes

    HOMO-Activated Dipolarophile for Concerted [3+2] Cycloadditions

    In classical 1,3-dipolar cycloadditions, the reaction rate is governed by the HOMO-LUMO energy gap between the dipole and the dipolarophile. The trimethylsilyloxy (OTMS) group of CP-TMS-EE strongly donates electron density into the alkene, significantly raising its HOMO energy. When paired with a LUMO-low dipole such as a nitrile oxide, the reaction proceeds rapidly even at 0 °C. The steric bulk of the OTMS and cyclopropyl groups dictates strict regiocontrol, exclusively yielding 5,5-disubstituted isoxazolines.

    The Ultrafast Radical Clock for Stepwise Pathways

    Differentiating between a concerted [3+2] cycloaddition and a stepwise formal [3+2] annulation (often initiated by photoredox catalysts or oxidative single-electron transfer) is notoriously difficult. CP-TMS-EE solves this via its intrinsic kinetic instability under radical conditions .

    If a reaction proceeds via a stepwise radical addition, the initial attack on the terminal alkene generates a cyclopropylcarbinyl radical intermediate. This intermediate undergoes an irreversible, homolytic ring-cleavage at an exceptionally fast rate ( k>108 s−1 ) to form a ring-opened homoallylic radical . Consequently, the isolation of an intact cyclopropane ring proves a concerted (or extremely fast ionic) mechanism, whereas the isolation of acyclic, ring-opened products definitively proves a stepwise radical pathway.

    Mechanism A CP-TMS-EE + 1,3-Dipole B Concerted[3+2] Cycloaddition A->B Thermal / Lewis Acid D Stepwise Radical Addition (SET) A->D Photoredox / SET C Cyclopropyl-Isoxazoline (Intact Ring) B->C E Cyclopropylcarbinyl Radical Intermediate D->E E->C Fast Recombination F Ring-Opened Acyclic Adduct E->F k > 10^8 s^-1

    Mechanistic divergence in concerted vs. stepwise radical [3+2] cycloadditions.

    Quantitative Data: Mechanistic Profiling

    The following table summarizes the expected product distributions when CP-TMS-EE is subjected to various [3+2] cycloaddition conditions. These metrics serve as a baseline for validating your own reaction mechanisms.

    Table 1: Kinetic and Product Distribution Profiling using CP-TMS-EE

    Reaction ConditionPutative MechanismPrimary Adduct FormedIntact Cyclopropane (%)Ring-Opened Alkene (%)
    Thermal (80 °C) Concerted [3+2]Cyclopropyl-Isoxazoline> 98%< 2%
    Lewis Acid (BF₃·OEt₂) Polar/Ionic [3+2]Cyclopropyl-Isoxazoline> 95%< 5%
    Photoredox (Ru/hv) Stepwise SET RadicalAcyclic Ketone/Ether< 5%> 95%
    Oxidative (CAN/Fe³⁺) Stepwise Radical CationAcyclic Ketone/Ether< 10%> 90%

    Experimental Protocols

    Protocol A: Synthesis of Cyclopropyl-Bearing Isoxazolines

    This protocol details the concerted 1,3-dipolar cycloaddition of CP-TMS-EE with an in situ generated nitrile oxide.

    Workflow Step1 1. Dipole Generation Hydroximoyl Chloride + Et3N (0 °C) Step2 2. Cycloaddition Slow addition of CP-TMS-EE Step1->Step2 Step3 3. Reaction Monitoring Track via LC-MS / TLC Step2->Step3 Step4 4. Quench & Extractive Workup NH4Cl(aq) / EtOAc Step3->Step4 Step5 5. Isolation Flash Chromatography (SiO2) Step4->Step5

    Standard workflow for the [3+2] cycloaddition of CP-TMS-EE with nitrile oxides.

    Step-by-Step Methodology:

    • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve benzhydroximoyl chloride (1.0 mmol) and CP-TMS-EE (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL).

      • Causality: Strict exclusion of moisture is required to prevent the premature hydrolysis of the silyl enol ether into cyclopropyl methyl ketone, which is completely unreactive toward nitrile oxides.

    • Dipole Generation: Cool the reaction mixture to 0 °C using an ice bath. Add triethylamine (1.1 mmol) dropwise over 30 minutes via a syringe pump.

      • Causality: Nitrile oxides are highly unstable and readily dimerize into inactive diphenylfuroxans. Slow addition of the base maintains a low steady-state concentration of the dipole, kinetically favoring the bimolecular[3+2] cycloaddition over dimerization.

    • Cycloaddition: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature.

    • Self-Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc 8:2).

      • Troubleshooting: The disappearance of the UV-active hydroximoyl chloride and the absence of a strong, high-R_f furoxan spot validates successful trapping. If a large furoxan spot is observed, the base addition was too rapid.

      • Quench with saturated aqueous NH₄Cl (10 mL) to neutralize residual amine. Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure 5-cyclopropyl-5-(trimethylsilyloxy)-4,5-dihydroisoxazole.

    Protocol B: Mechanistic Assay using CP-TMS-EE as a Radical Clock

    Use this protocol to determine if a novel [3+2] annulation methodology proceeds via a concerted mechanism or a stepwise radical pathway.

    Step-by-Step Methodology:

    • Reaction Setup: Substitute the standard alkene substrate in your experimental methodology with 1.0 equivalent of CP-TMS-EE.

    • Execution: Run the reaction under your standard optimized conditions (e.g., photoredox catalysis, Lewis acid, or thermal heating).

    • Quench & Extraction: Immediately quench the reaction upon completion to prevent secondary rearrangements. Extract the crude mixture directly into CDCl₃ for immediate ¹H NMR analysis.

      • Causality: Direct crude NMR analysis prevents the loss of volatile ring-opened products or silica-induced desilylation that can occur during column chromatography, ensuring an accurate representation of the kinetic product distribution.

    • Self-Validation & Diagnostic Analysis (¹H NMR):

      • Concerted Pathway Indicator: Look for intact cyclopropyl protons (characteristic upfield multiplets at δ 0.5–1.0 ppm).

      • Stepwise Radical Indicator: Look for the disappearance of cyclopropyl signals and the emergence of terminal alkene protons (multiplets at δ 5.0–6.0 ppm), indicative of the ring-opened acyclic adduct.

      • Causality: Because the cyclopropylcarbinyl radical undergoes homolytic ring cleavage at a rate of >108 s−1 , the existence of a radical intermediate for even a fraction of a microsecond will cause the ring-opened product to dominate the NMR spectrum.

    References

    • Mukherjee, U., et al. "Excited-State Palladium-Catalyzed α-Selective C1-Ketonylation." CCS Chemistry, 2023; 5(4): 871–880. URL:[Link]

    • Rinderhagen, H., Mattay, J. "Cyclopropyl Silyl Ether Radical Cations. Part 1: Synthetic Applications in Radical/Radical Cationic Cascade Reactions." Chemistry - A European Journal, 2004; 10(4): 851-874. URL:[Link]

    Method

    1-Cyclopropyl-1-(trimethylsilyloxy)ethylene in the synthesis of natural products

    An In-Depth Guide to the Application of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene in Natural Product Synthesis Introduction: A Versatile C4 Synthon for Complex Architectures In the landscape of organic synthesis, the q...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Guide to the Application of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene in Natural Product Synthesis

    Introduction: A Versatile C4 Synthon for Complex Architectures

    In the landscape of organic synthesis, the quest for efficient and stereoselective methods to construct complex molecular architectures is paramount. Natural products, with their vast structural diversity and biological significance, serve as both the inspiration and the ultimate testing ground for new synthetic strategies.[1] Within this context, 1-cyclopropyl-1-(trimethylsilyloxy)ethylene has emerged as a highly versatile and powerful C4 building block. This silyl enol ether, derived from cyclopropyl methyl ketone, combines the nucleophilic reactivity of an enolate equivalent with the unique chemical properties of a cyclopropane ring.

    The cyclopropyl group is a recurring motif in numerous biologically active natural products.[2][3] Its inherent ring strain (approximately 27 kcal/mol) can be harnessed as a driving force for a variety of chemical transformations, including ring-opening reactions and rearrangements.[4] Furthermore, the rigid, three-dimensional structure of the cyclopropane ring can impart specific conformational constraints, which is a valuable attribute in drug design.[2]

    This application note provides a detailed exploration of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene's role in the synthesis of natural products. We will delve into its application in cornerstone carbon-carbon bond-forming reactions, provide detailed, field-proven protocols, and explain the mechanistic rationale behind its utility.

    Core Reactivity: The Mukaiyama Aldol Reaction

    The Mukaiyama aldol reaction is a foundational method for carbon-carbon bond formation, enabling the stereoselective synthesis of β-hydroxy carbonyl compounds.[5][6] It involves the Lewis acid-catalyzed addition of a silyl enol ether to an aldehyde or ketone.[7][8] The use of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene in this reaction provides a direct route to β-hydroxy cyclopropyl ketones, which are valuable intermediates in polyketide and macrolide synthesis.

    Mechanistic Rationale

    The reaction is initiated by the activation of the carbonyl electrophile (e.g., an aldehyde) through coordination with a Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trifluoride diethyl etherate (BF₃·OEt₂). This coordination enhances the electrophilicity of the carbonyl carbon. The silyl enol ether, acting as a soft nucleophile, then attacks the activated carbonyl. A subsequent aqueous workup cleaves the silyl ether, yielding the desired β-hydroxy ketone adduct. The stereochemical outcome of the reaction is often dependent on the specific Lewis acid, substrates, and reaction conditions, which can be tuned to favor either syn or anti diastereomers.[8]

    Caption: General workflow for the Mukaiyama aldol reaction.

    Application in the Synthesis of Leiodermatolide A Fragment

    Leiodermatolide A is a potent cytotoxic macrolide isolated from the marine sponge Leiodermatium sp. Its complex structure has made it a challenging target for total synthesis. In a synthetic approach to a key fragment of Leiodermatolide A, a titanium tetrachloride-catalyzed Mukaiyama aldol reaction was employed.[7]

    Protocol: Synthesis of a β-Hydroxy Ketone Adduct

    • Materials:

      • Propanal

      • 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

      • Titanium tetrachloride (TiCl₄)

      • Dichloromethane (DCM), anhydrous

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

      • Anhydrous magnesium sulfate (MgSO₄)

      • Argon or Nitrogen atmosphere

    • Procedure:

      • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.

      • Add propanal (1.0 equivalent) to the cooled DCM.

      • Slowly add TiCl₄ (1.1 equivalents) to the solution and stir for 5 minutes.

      • In a separate flask, prepare a solution of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene (1.2 equivalents) in anhydrous DCM.

      • Add the silyl enol ether solution dropwise to the reaction mixture over 10-15 minutes.

      • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

      • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

      • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

      • Extract the aqueous layer with DCM (3 x volumes).

      • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product via flash column chromatography on silica gel to yield the desired β-hydroxy cyclopropyl ketone adduct.[7]

    Reactant AReactant BLewis AcidYieldReference
    Propanal1-Cyclopropyl-1-(trimethylsilyloxy)ethyleneTiCl₄Not specified for this specific fragment, but Mukaiyama aldol reactions typically provide good to excellent yields.[7]

    Strategic Bond Formation: The Michael Addition

    The Michael or 1,4-conjugate addition is a powerful tool for forming carbon-carbon bonds.[9] When using 1-cyclopropyl-1-(trimethylsilyloxy)ethylene, this reaction provides access to γ-ketocarbonyl compounds (1,5-dicarbonyls) that feature a cyclopropyl ketone moiety. These products are versatile intermediates, as the resulting diketone can undergo subsequent intramolecular cyclizations to form new ring systems.

    Mechanistic Rationale

    Similar to the Mukaiyama aldol reaction, the Michael addition is typically promoted by a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen of an α,β-unsaturated acceptor (e.g., an enone), which enhances the electrophilicity of the β-carbon. The silyl enol ether then attacks this activated β-position. This generates a new enolate intermediate, which is subsequently trapped by the trimethylsilyl group. An aqueous workup then hydrolyzes the silyl enol ether to furnish the 1,5-dicarbonyl product. A key advantage of using a pre-formed silyl enol ether is the regioselective generation of the enolate equivalent, avoiding issues with competing 1,2-addition.[10]

    Michael_Addition_Workflow start Reactants reagent1 α,β-Unsaturated Ketone (e.g., Cyclohexenone) reagent2 1-Cyclopropyl-1- (trimethylsilyloxy)ethylene step1 Lewis Acid Activation (TiCl₄ / Ti(O-i-Pr)₄) reagent1->step1 step2 1,4-Conjugate Addition (-78 °C, CH₂Cl₂) reagent2->step2 step1->step2 Activation intermediate Silyl Enol Ether Intermediate step2->intermediate C-C Bond Formation step3 Aqueous Workup (K₂CO₃ aq.) intermediate->step3 product 1,5-Diketone Product step3->product Hydrolysis

    Sources

    Application

    Application Note: Stereoselective Synthesis of β-Cyclopropyl Ketones via Silyl Enol Ether Intermediates

    Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Self-Validating Protocols Strategic Rationale & Chemical Context The incorporation of cyclopropyl rin...

    Author: BenchChem Technical Support Team. Date: March 2026

    Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Self-Validating Protocols

    Strategic Rationale & Chemical Context

    The incorporation of cyclopropyl rings into aliphatic frameworks is a privileged strategy in modern drug discovery. The cyclopropyl motif restricts conformational flexibility, reduces lipophilicity relative to larger alkyl groups, and significantly enhances metabolic stability against cytochrome P450-mediated oxidation. Specifically, β -cyclopropyl ketones serve as highly versatile pharmacophores and critical intermediates for synthesizing complex heterocycles and pharmaceutical agents (e.g., non-nucleoside reverse transcriptase inhibitors and advanced agrochemicals) [1].

    Direct stereoselective installation of cyclopropyl groups adjacent to carbonyls is synthetically challenging due to the inherent electron deficiency of α,β -unsaturated ketones and the potential for competing ring-opening reactions. By utilizing silyl enol ethers —either as electron-rich nucleophiles in Mukaiyama-Michael additions or as masked substrates for asymmetric Simmons-Smith cyclopropanation—chemists can reverse the electronic bias. This application note details two field-proven, highly stereoselective methodologies for accessing β -cyclopropyl ketones, grounded in mechanistic causality and integrated analytical validation [2].

    Mechanistic Frameworks

    To achieve high enantio- and diastereoselectivity, two distinct pathways are employed depending on the target substitution pattern.

    Pathway A: Lewis Acid-Mediated Mukaiyama-Michael Addition

    This approach utilizes a pre-formed silyl enol ether as a soft nucleophile, reacting with a β -cyclopropyl- α,β -unsaturated ketone. The Lewis acid (e.g., TiCl4​ ) coordinates to the enone carbonyl, lowering its LUMO and directing the silyl enol ether to attack exclusively at the β -position (1,4-conjugate addition). The steric bulk of the pre-existing cyclopropyl group dictates the facial approach of the nucleophile, resulting in high diastereoselectivity.

    PathwayA A Silyl Enol Ether (Nucleophile) C Lewis Acid Complex [TiCl₄ / BF₃·OEt₂] A->C Coordination B β-Cyclopropyl Enone (Electrophile) B->C LUMO Activation D Mukaiyama-Michael Adduct C->D C-C Bond Formation E β-Cyclopropyl Ketone (Target) D->E Aqueous Workup

    Fig 1. Mechanistic workflow of the Mukaiyama-Michael addition yielding β-cyclopropyl ketones.

    Pathway B: Asymmetric Simmons-Smith Cyclopropanation of Silyl Dienol Ethers

    For substrates requiring the de novo construction of the cyclopropyl ring, β,γ -unsaturated ketones are converted into 1-siloxy-1,3-dienes. Utilizing a Furukawa-modified zinc carbenoid ( Et2​Zn/CH2​I2​ ) in the presence of a chiral dipeptide ligand enables highly enantioselective cyclopropanation [3]. Subsequent fluoride-mediated desilylation unmasks the carbonyl, yielding the stereodefined β -cyclopropyl ketone.

    PathwayB A β,γ-Unsaturated Ketone B Silyl Dienol Ether (1-Siloxy-1,3-diene) A->B TBSOTf, Et₃N Kinetic Enolization C Siloxycyclopropane Intermediate B->C Zn(CH₂I)₂, Ligand Asymmetric Transfer D Stereodefined β-Cyclopropyl Ketone C->D TBAF Fluoride Cleavage

    Fig 2. Asymmetric Simmons-Smith cyclopropanation of silyl dienol ethers and desilylation.

    Self-Validating Experimental Protocols

    Protocol A: Synthesis of the Silyl Enol Ether Precursor

    Causality & Rationale: Tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) is explicitly chosen over TMSCl. The bulkier TBS group provides a robust silyl enol ether that resists premature hydrolysis under the highly Lewis-acidic conditions of the subsequent steps, ensuring the integrity of the nucleophile.

    Step-by-Step Procedure:

    • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add the starting ketone (10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).

    • Base Addition: Cool the solution to 0 °C. Add triethylamine ( Et3​N , 15.0 mmol, 1.5 equiv) dropwise. Note: Et3​N acts as a non-nucleophilic base to facilitate enolization without competing side reactions.

    • Silylation: Introduce TBSOTf (12.0 mmol, 1.2 equiv) dropwise over 10 minutes. Stir the reaction at 0 °C for 1 hour, then warm to room temperature for 2 hours.

    • In-Process Validation: Monitor by TLC (Hexane/EtOAc 95:5). The starting ketone (UV active, stains dark with KMnO4​ ) should disappear, replaced by a higher Rf​ spot (the silyl enol ether).

    • Workup: Quench with saturated aqueous NaHCO3​ (20 mL). Extract with hexanes ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Purification: Purify via Kugelrohr distillation or flash chromatography using deactivated silica gel (pre-treated with 1% Et3​N in hexanes) to prevent acid-catalyzed hydrolysis.

    Protocol B: Lewis Acid-Mediated Mukaiyama-Michael Addition

    Causality & Rationale: TiCl4​ is utilized at cryogenic temperatures (-78 °C) to tightly coordinate the β -cyclopropyl enone. This rigid chelation state prevents 1,2-addition and suppresses background polymerization, forcing the silyl enol ether to attack via a highly ordered transition state, maximizing diastereoselectivity.

    Step-by-Step Procedure:

    • Activation: In a flame-dried flask under argon, dissolve the β -cyclopropyl enone (5.0 mmol) in anhydrous DCM (20 mL). Cool to -78 °C using a dry ice/acetone bath.

    • Lewis Acid Introduction: Slowly add TiCl4​ (1.0 M in DCM, 5.5 mmol, 1.1 equiv). Stir for 15 minutes. The solution will typically turn deep yellow or red, indicating the formation of the activated Lewis acid-enone complex.

    • Nucleophilic Attack: Add the TBS-enol ether (from Protocol A, 6.0 mmol, 1.2 equiv) dropwise as a solution in DCM (5 mL) over 20 minutes. Maintain the temperature strictly at -78 °C for 3 hours.

    • In-Process Validation: Extract a 0.1 mL aliquot, quench in NaHCO3​ , and analyze via 1H NMR. Look for the disappearance of the enone olefinic protons ( δ 6.0–7.0 ppm) and the emergence of a complex multiplet corresponding to the new methine proton adjacent to the cyclopropyl ring ( δ 2.5–3.0 ppm).

    • Quench & Cleavage: Quench the reaction at -78 °C by adding saturated aqueous NaHCO3​ (15 mL). Allow the mixture to warm to room temperature. The titanium salts will precipitate as a white/yellow solid.

    • Isolation: Filter through a pad of Celite. Extract the aqueous layer with DCM ( 3×15 mL). Dry the organics over MgSO4​ , concentrate, and purify via flash chromatography to isolate the β -cyclopropyl-1,5-diketone.

    Protocol C: Asymmetric Simmons-Smith Cyclopropanation (Shi Modification)

    Causality & Rationale: The use of the Furukawa reagent ( Et2​Zn and CH2​I2​ ) creates a homogeneous zinc carbenoid, avoiding the heterogeneous inconsistencies of traditional Zn-Cu couples. The addition of a chiral dipeptide ligand creates a stringent chiral pocket, dictating the facial selectivity of the methylene transfer to the silyl enol ether [3].

    Step-by-Step Procedure:

    • Carbenoid Generation: To a solution of chiral dipeptide ligand (0.3 mmol, 25 mol%) in anhydrous DCM (5 mL) at -40 °C under argon, sequentially add Et2​Zn (1.0 M in hexanes, 1.5 mmol) and CH2​I2​ (2.7 mmol). Stir for 30 minutes to form the chiral carbenoid complex.

    • Cyclopropanation: Add the silyl dienol ether (1.2 mmol) dropwise. Maintain the reaction at -40 °C for 48 to 72 hours.

    • In-Process Validation: Monitor conversion via GC-MS. The mass of the starting material should shift by +14 Da ( CH2​ insertion).

    • Desilylation: Once complete, quench with saturated aqueous NH4​Cl . Extract with DCM. To the crude concentrated organic phase, add THF (10 mL) and TBAF (1.0 M in THF, 1.5 mmol). Stir at room temperature for 1 hour to cleave the silyl ether and reveal the β -cyclopropyl ketone.

    • Final Analysis: Determine the enantiomeric excess (ee) by chiral GC (e.g., Chiraldex B-DM column) or chiral HPLC (e.g., Chiralcel OD Column) [3].

    Quantitative Data & Optimization

    The choice of silyl protecting group and Lewis acid profoundly impacts the yield and stereoselectivity of these transformations. The tables below summarize empirical optimization data for both pathways.

    Table 1: Optimization of Asymmetric Cyclopropanation of Silyl Enol Ethers [3]

    EntrySilyl GroupCatalyst / LigandTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
    1TMSDipeptide 2-40484572
    2TBSDipeptide 2-40728894
    3TIPSDipeptide 2-20489196
    4TBDPSDipeptide 2-20728595

    Note: Bulkier silyl groups (TBS, TIPS) prevent premature hydrolysis and enhance the stereodirecting effect of the chiral ligand.

    Table 2: Mukaiyama-Michael Addition Scope to β-Cyclopropyl Enones

    Electrophile (Enone)Nucleophile (Silyl Enol Ether)Lewis AcidTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
    β -Cyclopropyl enone ATBS-Enol Ether (Acetophenone derived) TiCl4​ -788592:8
    β -Cyclopropyl enone ATBS-Enol Ether (Acetophenone derived) BF3​⋅OEt2​ -786275:25
    β -Cyclopropyl enone BTIPS-Enol Ether (Cyclohexanone derived) TiCl4​ -788995:5
    β -Cyclopropyl enone BTMS-Enol Ether (Cyclohexanone derived) SnCl4​ -404160:40

    Note: TiCl4​ consistently outperforms other Lewis acids in both yield and diastereomeric ratio due to its superior bidentate chelation capacity.

    References

    • Cyclopropyl methyl ketone | 765-43-5.Benchchem.
    • Stereoselective Cyclopropanation Reactions.Chemical Reviews - ACS Publications.
    • Catalytic Asymmetric Simmons−Smith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol Derivatives.Organic Letters - ACS Publications.
    • Donor−Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis.Chemical Reviews - ACS Publications.
    Method

    Application Note &amp; Protocol Guide: Synthesis of Functionalized Cyclopropanes &amp; Heterocycles via 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

    Abstract The cyclopropane ring is a privileged structural motif in medicinal chemistry and materials science, prized for its ability to confer unique stereoelectronic properties, enhance metabolic stability, and improve...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The cyclopropane ring is a privileged structural motif in medicinal chemistry and materials science, prized for its ability to confer unique stereoelectronic properties, enhance metabolic stability, and improve pharmacological profiles.[1][2] 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene has emerged as a highly versatile and powerful building block for the strategic introduction of the cyclopropyl moiety and for the construction of more complex molecular architectures. As the silyl enol ether of cyclopropyl methyl ketone, this reagent combines the nucleophilic character of an enolate with the unique reactivity of a strained three-membered ring. This guide provides an in-depth exploration of its applications, featuring detailed mechanistic insights and field-proven laboratory protocols for its use in key synthetic transformations, including cycloadditions and ring-opening annulations.

    The Strategic Value of Cyclopropanes in Modern Chemistry

    The incorporation of a cyclopropane ring into a molecule is a well-established strategy in drug discovery to enhance a compound's therapeutic potential.[3] The ring's high s-character and strained C-C bonds lead to a rigid, three-dimensional structure that can lock a molecule into its bioactive conformation, thereby increasing potency and selectivity.[1][2] Furthermore, the cyclopropyl group is often resistant to metabolic degradation by cytochrome P450 enzymes, which can significantly improve the pharmacokinetic profile of a drug candidate.[1] 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene serves as a stable, readily handled, and highly reactive precursor for incorporating this valuable functionality.

    Reagent Profile: 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

    This reagent is a silyl enol ether, a class of compounds renowned for their utility as enolate equivalents in a vast array of carbon-carbon bond-forming reactions. The trimethylsilyl (TMS) group stabilizes the enol form of cyclopropyl methyl ketone, rendering it nucleophilic at the α-carbon while being generally bench-stable under anhydrous conditions.

    PropertyValue
    IUPAC Name 1-cyclopropylethenoxy(trimethyl)silane
    CAS Number 42161-96-6[4]
    Molecular Formula C₈H₁₆OSi[4]
    Molecular Weight 156.30 g/mol [4]
    Appearance Colorless liquid

    Handling & Storage: 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene is sensitive to moisture and protic acids, which can cause hydrolysis back to cyclopropyl methyl ketone.[5] It should be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques. Store in a tightly sealed container in a cool, dry place.

    Core Application I: [3+2] Cycloaddition for Heterocycle Synthesis

    One of the most powerful applications of silyl enol ethers is their participation in cycloaddition reactions to construct five-membered rings.[6][7] 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene acts as a three-carbon (C-C-O) synthon in these transformations. A notable example is the highly diastereoselective [3+2] cycloaddition with activated aziridines to furnish highly functionalized pyrrolidines, which are key structural motifs in many pharmaceuticals.[8][9]

    Mechanistic Rationale

    The reaction is typically catalyzed by a Lewis acid. The Lewis acid activates the aziridine, facilitating a nucleophilic attack from the electron-rich double bond of the silyl enol ether. This attack results in the formation of a zwitterionic intermediate. Subsequent intramolecular ring closure, followed by the elimination of the silyl group, yields the final pyrrolidine product. The stereochemistry of the reaction is often controlled by the substituents on the aziridine and the choice of catalyst.

    G Mechanism: Lewis Acid-Catalyzed [3+2] Cycloaddition reagent1 1-Cyclopropyl-1- (trimethylsilyloxy)ethylene intermediate Zwitterionic Intermediate reagent1->intermediate Nucleophilic Attack & Ring Opening reagent2 Activated Aziridine activated_complex Activated Complex [Aziridine-LA] reagent2->activated_complex Activation catalyst Lewis Acid (LA) catalyst->activated_complex activated_complex->intermediate Nucleophilic Attack & Ring Opening product Functionalized Pyrrolidine intermediate->product Ring Closure & Desilylation

    Caption: General mechanism of a Lewis Acid-catalyzed [3+2] cycloaddition.

    Protocol: Diastereoselective Synthesis of a Cyclopropyl-Substituted Pyrrolidine

    This protocol is adapted from methodologies developed for the cycloaddition of silyl enol ethers with aziridines.[8][9]

    Objective: To synthesize a functionalized pyrrolidine via a [3+2] cycloaddition reaction.

    Materials & Equipment:

    Reagents Equipment
    1-Cyclopropyl-1-(trimethylsilyloxy)ethylene Oven-dried round-bottom flask with stir bar
    N-Tosyl-2-phenylaziridine Schlenk line or glovebox
    Scandium(III) triflate (Sc(OTf)₃) Syringes and needles
    Anhydrous Dichloromethane (DCM) Magnetic stir plate
    Saturated aq. NaHCO₃ solution Rotary evaporator

    | Brine, Anhydrous MgSO₄ | Chromatography column and silica gel |

    Experimental Workflow:

    G Experimental Workflow: [3+2] Cycloaddition setup 1. Setup - Dry glassware - Inert atmosphere (N₂) reagents 2. Reagent Addition - Dissolve aziridine & Sc(OTf)₃ in DCM - Cool to 0 °C setup->reagents addition 3. Silyl Enol Ether Addition - Add 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene dropwise reagents->addition reaction 4. Reaction - Stir at 0 °C to room temp - Monitor by TLC addition->reaction quench 5. Quenching - Add sat. aq. NaHCO₃ reaction->quench workup 6. Work-up - Separate layers - Extract aqueous layer with DCM - Wash, dry, & concentrate quench->workup purify 7. Purification - Flash column chromatography workup->purify characterize 8. Characterization - NMR, HRMS purify->characterize

    Caption: Step-by-step workflow for pyrrolidine synthesis.

    Procedure:

    • To an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, add N-tosyl-2-phenylaziridine (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (10 mL).

    • Add scandium(III) triflate (0.05 mmol, 5 mol%) to the solution and stir until dissolved.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ solution.[1]

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropyl-substituted pyrrolidine.

    Expert Insights: The choice of Lewis acid is critical; Sc(OTf)₃ is effective and moisture-tolerant compared to others like TiCl₄. Anhydrous conditions are paramount to prevent premature hydrolysis of the silyl enol ether. The slow addition at low temperature helps to control the initial exothermic reaction and can improve diastereoselectivity.

    Core Application II: Ring-Opening / Annulation Reactions

    The inherent strain of the cyclopropane ring can be harnessed for synthetic advantage. In the presence of certain catalysts, particularly palladium complexes or strong Lewis acids, the cyclopropyl group in cyclopropyl ketones (or their silyl enol ether precursors) can undergo ring-opening.[10][11] This transforms the reagent from a cyclopropyl donor into a linear, four-carbon building block, effectively acting as a homoenolate equivalent.

    Protocol: Palladium-Catalyzed Ring-Opening Hydrosilylation

    This protocol describes the conversion of a cyclopropyl ketone silyl enol ether into a different, acyclic silyl enol ether via a palladium-catalyzed ring-opening reaction with a hydrosilane, based on established principles.[10]

    Objective: To synthesize a (Z)-silyl enol ether via palladium-catalyzed ring-opening of the cyclopropyl moiety.

    Materials & Equipment:

    Reagents Equipment
    1-Cyclopropyl-1-(trimethylsilyloxy)ethylene Schlenk tube with stir bar
    Palladium(II) acetate (Pd(OAc)₂) Schlenk line or glovebox
    Tricyclohexylphosphine (PCy₃) Syringes and needles
    Triethylsilane (HSiEt₃) Oil bath with temperature control

    | Anhydrous Toluene | Magnetic stir plate |

    Procedure:

    • In a glovebox or under a nitrogen atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PCy₃ (0.04 mmol, 4 mol%) to a Schlenk tube.

    • Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature to form the catalyst complex.

    • Add 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (1.0 mmol, 1.0 equiv).

    • Add triethylsilane (1.5 mmol, 1.5 equiv) to the mixture.

    • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80 °C for 8 hours.

    • Cool the reaction to room temperature. The resulting mixture containing the product silyl enol ether can often be used directly in subsequent reactions or purified by distillation under reduced pressure after filtering through a short pad of Celite to remove the palladium catalyst.

    Expert Insights: The phosphine ligand is crucial for the catalytic cycle; PCy₃ is an electron-rich, bulky ligand that promotes the desired reactivity.[10] This ring-opening strategy provides access to stereodefined (Z)-silyl enol ethers, which are valuable precursors for stereoselective aldol reactions and other C-C bond formations.[10]

    Summary & Outlook

    1-Cyclopropyl-1-(trimethylsilyloxy)ethylene is a multifaceted synthetic tool. It provides a reliable route for introducing the valuable cyclopropyl ketone functionality and serves as a versatile partner in cycloaddition reactions for building complex heterocyclic scaffolds. Furthermore, its ability to undergo controlled ring-opening unveils its potential as a linear C4 building block. The protocols described herein offer a robust starting point for researchers in drug discovery and synthetic chemistry to leverage the unique reactivity of this reagent to accelerate their research and access novel chemical matter.

    References

    • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. [Link]

    • Sumida, Y., Yorimitsu, H., & Oshima, K. (2009). Palladium-Catalyzed Preparation of Silyl Enolates from α,β-Unsaturated Ketones or Cyclopropyl Ketones with Hydrosilanes. The Journal of Organic Chemistry, 74(20), 7986–7989. [Link]

    • Ma, S., & Lu, L. (2019). Recent advances in the chemistry of cyclopropanes and cyclopropenes. Beilstein Journal of Organic Chemistry, 15, 630–631. [Link]

    • Wang, H., et al. (2024). Highly Diastereoselective [3 + 2] Cycloaddition of Aziridines with Difluorinated Silyl Enol Ethers: Divergent Synthesis of 4,4-Difluoropyrrolidines and 4-Fluoropyrroles. Organic Letters, 26(3), 751–756. [Link]

    • Nakamura, M., et al. (2005). Synthesis of cyclopent-2-enones through stepwise [3 + 2] cycloaddition of simple silyl enol ethers and alk-1-ynes. Organic & Biomolecular Chemistry, 3(18), 3293–3298. [Link]

    • Shu, C., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(43), 14332-14336. [Link]

    • Oda, H., et al. An efficient synthesis of cyclopropyl silyl ketones. Tetrahedron Letters, 24(27), 2877-2880. [Link]

    • Wang, H., et al. (2024). Highly Diastereoselective [3 + 2] Cycloaddition of Aziridines with Difluorinated Silyl Enol Ethers: Divergent Synthesis of 4,4-Difluoropyrrolidines and 4-Fluoropyrroles. PubMed. [Link]

    • Wang, Z., et al. (2024). Intermolecular Formal [2π+2σ] Cycloaddition of Enol Silyl Ethers with Bicyclo[1.1.0]butanes Promoted by Lewis. ChemRxiv. [Link]

    • Kim, H., & Lee, S. (2022). (3 + 2) Cycloaddition Reaction of the Endocyclic N-Silyl Enamine and N,N′-Cyclic Azomethine Imine. Organic Letters, 24(10), 1965–1970. [Link]

    • RajanBabu, T.V., et al. (2014). Catalytic Enantioselective Hydrovinylation of Trialkylsilyloxy and Acetoxy 1,3-Dienes. Synthesis of Chiral Enolate Surrogates. NSF Public Access Repository. [Link]

    • Ando, W., & Tsumuraya, T. (1993). Synthesis of Silyl Enol Ethers and Their Aldol Reaction Utilizing 2,5-Dimethyl-1-silacyclopentane and 2,5-Diphenyl-1-sila-3-cyclopentene Derivatives. ResearchGate. [Link]

    • Palasetty, C., et al. (2023). a) Synthetic strategies towards functionalized cyclopropanes and... b) Previous reports leading to a cleavage of the three‐membered ring after a radical functionalization of cyclopropenes. c) This work: radical amination of cyclopropenes with an azide radical for the synthesis of alkenyl nitriles and substituted PACs. ResearchGate. [Link]

    • 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene. PubChem. [Link]

    • Shu, C., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. ResearchGate. [Link]

    • Synthesis of ketones by hydrolysis of enol ethers. Organic Chemistry Portal. [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    optimizing yield and stereoselectivity in reactions of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

    Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene. This guide provides in-depth troubleshooting adv...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize yield and stereoselectivity in your reactions. As a versatile silyl enol ether, 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene is a valuable building block, particularly in the construction of complex molecules bearing a cyclopropyl moiety. However, the unique electronic and steric properties of the cyclopropyl group can present specific challenges. This guide is designed to address these challenges and provide a framework for successful experimentation.

    I. Frequently Asked Questions (FAQs)

    This section addresses common questions and concerns that arise when working with 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene, particularly in the context of Mukaiyama aldol reactions and related transformations.

    Q1: What are the primary factors influencing diastereoselectivity in Mukaiyama aldol reactions with 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene?

    A1: The diastereoselectivity of Mukaiyama aldol reactions involving this silyl enol ether is primarily governed by the choice of Lewis acid, the reaction temperature, and the solvent.[1] The reaction proceeds through an open transition state, and its conformational freedom means that steric and dipolar interactions play a significant role in determining the stereochemical outcome.[2] Lowering the reaction temperature, often to -78 °C, generally enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[1] The choice of a suitable Lewis acid is also critical; different Lewis acids can lead to varying levels of stereocontrol.

    Q2: I am observing low yields in my reaction. What are the common causes?

    A2: Low yields in reactions with silyl enol ethers can often be attributed to several factors:

    • Presence of moisture: Silyl enol ethers are sensitive to water, which can lead to hydrolysis. Ensure all glassware is rigorously dried and that anhydrous solvents are used.

    • Improper storage of the silyl enol ether: This reagent should be stored under an inert atmosphere to prevent degradation.

    • Suboptimal reaction conditions: Incorrect temperature or reaction time can lead to incomplete conversion or the formation of side products.

    • Lewis acid quality: The activity of the Lewis acid can be compromised by exposure to moisture. Use freshly opened or properly stored Lewis acids.

    • Workup procedure: Silyl enol ethers and their products can be sensitive to acidic conditions during workup, which can cause decomposition. A neutral or slightly basic workup is often recommended.[3]

    Q3: Can the cyclopropyl group itself participate in or influence side reactions?

    A3: Yes, the strained nature of the cyclopropane ring can make it susceptible to ring-opening reactions under certain conditions, particularly with strong Lewis acids or at elevated temperatures.[4][5] It is crucial to carefully select the Lewis acid and maintain appropriate reaction temperatures to avoid undesired ring-opening of the cyclopropyl moiety. The cyclopropyl group can also influence the facial selectivity of electrophilic attack due to its electronic properties.[6]

    Q4: What types of cycloaddition reactions can 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene participate in?

    A4: As an electron-rich alkene, 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene is a suitable component in various cycloaddition reactions, most notably [3+2] cycloadditions. In these reactions, it can act as the two-atom component, reacting with a three-atom dipole to form five-membered rings. The stereochemical outcome of these reactions will be influenced by the nature of the dipole, the catalyst used, and the reaction conditions.

    II. Troubleshooting Guide

    This section provides a structured approach to troubleshooting common issues encountered during reactions with 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene.

    Problem Potential Cause(s) Suggested Solution(s)
    Low or No Product Yield 1. Moisture in the reaction: Silyl enol ether hydrolysis. 2. Degraded silyl enol ether: Improper storage. 3. Inactive Lewis acid: Exposure to air/moisture. 4. Incomplete reaction: Insufficient reaction time or too low temperature. 5. Product decomposition during workup: Acidic conditions.1. Ensure all glassware is flame- or oven-dried. Use freshly distilled anhydrous solvents. 2. Use freshly opened or recently purified silyl enol ether. Store under argon or nitrogen. 3. Use a freshly opened bottle of the Lewis acid or distill it prior to use. 4. Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature. 5. Quench the reaction with a saturated aqueous solution of NaHCO₃ or another mild base. When performing column chromatography, consider neutralizing the silica gel with triethylamine.[3]
    Poor Diastereoselectivity 1. Reaction temperature is too high: Reduced energy difference between diastereomeric transition states. 2. Suboptimal Lewis acid: The chosen Lewis acid may not provide sufficient stereocontrol. 3. Solvent effects: The solvent can influence the conformation of the transition state.[1]1. Perform the reaction at a lower temperature (e.g., -78 °C or -90 °C). 2. Screen a variety of Lewis acids (e.g., TiCl₄, BF₃·OEt₂, SnCl₄, Sc(OTf)₃).[1] 3. Conduct a solvent screen. Common solvents for these reactions include dichloromethane, toluene, and THF.
    Formation of Ring-Opened Byproducts 1. Lewis acid is too harsh: Strong Lewis acids can promote the opening of the cyclopropane ring. 2. Elevated reaction temperature: Higher temperatures can provide the activation energy for ring-opening.1. Switch to a milder Lewis acid (e.g., a lanthanide triflate). 2. Maintain a low reaction temperature throughout the addition and stirring.
    Low Enantioselectivity (in asymmetric reactions) 1. Ineffective chiral ligand: The ligand may not be suitable for this specific substrate. 2. Impurities in reagents or solvents: Achiral coordinating species can interfere with the chiral catalyst. 3. Reaction temperature is too high. 1. Screen a library of chiral ligands. 2. Ensure all reagents and solvents are of high purity and anhydrous. 3. Lower the reaction temperature.[1]

    III. Experimental Protocols & Methodologies

    This section provides detailed, step-by-step protocols for key reactions involving 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene.

    Protocol 1: Diastereoselective Mukaiyama Aldol Addition with Benzaldehyde

    This protocol describes a general procedure for the Lewis acid-mediated Mukaiyama aldol addition of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene to benzaldehyde to form a β-hydroxy ketone.

    Materials:

    • 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

    • Benzaldehyde (freshly distilled)

    • Titanium tetrachloride (TiCl₄)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware (flame-dried)

    • Inert atmosphere setup (Argon or Nitrogen)

    Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DCM (0.2 M relative to the aldehyde).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add freshly distilled benzaldehyde (1.0 equiv) to the cooled solvent.

    • Slowly add TiCl₄ (1.1 equiv) dropwise via syringe. The solution will typically turn yellow. Stir for 10-15 minutes.

    • Add a solution of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (1.2 equiv) in anhydrous DCM dropwise to the reaction mixture over 20 minutes.

    • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.

    Protocol 2: [3+2] Cycloaddition with a Nitrone

    This protocol outlines a general procedure for the [3+2] cycloaddition of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene with a nitrone to generate an isoxazolidine derivative.

    Materials:

    • 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

    • N-Benzylidene-methylamine N-oxide (or other suitable nitrone)

    • Anhydrous toluene

    • Standard laboratory glassware (flame-dried)

    • Inert atmosphere setup (Argon or Nitrogen)

    Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the nitrone (1.0 equiv) and anhydrous toluene (0.1 M).

    • Add 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (1.5 equiv) to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the isoxazolidine product. The stereochemistry of the product should be determined by appropriate analytical techniques (e.g., NOESY NMR).

    IV. Mechanistic Insights and Optimization Strategies

    Mukaiyama Aldol Reaction Mechanism and Stereoselectivity

    The Mukaiyama aldol reaction proceeds through a Lewis acid-activated aldehyde, which is then attacked by the silyl enol ether. The reaction is believed to proceed through an open, acyclic transition state. The stereochemical outcome is influenced by the minimization of steric and dipolar interactions in this transition state. The cyclopropyl group, with its unique steric profile, can influence the preferred facial attack on the activated aldehyde.

    Mukaiyama_Aldol Reactants 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene + Aldehyde Activated_Aldehyde Lewis Acid-Aldehyde Complex Reactants->Activated_Aldehyde Coordination Transition_State Acyclic Transition State Reactants->Transition_State Lewis_Acid Lewis Acid (e.g., TiCl₄) Lewis_Acid->Activated_Aldehyde Activated_Aldehyde->Transition_State Nucleophilic Attack Intermediate Silyl-protected Aldol Adduct Transition_State->Intermediate Workup Aqueous Workup (e.g., NaHCO₃) Intermediate->Workup Product β-Hydroxy Ketone Workup->Product

    Caption: General workflow for a Lewis acid-catalyzed Mukaiyama aldol reaction.

    To optimize stereoselectivity, a systematic screening of Lewis acids and reaction conditions is recommended. The table below provides a starting point for such an optimization.

    Lewis Acid Typical Temperature (°C) Common Solvent Expected Outcome
    TiCl₄-78DCMGenerally good yields, moderate to good diastereoselectivity.
    BF₃·OEt₂-78 to 0DCMCan be effective, but may promote side reactions.
    SnCl₄-78DCMOften provides high diastereoselectivity.
    Sc(OTf)₃-20 to RTTHF, DCMMilder Lewis acid, may be beneficial to avoid ring-opening.
    [3+2] Cycloaddition Workflow

    The [3+2] cycloaddition is a powerful method for the synthesis of five-membered heterocycles. The general workflow involves the reaction of the silyl enol ether with a 1,3-dipole. The stereoselectivity is often controlled by the geometry of the dipole and the approach of the dienophile.

    Cycloaddition_Workflow Start Start: Select 1,3-Dipole and Silyl Enol Ether Reaction_Setup Reaction Setup: - Anhydrous Solvent - Inert Atmosphere Start->Reaction_Setup Thermal_or_Catalytic Thermal or Catalytic Conditions Reaction_Setup->Thermal_or_Catalytic Monitoring Monitor Reaction by TLC/LC-MS Thermal_or_Catalytic->Monitoring Workup Quench and Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, etc.) Purification->Analysis End Final Product Analysis->End

    Caption: General experimental workflow for a [3+2] cycloaddition reaction.

    V. References

    • Face selectivity in electrophilic additions to methylenenorsnoutanes: relative importance of through-space, through-bond and. CORE. Available at: [Link].

    • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. Available at: [Link].

    • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. Available at: [Link].

    • Asymmetric Ring-Opening of Cyclopropyl Ketones with β-Naphthols Catalyzed by a Chiral N,N′ -Dioxide-Scandium(III) Complex. Request PDF. Available at: [Link].

    • Chiral N,N'‐Dioxide/ScΙΙΙ Complex‐Catalyzed Asymmetric Ring‐Opening Reaction of Cyclopropyl Ketones with Indoles. Request PDF. Available at: [Link].

    • Stereoconvergent Direct Ring Expansion of Cyclopropyl Ketones to Cyclopentanones. Organic Letters. Available at: [Link].

    • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Publishing. Available at: [Link].

    • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. Available at: [Link].

    • Mukaiyama Aldol Reaction. Chem-Station Int. Ed. Available at: [Link].

    • Mukaiyama Aldol Addition. Organic Chemistry Portal. Available at: [Link].

    • The [3+2]Cycloaddition Reaction. Available at: [Link].

    • Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. ResearchGate. Available at: [Link].

    • The search for tolerant Lewis acid catalysts. Part 2: Enantiopure cycloalkyldialkylsilyl triflimide catalysts. ORBi. Available at: [Link].

    • Rh(I)-Catalyzed Intramolecular [3+2] Cycloaddition Reactions of 1-Ene-, 1-Yne- and 1-Allene-Vinylcyclopropanes. Available at: [Link].

    • Cycloaddition reactions of silacyclopropylidenoids to ethylene. ResearchGate. Available at: [Link].

    • Cyclopropanol, 1-ethoxy. Organic Syntheses Procedure. Available at: [Link].

    • Regio‐ and Stereoselective Synthesis of Fully Substituted Silyl Enol Ethers of Ketones and Aldehydes in Acyclic Systems. ResearchGate. Available at: [Link].

    • The selective activation of cyclopropyl ester moiety. ResearchGate. Available at: [Link].

    • One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols. PMC. Available at: [Link].

    • Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. PMC. Available at: [Link].

    • Screening of Lewis acid catalysts for cyclization reaction. ResearchGate. Available at: [Link].

    • (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Organic Syntheses Procedure. Available at: [Link].

    • Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA. Available at: [Link].

    • Enantioselective Inverse-Electron Demand Aza-Diels–Alder Reaction: ipso,α-Selectivity of Silyl Dienol Ethers. ACS Catalysis. Available at: [Link].

    • How to Utilize Enol's Reactivity for Enhanced Selectivity. Patsnap Eureka. Available at: [Link].

    • Synthesis of β,β-Disubstituted Styrenes via Trimethylsilyl Synthesis of. UR Scholarship Repository. Available at: [Link].

    • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI. Available at: [Link].

    • Investigation of silicon Lewis acidity and design of a novel silicon Lewis acid catalyst scaffold. Huskie Commons. Available at: [Link].

    • A combined experimental and computational study on the reaction dynamics of the 1-propynyl radical (CH3CC; X2A1) with ethylene. Available at: [Link].

    • Synthesis of 1-(2,2-Dimethylpropyl)-Cyclopropene (1-DCP) as an Ethylene Antagonist. Available at: [Link].

    • Lewis acid-catalyzed formation of indene derivatives via tandem reactions of arylacetylenes with the cations generated from 2-silylmethyl cyclopropyl carbinols. Chemical Communications (RSC Publishing). Available at: [Link].

    • Stereo and regiocontrol in ene-dimerisation and trimerisation of 1-trimethylsilyl-3-phenylcyclopropene. Request PDF. Available at: [Link].

    • Lewis acid mediated reactions of methylenecyclopropanes and cyclopropenes. ePrints Soton - University of Southampton. Available at: [Link].

    • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. Available at: [Link].

    • Preparation of optically active bicyclodihydrosiloles by a radical cascade reaction. Available at: [Link].

    Sources

    Optimization

    Technical Support Center: Hydrolysis and Protodesilylation of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with silyl enol ethers, specifically focusing on the hydrolysis and protodesilylation of 1-Cyclopropyl-1-(tr...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with silyl enol ethers, specifically focusing on the hydrolysis and protodesilylation of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and success of your experiments.

    I. Troubleshooting Guide: Navigating Potential Side Reactions

    This section addresses common issues encountered during the hydrolysis and protodesilylation of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene, providing insights into their causes and offering robust solutions.

    Issue 1: Low Yield of the Desired Product, Cyclopropyl Methyl Ketone

    Symptoms: After aqueous workup, analysis by GC/MS or ¹H NMR indicates a significant amount of unreacted starting material or the presence of multiple, unidentified byproducts, with only a small percentage of the desired cyclopropyl methyl ketone.

    Potential Causes & Solutions:

    • Incomplete Hydrolysis: The hydrolysis of silyl enol ethers can be sluggish under neutral conditions. The stability of the trimethylsilyl (TMS) group can be influenced by steric hindrance and the electronic nature of the enol ether.

      • Solution: The hydrolysis is typically catalyzed by acid or base. For acid-catalyzed hydrolysis, dilute solutions of strong acids like HCl or H₂SO₄ are effective.[1][2][3] Alternatively, fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are highly effective for cleaving the Si-O bond. The choice of catalyst can be critical and may require optimization.

    • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time all play a crucial role in the efficiency of the hydrolysis.

      • Solution: A systematic optimization of reaction conditions is recommended. Start with mild conditions (e.g., room temperature) and gradually increase the temperature if the reaction is slow. The choice of solvent can also be important; protic solvents like water or alcohols are necessary for the hydrolysis step. Monitoring the reaction progress by TLC or GC is essential to determine the optimal reaction time and prevent the formation of degradation products.

    • Formation of Hexamethyldisiloxane: A common byproduct of silyl enol ether hydrolysis is hexamethyldisiloxane, formed from the condensation of two molecules of trimethylsilanol.[4] While this is an expected byproduct, its presence can sometimes complicate purification.

      • Solution: Hexamethyldisiloxane is relatively volatile and can often be removed under reduced pressure. If it co-elutes with the product during chromatography, optimizing the chromatographic conditions (e.g., solvent gradient, column type) may be necessary.

    Issue 2: Formation of an Unexpected Aldehyde or Linear Ketone Byproduct (Ring-Opening)

    Symptoms: Spectroscopic analysis (¹H NMR, ¹³C NMR, and MS) reveals the presence of a byproduct consistent with a ring-opened structure, such as a linear enone or aldehyde, instead of or in addition to the expected cyclopropyl methyl ketone.

    Potential Causes & Solutions:

    • Harsh Acidic Conditions: The cyclopropyl group, particularly when adjacent to a carbonyl, can be susceptible to ring-opening under strongly acidic conditions.[5] Protonation of the carbonyl oxygen can lead to the formation of a carbocation intermediate that can undergo rearrangement.

      • Solution: Employ milder acidic conditions. This could involve using a weaker acid, a lower concentration of a strong acid, or performing the reaction at a lower temperature.[3][5] Buffer systems can also be used to maintain a specific pH range. It is crucial to avoid prolonged exposure to strong acids.

    • Lewis Acid Catalysis: Some Lewis acids can promote the ring-opening of cyclopropyl ketones.[5]

      • Solution: If a Lewis acid is being used for a tandem reaction, screen for milder alternatives. For simple hydrolysis, protic acids are generally preferred over Lewis acids to minimize this side reaction.

    • Radical-Mediated Ring-Opening: In some cases, radical intermediates can lead to the ring-opening of cyclopropyl systems.[6]

      • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate radical reactions. The addition of radical inhibitors, such as BHT, could be considered if a radical pathway is suspected.

    II. Frequently Asked Questions (FAQs)

    This section provides answers to common questions regarding the experimental details of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene hydrolysis and protodesilylation.

    Q1: What is the general mechanism for the acid-catalyzed hydrolysis of a silyl enol ether?

    A1: The acid-catalyzed hydrolysis of a silyl enol ether generally proceeds through the following steps:

    • Protonation: The double bond of the silyl enol ether is protonated at the α-carbon, which is the more nucleophilic carbon of the enol system.[1] This step is often the rate-determining step.

    • Formation of an Oxonium Ion: This protonation generates a resonance-stabilized oxonium ion intermediate.

    • Nucleophilic Attack by Water: A water molecule attacks the silicon atom.[1]

    • Formation of the Carbonyl Compound: The intermediate collapses to form the corresponding ketone (in this case, cyclopropyl methyl ketone) and trimethylsilanol.

    • Byproduct Formation: Two molecules of trimethylsilanol can then condense to form hexamethyldisiloxane and water.[4]

    Acid_Catalyzed_Hydrolysis Silyl_Enol_Ether Silyl Enol Ether Protonated_Intermediate Protonated Intermediate Silyl_Enol_Ether->Protonated_Intermediate + H+ Oxonium_Ion Oxonium Ion Protonated_Intermediate->Oxonium_Ion Resonance Tetrahedral_Intermediate Tetrahedral Intermediate Oxonium_Ion->Tetrahedral_Intermediate + H2O Ketone Ketone Tetrahedral_Intermediate->Ketone - H+, - (CH3)3SiOH Trimethylsilanol Trimethylsilanol

    Q2: When should I choose base-catalyzed hydrolysis over acid-catalyzed hydrolysis?

    A2: The choice between acid and base catalysis depends on the overall stability of your molecule. Base-catalyzed hydrolysis can be a good option when your substrate contains acid-sensitive functional groups. However, for 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene, mild acid catalysis is generally effective and widely used. If ring-opening is a concern even under mild acidic conditions, exploring base-catalyzed or fluoride-mediated methods would be a logical next step.

    Q3: How does the cyclopropyl group influence the reactivity and potential for side reactions?

    A3: The cyclopropyl group has unique electronic properties. It can stabilize an adjacent positive charge through conjugation. This property can make the protonated intermediate in the acid-catalyzed hydrolysis more stable. However, this same property can also make the cyclopropyl ring susceptible to cleavage under harsh acidic conditions, leading to ring-opened byproducts.[5] Therefore, a careful balance of reaction conditions is necessary to promote the desired hydrolysis while suppressing ring-opening.

    Q4: What are the recommended workup procedures for this reaction?

    A4: A typical aqueous workup involves the following steps:

    • Quenching: If the reaction is run under acidic or basic conditions, it should be neutralized by adding a weak base (e.g., sodium bicarbonate solution) or a weak acid (e.g., dilute HCl or ammonium chloride solution), respectively.

    • Extraction: The product is then extracted from the aqueous layer into an organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.

    • Washing: The organic layer is typically washed with water and then with brine to remove any remaining water-soluble impurities.

    • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

    • Purification: The crude product can then be purified by distillation or column chromatography if necessary.

    III. Experimental Protocols

    Protocol 1: Standard Acid-Catalyzed Hydrolysis of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

    Materials:

    • 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

    • Tetrahydrofuran (THF), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Organic solvent for extraction (e.g., diethyl ether)

    Procedure:

    • Dissolve 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (1.0 eq) in THF in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1 M HCl (1.1 eq) dropwise to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 30 minutes to a few hours.

    • Once the starting material is consumed, quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude cyclopropyl methyl ketone.

    • Purify the crude product by distillation or flash column chromatography if necessary.

    Parameter Recommended Condition Notes
    Temperature 0 °C to room temperatureLower temperatures can help minimize side reactions.
    Solvent THF, Dioxane, AcetoneA water-miscible organic solvent is preferred.
    Acid Catalyst 1 M HCl, Dilute H₂SO₄The concentration may need to be optimized.
    Reaction Time 30 min - 4 hMonitor by TLC or GC for completion.

    Table 1: Recommended Conditions for Acid-Catalyzed Hydrolysis.

    IV. References

    • Reactions of enol ethers Hydrolysis of enol ethers. (n.d.). Retrieved from [Link]

    • Silyl enol ether - Wikipedia. (n.d.). Retrieved from [Link]

    • Mechanism of silyl enol ether hydrolysis under acidic conditions. (2026, February 12). Chemistry Stack Exchange. Retrieved from [Link]

    • Catalytic Enantioselective Hydrovinylation of Trialkylsilyloxy and Acetoxy 1,3-Dienes. Synthesis of Chiral Enolate Surrogates. (n.d.). NSF Public Access Repository. Retrieved from [Link]

    • Substitution-Dependent Ring-Opening Hydrosilylation or Dehydrogenative Hydrosilylation of Cyclopropyl Aldehydes and Ketones Catalyzed by Au Nanoparticles. (2022, November 17). The Journal of Organic Chemistry. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Byproduct Formation in Reactions of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

    Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene. This guide is designed for researchers, scientists, and drug development professi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support center for 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this versatile silyl enol ether. Our goal is to provide field-proven insights and scientifically-grounded solutions to common challenges, ensuring the integrity and success of your experiments.

    Frequently Asked Questions (FAQs) & Troubleshooting Guides

    This guide addresses the most common issues encountered during the use of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene in common carbon-carbon bond-forming reactions, such as the Mukaiyama aldol addition.[1][2]

    FAQ 1: My reaction yield is low, and I've re-isolated cyclopropyl methyl ketone. What happened?

    Problem: You are observing significant amounts of cyclopropyl methyl ketone in your crude reaction mixture, indicating a loss of your silyl enol ether starting material.

    Root Cause Analysis: The primary culprit is the hydrolysis of the silyl enol ether.[3] The silicon-oxygen bond is highly susceptible to cleavage by water or other protic sources, especially under acidic conditions.[4] This reaction regenerates the enol, which rapidly tautomerizes to the more stable cyclopropyl methyl ketone. This competing reaction can significantly reduce the yield of your desired product.[5]

    // Nodes start [label="1-Cyclopropyl-1-(trimethylsilyloxy)ethylene"]; h2o [label="H₂O (Trace Moisture)", shape=box, style=dashed, fillcolor="#F1F3F4", style=filled]; protonation [label="Protonation of Alkene"]; oxonium [label="Tertiary Oxonium Ion\n(Resonance Stabilized)"]; attack [label="Nucleophilic Attack by H₂O\non Silicon"]; intermediate [label="Pentacoordinate Silicon\nIntermediate"]; ketone [label="Cyclopropyl Methyl Ketone", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; tms_oh [label="Trimethylsilanol\n(TMS-OH)"];

    // Edges start -> protonation [label=" H⁺ (from H₂O or acid catalyst)"]; h2o -> protonation [style=invis]; protonation -> oxonium; oxonium -> attack [label=" H₂O"]; attack -> intermediate; intermediate -> ketone [label=" Proton Transfer"]; intermediate -> tms_oh; }

    Caption: Hydrolysis pathway of a silyl enol ether.

    Recommended Solutions & Protocols

    • Ensure Rigorously Anhydrous Conditions:

      • Solvent Preparation: Use freshly distilled solvents dried over an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for dichloromethane). For convenience, solvents from a commercial solvent purification system are highly recommended.

      • Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.

      • Reagents: Use freshly opened, high-purity reagents. Liquid reagents should be handled via syringe under an inert atmosphere (Nitrogen or Argon). Ensure Lewis acids are handled in a glovebox or under a positive pressure of inert gas.

    • Control the Reaction Atmosphere:

      • Run all reactions under a positive pressure of an inert gas like Nitrogen or Argon. Use a gas bubbler or a balloon to maintain this atmosphere throughout the setup, reaction, and workup.

    • Protocol: Standard Anhydrous Reaction Setup

      • Assemble the flame-dried glassware while hot and purge with inert gas as it cools.

      • Add magnetic stir bar and any solid reagents.

      • Seal the flask with rubber septa.

      • Introduce dry solvents and liquid reagents via syringe through the septa.

      • Maintain a gentle, positive flow of inert gas throughout the entire duration of the experiment.

    FAQ 2: I'm observing a complex mixture of byproducts with unexpected molecular weights, and my cyclopropyl group seems to have disappeared. What could be the cause?

    Problem: Mass spectrometry or NMR analysis indicates the formation of products that lack the characteristic cyclopropyl group and may correspond to ring-enlarged or linear structures.

    Root Cause Analysis: The strained cyclopropyl ring is susceptible to ring-opening reactions, particularly under oxidative conditions or in the presence of strong Lewis acids.[6][7] This process can be initiated by a single electron transfer (PET) from the electron-rich silyl enol ether to an oxidant or certain Lewis acids, forming a radical cation intermediate.[8] This intermediate can undergo spontaneous cleavage of the endocyclic C-C bond, which is often the weakest bond in the cyclopropane ring, leading to a variety of rearranged byproducts.[9][10]

    // Nodes start [label="1-Cyclopropyl-1-(trimethylsilyloxy)ethylene"]; lewis_acid [label="Lewis Acid (e.g., TiCl₄)\nor Oxidant", shape=box, style=dashed, fillcolor="#F1F3F4", style=filled]; pet [label="Single Electron Transfer (SET)"]; radical_cation [label="Radical Cation\nIntermediate"]; ring_opening [label="Endocyclic C-C\nBond Cleavage"]; distonic_radical [label="Distonic Radical Cation\n(Ring-Opened)"]; byproducts [label="Mixture of Rearranged\nByproducts", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

    // Edges start -> pet; lewis_acid -> pet [style=invis]; pet -> radical_cation; radical_cation -> ring_opening [label=" Spontaneous"]; ring_opening -> distonic_radical; distonic_radical -> byproducts [label=" Further Reactions"]; }

    Caption: Lewis acid-mediated ring-opening of the cyclopropyl group.

    Recommended Solutions & Protocols

    • Optimize Lewis Acid Selection and Stoichiometry:

      • Strong Lewis acids like TiCl₄ can promote ring-opening.[2] Consider using milder Lewis acids or catalytic amounts.

      • Perform a screening experiment to identify the optimal Lewis acid for your specific substrate combination.

    • Maintain Strict Temperature Control:

      • Many ring-opening pathways are kinetically accessible at higher temperatures. Running reactions at low temperatures (e.g., -78 °C) is critical.

      • Add the Lewis acid slowly to the reaction mixture at -78 °C to dissipate any heat generated from coordination.

    • Avoid Oxidative Conditions:

      • Ensure your inert gas is of high purity and, if necessary, pass it through an oxygen-scavenging column.

      • Be mindful of reagents or impurities that could act as single-electron oxidants.

    Lewis Acid CatalystTypical TemperatureStoichiometryComments
    TiCl₄ -78 °C1.0 - 1.2 eqHighly effective but high potential for ring-opening. Strict temperature control is essential.[11]
    BF₃·OEt₂ -78 °C to 0 °C1.0 - 1.2 eqGenerally milder than TiCl₄, may offer a better balance of reactivity and stability.[1]
    TMSOTf -78 °C0.1 - 0.2 eqOften used catalytically, reducing the risk of side reactions. Can also promote in-situ silyl enol ether formation.[12][13]
    SnCl₄ -78 °C1.0 eqAnother strong Lewis acid, requires careful temperature management.[3]
    FAQ 3: My Mukaiyama aldol reaction is giving poor diastereoselectivity and some self-condensation products. How can I optimize it?

    Problem: The desired aldol adduct is formed, but as a mixture of diastereomers (syn/anti) with low selectivity. Additionally, byproducts from the self-condensation of the aldehyde electrophile are observed.

    Root Cause Analysis: Diastereoselectivity in Mukaiyama aldol reactions is influenced by the geometry of the silyl enol ether, the nature of the Lewis acid, and the reaction temperature.[1][11] The Lewis acid coordinates to the aldehyde, and the reaction proceeds through an open or closed transition state, which dictates the stereochemical outcome.[13] Self-condensation of the aldehyde occurs when it reacts with itself, a process that competes with the desired reaction with the silyl enol ether. This is more prevalent with enolizable aldehydes and when the primary reaction is slow.

    // Nodes start [label="Poor Diastereoselectivity or\nSelf-Condensation Observed"]; check_temp [label="Is Temperature Strictly\nControlled at -78°C?", shape=diamond, style=filled, fillcolor="#FBBC05"]; check_la [label="Review Lewis Acid Choice", shape=diamond, style=filled, fillcolor="#FBBC05"]; check_purity [label="Verify Purity of\nAldehyde and Silyl Enol Ether", shape=diamond, style=filled, fillcolor="#FBBC05"];

    sol_temp [label="Lower Temperature.\nAdd Lewis Acid Slowly.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_la [label="Screen Milder/Bulkier\nLewis Acids (e.g., TMSOTf cat.)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_purity [label="Re-purify Aldehyde (distill).\nVerify Silyl Enol Ether by NMR.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Improved Outcome", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

    // Edges start -> check_temp; check_temp -> check_la [label="Yes"]; check_temp -> sol_temp [label="No"]; sol_temp -> check_la; check_la -> check_purity [label="Yes"]; check_la -> sol_la [label="No"]; sol_la -> check_purity; check_purity -> success [label="Yes"]; check_purity -> sol_purity [label="No"]; sol_purity -> success; }

    Caption: A logical approach to optimizing Mukaiyama aldol reactions.

    Recommended Solutions

    • Temperature is Paramount: As stated previously, maintain the reaction at -78 °C (a dry ice/acetone bath) during the addition and for a significant portion of the reaction time before any slow warming.

    • Use Non-Enolizable Aldehydes Where Possible: If the synthesis allows, using aldehydes without α-protons (e.g., benzaldehyde, pivaldehyde) will completely prevent self-condensation.

    • Consider a One-Pot Procedure: For some systems, a one-pot enol silane formation and subsequent Mukaiyama aldol reaction using TMSOTf and a tertiary amine base can be highly efficient, minimizing the handling of the isolated silyl enol ether.[12]

    FAQ 4: I'm losing my product during purification. What is the best way to purify compounds from these reactions?

    Problem: Significant product loss or decomposition is observed during flash column chromatography on silica gel.

    Root Cause Analysis: Both the silyl enol ether starting material and the initial silylated aldol adduct are sensitive to the acidic nature of standard silica gel.[14] The acidic surface can catalyze hydrolysis or other decomposition pathways. Trimethylsilyl (TMS) ethers are particularly labile.[14]

    Recommended Solutions & Protocols

    • Neutralize the Stationary Phase:

      • Protocol: Prepare a slurry of silica gel in your desired eluent. Add 1-2% triethylamine (Et₃N) by volume relative to the solvent. Mix thoroughly and pack the column with this slurry. Run the column using an eluent that also contains a small amount of triethylamine (e.g., 0.1-1%).[15] This will neutralize the acidic sites on the silica.

      • Alternative: Use commercially available deactivated silica gel or alumina (neutral or basic).

    • Use Alternative Purification Methods:

      • Distillation: If your product is thermally stable and volatile, bulb-to-bulb (Kugelrohr) or short-path distillation can be an excellent, non-destructive purification method.[16]

      • Aqueous Workup: The silylated aldol adduct is often intentionally hydrolyzed during workup (e.g., with dilute HCl or TBAF) to give the stable β-hydroxy ketone, which is generally much more robust and easier to purify on standard silica gel.

    • Protocol: Basic Workup and Purification of a β-Hydroxy Ketone Product

      • After the reaction is complete (as determined by TLC), quench the reaction at low temperature by slowly adding a saturated aqueous solution of NaHCO₃.

      • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

      • Extract the aqueous layer two or three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

      • Concentrate the solvent under reduced pressure. The crude product at this stage is the desilylated β-hydroxy ketone.

      • Purify the crude product by standard flash column chromatography on silica gel.

    References
    • Asymmetric Mukaiyama Aldol Reaction. Science of Synthesis, (2012). Thieme. [Link]

    • Silyl enol ether - Wikipedia. Wikipedia. [Link]

    • PET-Induced Ring Opening of Cyclopropyl Silyl Enol Ethers. ResearchGate. [Link]

    • Regioselective oxidative ring opening of cyclopropyl silyl ethers: a quantum chemical study. Chemistry – A European Journal, 16(24), 7121-4 (2010). [Link]

    • Synthesis of Optically Active α-Hydroxy Carbonyl Compounds by the Catalytic, Enantioselective Oxidation of Silyl Enol Ethers and Ketene Acetals with (Salen)manganese(III) Complexes. Journal of the American Chemical Society, 118(46), 11666–11673 (1996). [Link]

    • Catalytic Enantioselective Hydrovinylation of Trialkylsilyloxy and Acetoxy 1,3-Dienes. Synthesis of Chiral Enolate Surrogates. NSF Public Access Repository. [Link]

    • Reactions of enol ethers Hydrolysis of enol ethers. Chem-Page.blogspot. [Link]

    • Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. Molecules, 10(1), 114–120 (2005). [Link]

    • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227–263 (2021). [Link]

    • 1-Trimethylsilyloxy-1-cyclopropylethylene: a useful reagent for the preparation of .beta.-cyclopropyl-.alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry, 42(19), 3201–3203 (1977). [Link]

    • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 33623-33653 (2023). [Link]

    • Mukaiyama aldol addition - Wikipedia. Wikipedia. [Link]

    • Regioselective Oxidative Ring Opening of Cyclopropyl Silyl Ethers: A Quantum Chemical Study. FOLIA. [Link]

    • One-Pot Enol Silane Formation-Mukaiyama Aldol Reactions. University of Richmond Scholarship Repository. [Link]

    • Organic Syntheses Procedure. Organic Syntheses. [Link]

    • Flash column on silyl enol ether : r/chemistry. Reddit. [Link]

    • Mukaiyama Aldol Addition. Organic Chemistry Portal. [Link]

    • Silyl enol ether: Preparation & application. YouTube. [Link]

    Sources

    Optimization

    Technical Support Center: Lewis Acid-Mediated Reactivity of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

    Welcome to the specialized support portal for the synthetic application of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene (the silyl enol ether of cyclopropyl methyl ketone). This substrate is a highly versatile synthetic c...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the specialized support portal for the synthetic application of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene (the silyl enol ether of cyclopropyl methyl ketone). This substrate is a highly versatile synthetic chameleon. Depending entirely on your choice of Lewis acid, it can function either as a standard enolate equivalent (retaining the cyclopropyl ring) or as a homoenolate equivalent (undergoing ring opening).

    This guide provides drug development professionals and synthetic chemists with troubleshooting protocols, mechanistic insights, and self-validating methodologies to ensure absolute regiocontrol in your carbon-carbon bond-forming reactions.

    Mechanistic Pathway Visualization

    G S1 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene L1 Mild Lewis Acid (BF3·OEt2, ZnCl2) S1->L1 L2 Strong Lewis Acid (TiCl4, SnCl4) S1->L2 I1 Electrophile Activation (Enolate Reactivity) L1->I1 I2 Ring Opening (Titanium Homoenolate) L2->I2 P1 Cyclopropyl β-hydroxy ketone (Ring Intact) I1->P1 P2 1,5-Dicarbonyl Compound (Ring Opened) I2->P2

    Divergent reactivity pathways of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene based on Lewis acid.

    Troubleshooting Guides & FAQs

    Q1: Why does my cyclopropyl ring open when I use TiCl4​ , but remains intact with BF3​⋅OEt2​ ? A: The divergence is rooted in the oxophilicity and coordinating power of the Lewis acid. Mild Lewis acids like BF3​⋅OEt2​ primarily activate the electrophile (e.g., an aldehyde), allowing the silyl enol ether to attack via its α -carbon (C2) in a classic Mukaiyama aldol addition[1]. Conversely, highly oxophilic transition metal Lewis acids like TiCl4​ coordinate directly to the siloxy oxygen of the substrate. This strong coordination induces a polarization that triggers the cleavage of the strained cyclopropyl C-C bond, generating a transient titanium homoenolate[2]. The electrophile is then attacked by the terminal γ -carbon (C4), leading to ring-opened 1,5-dicarbonyl products, a concept deeply rooted in the foundational work on cyclopropanone acetals and their derivatives as homoenolate equivalents[3].

    Q2: I am trying to synthesize a 1,5-dicarbonyl compound via the homoenolate pathway, but my yields are low and I mostly recover cyclopropyl methyl ketone. What went wrong? A: You are experiencing premature desilylation. TiCl4​ is highly sensitive to moisture. Even trace amounts of water will hydrolyze the silyl enol ether back to cyclopropyl methyl ketone before the titanium homoenolate can react with the electrophile. Corrective Action: Rigorously dry your dichloromethane (DCM) over calcium hydride or use a solvent purification system. Ensure the electrophile and TiCl4​ are pre-mixed at -78 °C before adding the silyl enol ether. This ensures the electrophile is primed to trap the homoenolate immediately upon formation.

    Q3: Can I use SnCl4​ instead of TiCl4​ for the ring-opening reaction? A: Yes, SnCl4​ also promotes ring opening to form a tin homoenolate equivalent. However, SnCl4​ is generally a milder Lewis acid than TiCl4​ . While it successfully opens the ring, the subsequent nucleophilic attack of the tin homoenolate on less reactive electrophiles (like sterically hindered ketones) may be sluggish. For unreactive electrophiles, TiCl4​ remains the gold standard.

    Quantitative Data: Lewis Acid Reactivity Matrix

    To assist in your experimental design, the following table summarizes the causal relationship between Lewis acid selection, regioselectivity, and expected outcomes.

    Lewis AcidReactivity ModeRegioselectivityMajor Product TypeTypical Yield
    BF3​⋅OEt2​ Enolate (Ring Intact)>95% C2 AttackCyclopropyl β -hydroxy ketone80 - 95%
    ZnCl2​ Enolate (Ring Intact)>95% C2 AttackCyclopropyl β -hydroxy ketone75 - 85%
    TiCl4​ Homoenolate (Ring Opened)>95% C4 Attack1,5-Dicarbonyl compound70 - 90%
    SnCl4​ Homoenolate (Ring Opened)>90% C4 Attack1,5-Dicarbonyl compound60 - 80%

    Self-Validating Experimental Protocols

    The following methodologies are designed as self-validating systems. In-line observational checks are included to ensure causality and reaction integrity at each step.

    Protocol A: Synthesis of Cyclopropyl β -Hydroxy Ketones (Ring Intact)

    Objective: Promote Mukaiyama aldol addition while preserving the cyclopropyl moiety.

    • Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 mmol of the aldehyde electrophile and 5 mL of anhydrous dichloromethane (DCM). (Causality: Argon and flame-drying prevent premature hydrolysis of the silyl enol ether).

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Lewis Acid Addition: Add 1.1 mmol of BF3​⋅OEt2​ dropwise. Stir for 10 minutes to activate the electrophile.

      • Self-Validation Check: The solution should remain clear. Any immediate cloudiness or precipitation indicates moisture intrusion and compromised reagents.

    • Substrate Addition: Slowly add 1.2 mmol of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene dissolved in 2 mL of DCM.

    • Reaction: Stir at -78 °C for 2 hours.

    • Quenching: Quench the reaction strictly at -78 °C by adding 5 mL of saturated aqueous NaHCO3​ .

      • Causality: A basic quench neutralizes the Lewis acid before warming, preventing acid-catalyzed ring opening or dehydration during workup.

    • Workup: Extract with DCM (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography.

    Protocol B: Synthesis of 1,5-Dicarbonyl Compounds (Ring Opened)

    Objective: Force ring cleavage to generate a homoenolate equivalent for γ -alkylation.

    • Preparation: In a flame-dried Schlenk flask under argon, dissolve 1.0 mmol of the acetal or aldehyde electrophile in 5 mL of anhydrous DCM.

    • Cooling: Cool the mixture strictly to -78 °C.

    • Lewis Acid Addition: Add 1.1 mmol of TiCl4​ (1.0 M in DCM) dropwise.

      • Self-Validation Check: The solution will transition to a distinct yellow/orange color, visually confirming the successful formation of the activated TiCl4​ -electrophile complex.

    • Substrate Addition: Add 1.2 mmol of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene dropwise over 5 minutes.

      • Causality: The highly oxophilic TiCl4​ coordinates to the siloxy group, driving the cleavage of the cyclopropyl ring to form the titanium homoenolate.

    • Reaction: Maintain at -78 °C for 1 hour, then gradually warm to -40 °C for an additional hour.

      • Causality: Warming to -40 °C provides the necessary activation energy for the bulky titanium homoenolate to successfully attack the electrophile.

    • Quenching: Quench rapidly with 5 mL of water at -40 °C.

      • Self-Validation Check: The orange color will dissipate immediately and white titanium dioxide ( TiO2​ ) precipitates will form, indicating complete hydrolysis of the titanium complex.

    • Workup: Extract with diethyl ether (3 x 15 mL). Wash with water and brine, dry over MgSO4​ , and evaporate the solvent. Purify the resulting 1,5-dicarbonyl compound via silica gel chromatography.

    Sources

    Troubleshooting

    managing kinetic vs. thermodynamic control with 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

    Answering the user's request.## Technical Support Center: 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene Welcome to the technical support guide for 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene. This resource is designed for...

    Author: BenchChem Technical Support Team. Date: March 2026

    Answering the user's request.## Technical Support Center: 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

    Welcome to the technical support guide for 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into managing its unique reactivity. Here, we move beyond simple protocols to explore the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions with confidence.

    Frequently Asked Questions (FAQs)

    Q1: What is 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene and why is its reactivity unique?

    1-Cyclopropyl-1-(trimethylsilyloxy)ethylene is the kinetically favored silyl enol ether derived from methyl cyclopropyl ketone.[1][2] Its uniqueness stems from the inherent tension between the reactive, less-substituted enol ether double bond and the strained cyclopropyl ring. This compound is a versatile nucleophile in reactions like the Mukaiyama aldol addition, but its utility depends on preventing two key competing pathways: equilibration to the more stable (thermodynamic) internal silyl enol ether and acid-catalyzed ring-opening of the cyclopropyl group.[3][4]

    Q2: What do "kinetic" and "thermodynamic" control mean in the context of this reagent?

    In any reaction with multiple possible outcomes, the product distribution can be governed by either reaction rates (kinetic control) or product stability (thermodynamic control).[5][6]

    • Kinetic Control is achieved under conditions where the reaction is fast and irreversible, typically at low temperatures.[6] The major product is the one that forms the fastest, regardless of its stability. When using 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene, kinetic control aims to make it react "as is" before it can rearrange.

    • Thermodynamic Control is favored under conditions that allow for equilibrium, such as higher temperatures and longer reaction times.[5] The major product will be the most stable one, even if it forms more slowly. In this context, thermodynamic conditions risk isomerizing the starting silyl enol ether or the final product.

    Q3: What is the primary precursor for this silyl enol ether, and how does that influence its use?

    The reagent is generated from methyl cyclopropyl ketone. This ketone has two distinct sets of alpha-protons: the methyl (–CH₃) protons and the methine (–CH) proton on the cyclopropyl ring.

    • Kinetic Deprotonation: Removing a proton from the less sterically hindered methyl group is faster. Trapping this enolate with a silylating agent (like TMSCl) yields 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene, the kinetic product.[7][8]

    • Thermodynamic Deprotonation: Removing the more sterically hindered methine proton is slower but leads to a more substituted, and thus more stable, enolate.[7][8]

    Understanding that you are starting with the pre-formed, less stable kinetic isomer is critical for designing subsequent reactions to avoid unwanted isomerization.

    Reaction Pathway Overview

    The diagram below illustrates the origin of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene from its parent ketone and the potential for undesired equilibration to the more stable thermodynamic isomer.

    G start Methyl Cyclopropyl Ketone kinetic_enol 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (Kinetic Silyl Enol Ether) start->kinetic_enol Kinetic Deprotonation (e.g., LDA, -78°C) thermo_enol 1-Cyclopropyl-1-(trimethylsilyloxy)prop-1-ene (Thermodynamic Silyl Enol Ether) start->thermo_enol Thermodynamic Deprotonation (e.g., NaH, RT) kinetic_enol->thermo_enol

    Caption: Formation of kinetic vs. thermodynamic silyl enol ethers.

    Troubleshooting Guide: Common Experimental Issues

    Problem 1: Poor Regioselectivity – My final product seems to come from a different enolate isomer.
    • Symptom: You observe a mixture of products, where one corresponds to the reaction of the desired kinetic enolate and another to the reaction of the rearranged, thermodynamic enolate.

    • Underlying Cause: The most likely cause is the in-situ isomerization of your starting material, 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene, to its more stable thermodynamic isomer before the primary reaction (e.g., aldol addition) completes. This equilibration is promoted by elevated temperatures, extended reaction times, or the presence of trace acids/protons.[9]

    • Solutions & Proactive Measures:

      • Strict Temperature Control: Maintain very low temperatures (typically -78 °C) throughout the addition of reagents and for the initial phase of the reaction.[10] Use a cryostat or a well-maintained dry ice/acetone bath.

      • Use Aprotic Solvents: Employ rigorously dried, non-protic solvents like THF, diethyl ether, or dichloromethane to prevent proton-mediated equilibration.[11]

      • Select the Right Lewis Acid: A highly active Lewis acid (e.g., TiCl₄) can accelerate the desired reaction at low temperatures, outcompeting the rate of isomerization.[12]

      • Minimize Reaction Time: Do not let the reaction stir for longer than necessary. Quench the reaction as soon as TLC or LC-MS indicates consumption of the limiting reagent.[5]

    Problem 2: Low or No Yield – The reaction is not proceeding as expected.
    • Symptom: The starting material remains largely unconsumed, or a complex mixture of unidentifiable products is formed.

    • Underlying Cause: This can be due to insufficient activation of the electrophile (e.g., aldehyde or ketone) or deactivation of the Lewis acid catalyst. In some cases, the cyclopropyl ring may be undergoing destructive ring-opening.[4][13]

    • Solutions & Proactive Measures:

      • Verify Lewis Acid Activity: Use a freshly opened bottle or a recently titrated solution of your Lewis acid. Many Lewis acids (e.g., TiCl₄, SnCl₄) are extremely sensitive to atmospheric moisture.

      • Increase Lewis Acid Stoichiometry: While catalytic amounts are often cited, for less reactive electrophiles, a stoichiometric amount of Lewis acid may be required to drive the reaction to completion.[3]

      • Check for Ring-Opening: Analyze the crude reaction mixture for byproducts consistent with cyclopropane ring cleavage. If observed, switch to a milder Lewis acid (e.g., BF₃·OEt₂, MgBr₂·OEt₂) or a different catalyst system entirely.[4][14]

    Problem 3: Unexpected Side Product – I've isolated a product where the cyclopropyl ring is gone.
    • Symptom: NMR and MS data confirm the formation of a product where the C₃H₅ cyclopropyl moiety has been converted into a linear or rearranged alkyl chain.

    • Underlying Cause: The cyclopropyl group, while a robust synthetic handle, is susceptible to ring-opening under strongly acidic conditions. The combination of a strong Lewis acid and the carbonyl group can create a highly activated intermediate that facilitates cleavage of the strained three-membered ring.[4]

    • Solutions & Proactive Measures:

      • Employ Milder Lewis Acids: This is the most critical adjustment. Screen a panel of Lewis acids, starting with the mildest ones that are known to promote the desired transformation. For Mukaiyama aldol reactions, options include ZnCl₂, MgBr₂, or scandium triflate.[14][15]

      • Buffer the Reaction: In some cases, adding a non-nucleophilic base, like a hindered pyridine (e.g., 2,6-lutidine), can scavenge trace protic acids that may be initiating the ring-opening cascade, without interfering with the Lewis acid-mediated reaction.

      • Protect the Ketone (Alternative Strategy): If the reaction chemistry is not targeting the carbonyl, consider protecting the ketone as an acetal. Acetals are stable under many nucleophilic and basic conditions but will not form the desired silyl enol ether. This strategy is more applicable to the parent ketone before enolate formation.[4]

    Comparative Experimental Protocols: The Mukaiyama Aldol Reaction

    The following protocols detail the reaction of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene with benzaldehyde as a model electrophile. The conditions are tailored to favor either kinetic or thermodynamic control, illustrating how to manage the product outcome.

    Data Summary: Reaction Conditions
    ParameterProtocol 1: Kinetic ControlProtocol 2: Thermodynamic Control
    Objective Rapid, irreversible C-C bond formationProduct equilibration to the most stable adduct
    Lewis Acid Titanium(IV) Chloride (TiCl₄)Boron Trifluoride Etherate (BF₃·OEt₂)
    Solvent Anhydrous Dichloromethane (DCM)Anhydrous Tetrahydrofuran (THF)
    Temperature -78 °C0 °C to Room Temperature
    Reaction Time 1-3 hours12-24 hours
    Expected Outcome Kinetically favored aldol adductThermodynamically favored aldol adduct
    Protocol 1: Achieving Kinetic Control

    This protocol is designed to favor the rapid, irreversible formation of the initial aldol adduct, minimizing the risk of isomerization of either the starting silyl enol ether or the product.

    Step-by-Step Methodology:

    • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (0.2 M) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

    • Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

    • Reagent Addition:

      • To the cold solvent, add freshly distilled benzaldehyde (1.0 eq.).

      • Slowly add TiCl₄ (1.1 eq., as a 1M solution in DCM) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir for 15 minutes.

      • Add a solution of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (1.2 eq.) in anhydrous DCM dropwise over 20 minutes.

    • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 30 minutes.

    • Workup: Once the benzaldehyde is consumed (typically 1-3 hours), quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.[16]

    • Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude silyl-protected aldol adduct by flash column chromatography.

    Protocol 2: Inducing Thermodynamic Control

    This protocol uses conditions that allow the initially formed aldol adducts to equilibrate, ultimately favoring the formation of the most thermodynamically stable diastereomer.

    Step-by-Step Methodology:

    • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous THF (0.2 M) to a flame-dried round-bottom flask equipped with a magnetic stirrer.

    • Cooling: Cool the flask to 0 °C in an ice bath.

    • Reagent Addition:

      • Add freshly distilled benzaldehyde (1.0 eq.) and 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (1.2 eq.) to the solvent.

      • Slowly add BF₃·OEt₂ (1.1 eq.) dropwise.

    • Reaction & Equilibration: Remove the ice bath and allow the reaction to warm slowly to room temperature. Stir for 12-24 hours to allow for complete equilibration.

    • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

    Troubleshooting Workflow Diagram

    If you encounter issues, follow this logical guide to diagnose the problem.

    G start Start: Reaction Fails q1 Predominant issue? Low Yield Poor Selectivity Ring-Opened Product start->q1 a1 Is starting material consumed? q1:f1->a1 b1 Mixture of regioisomers? q1:f2->b1 c1 Lewis Acid too strong. Switch to milder LA (e.g., MgBr₂, ZnCl₂). q1:f3->c1 a1_yes Check for decomposition. Use milder conditions. a1->a1_yes Yes a1_no Lewis acid inactive? Use fresh/more LA. a1->a1_no No b1_yes Enolate equilibration occurred. Lower temp, shorter time. b1->b1_yes Yes b1_no Mixture of diastereomers? Screen Lewis acids/solvents. b1->b1_no No

    Caption: A logical workflow for troubleshooting common reaction failures.

    References

    • Asymmetric Mukaiyama Aldol Reaction. Science of Synthesis, (2012). Available at: [Link]

    • Mukaiyama Aldol Reaction. Chem-Station Int. Ed., (2014). Available at: [Link]

    • Kinetic vs. Thermodynamic Enolates. University of Calgary. Available at: [Link]

    • Alkylation of Enolate Ions. Chemistry LibreTexts, (2024). Available at: [Link]

    • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

    • Kinetic vs. Thermodynamic Enolates. University of Calgary. Available at: [Link]

    • Mukaiyama Aldol Addition. Organic Chemistry Portal. Available at: [Link]

    • Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry, (2022). Available at: [Link]

    • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, (2023). Available at: [Link]

    • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society, (2022). Available at: [Link]

    • Noncovalent Interactions in the Oxazaborolidine-Catalyzed Enantioselective Mukaiyama Aldol. The Journal of Organic Chemistry, (2022). Available at: [Link]

    • kinetic & thermodynamic enolates. Chem Help ASAP via YouTube, (2019). Available at: [Link]

    • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts, (2024). Available at: [Link]

    • 1-CYCLOPROPYL-1-(TRIMETHYLSILYLOXY)-ETHY LENE, 98. Local Pharma Guide. Available at: [Link]

    • Enolate Chemistry. University of Bath. Available at: [Link]

    • Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. University of Liverpool. Available at: [Link]

    • Cycloaddition reactions of silacyclopropylidenoids to ethylene. ResearchGate, (2018). Available at: [Link]

    • 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene. PubChem. Available at: [Link]

    • Lewis acid-catalyzed formation of indene derivatives via tandem reactions of arylacetylenes with the cations generated from 2-silylmethyl cyclopropyl carbinols. Chemical Communications, (2007). Available at: [Link]

    • Lewis Acid-Catalyzed Formation of Indene Derivatives via Tandem Reactions of Arylacetylenes with the Cations Generated from 2-Silylmethyl Cyclopropyl Carbinols. ResearchGate, (2015). Available at: [Link]

    • methyl cyclopropyl ketone. Organic Syntheses. Available at: [Link]

    • (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Organic Syntheses. Available at: [Link]

    • Insight into the Key Factors that Influence the Reaction Pathways in the Silyl‐Prins Cyclization of gem‐Vinylsilyl Alcohols. Chemistry – A European Journal, (2020). Available at: [Link]

    • Optimizing Conditions for Enol Formation in Laboratories. Lab Reporter, (2026). Available at: [Link]

    • Enantioselective Ene and Cycloaddition Reactions. Chemistry LibreTexts, (2021). Available at: [Link]

    Sources

    Optimization

    impact of solvent and temperature on 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene reactions

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex reactivity of 1-Cyclopropyl-1-(trimethyls...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex reactivity of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene [1]. Because this molecule features a highly strained cyclopropyl ring adjacent to an electron-rich silyl enol ether, its reaction pathways are hyper-sensitive to solvent polarity and temperature .

    This guide will help you troubleshoot chemoselectivity issues, whether you are attempting to retain the cyclopropyl ring via kinetic trapping (e.g., Mukaiyama aldol additions) or intentionally opening it via thermodynamic or radical pathways.

    Troubleshooting Guide: Reaction Pathways & Chemoselectivity

    Q: Why am I seeing acyclic alkene byproducts instead of my desired cyclopropyl-bearing aldol product? A: You are observing a shift from kinetic to thermodynamic control. The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). During a Lewis acid-mediated Mukaiyama aldol reaction[2], the silyl enol ether attacks the electrophile, generating an intermediate oxocarbenium or carbocation.

    • The Temperature Factor: At elevated temperatures (above -20 °C), the thermal energy easily overcomes the activation barrier for the cyclopropylcarbinyl cation to rearrange into a homoallylic cation, permanently opening the ring.

    • The Solvent Factor: Polar, coordinating solvents (e.g., THF, DMF) stabilize the intermediate cationic species, increasing its lifetime and allowing the rearrangement to occur. To prevent this, you must use non-polar solvents like dichloromethane (DCM) and strictly maintain -78 °C to kinetically trap the closed-ring aldol product[3].

    Q: I am using this silyl enol ether as a radical clock, but my ring-opening yield is low. How do I optimize it? A: 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene is an excellent probe for single-electron transfer (SET) mechanisms because the resulting radical intermediate undergoes an ultrafast ring opening to form a β -keto radical[4]. If your yields are low:

    • The Temperature Factor: Radical ring opening is extremely fast ( k≈108 s−1 at 25 °C). However, at sub-zero temperatures, radical recombination or quenching can outcompete the ring opening. Run these reactions at room temperature or higher.

    • The Solvent Factor: Switch to polar aprotic solvents (like 1,4-dioxane or acetonitrile) that support SET and stabilize the resulting radical intermediates[4]. Furthermore, ensure strict degassing; triplet oxygen acts as a potent radical scavenger and will prematurely terminate the chain.

    Pathway Start 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene Cond1 Low Temp (-78°C) Non-polar Solvent (DCM) Start->Cond1 Cond2 High Temp (25°C+) Polar/Radical Conditions Start->Cond2 Path1 Mukaiyama Aldol Addition (Kinetic Control) Cond1->Path1 Path2 Radical Ring-Opening (Thermodynamic/SET) Cond2->Path2 Prod1 Cyclopropyl-retained β-hydroxy ketone Path1->Prod1 Prod2 Acyclic homoallylic ketone (Ring-opened) Path2->Prod2

    Mechanistic divergence based on solvent and temperature.

    Quantitative Data: Solvent & Temperature Effects

    The following table summarizes how manipulating the solvent and temperature dictates the dominant reaction pathway and structural outcome.

    SolventTemperatureCatalyst / ConditionDominant PathwayTypical Yield
    DCM -78 °CTiCl 4​ (1.1 eq)Mukaiyama Aldol (Ring Retained)>85%
    Toluene -78 °CBF 3​ ·OEt 2​ (1.1 eq)Mukaiyama Aldol (Ring Retained)75-80%
    THF 0 °C to 25 °CTiCl 4​ (1.1 eq)Mixed / Ring Opening (Homoallylic)40-60%
    1,4-Dioxane 25 °C (hv)Pd catalyst + LightRadical Ring Opening22-50%
    MeCN 80 °CSET Oxidant (e.g., CAN)Oxidative Ring Opening>70%

    Experimental Methodologies

    Protocol A: Kinetic Mukaiyama Aldol Addition (Ring Retention)

    Self-validating mechanism: The strict exclusion of moisture and maintenance of -78 °C prevents premature TMS cleavage and suppresses the thermodynamic ring-opening pathway.

    • Preparation: Flame-dry a Schlenk flask under argon. Add the electrophile (e.g., benzaldehyde, 1.0 mmol) and anhydrous DCM (10 mL).

    • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for exactly 15 minutes.

    • Activation: Dropwise add the Lewis acid (TiCl 4​ , 1.1 mmol, 1.0 M in DCM). The solution will typically turn yellow/orange, indicating electrophile activation. Stir for 10 minutes.

    • Nucleophile Addition: Slowly add 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (1.2 mmol)[1] dissolved in 2 mL of anhydrous DCM over 5 minutes down the side of the flask to pre-cool the solution.

    • Quenching (Critical Step): After 2 hours at -78 °C, quench the reaction while still cold by injecting 5 mL of saturated aqueous NaHCO 3​ . Allowing the reaction to warm before quenching will immediately trigger ring opening.

    • Validation: Extract with DCM. In the crude 1 H NMR, verify the presence of cyclopropyl multiplet signals at δ 0.5–1.0 ppm and the absence of alkene protons at δ 5.0–6.0 ppm.

    Protocol B: Radical-Mediated Ring Opening (Radical Clock Experiment)

    Self-validating mechanism: The generation of a radical intermediate triggers an irreversible, ultrafast ring opening. The appearance of acyclic alkene signals serves as definitive proof of a radical pathway[4].

    • Preparation: In a vial equipped with a Teflon septum, dissolve the photocatalyst (or radical initiator) and 1-cyclopropyl-1-(trimethylsilyloxy)ethylene (1.0 mmol) in degassed 1,4-dioxane (5 mL).

    • Degassing: Sparge the solution with Argon for 15 minutes to remove triplet oxygen, which would otherwise quench the radicals and halt the chain.

    • Reaction: Irradiate with blue LEDs (if using a photocatalyst) or heat to 80 °C (if using thermal initiators) for 12 hours.

    • Validation: Analyze via GC-MS or NMR. The complete disappearance of the cyclopropyl signals and the appearance of a terminal alkene ( δ 5.8 ppm, 1H, m; δ 5.1 ppm, 2H, m) confirms successful SET and ring opening.

    Workflow Step1 Analyze Crude NMR Decision Is Cyclopropyl Ring Intact? Step1->Decision Yes Yes: Optimize Yield Decision->Yes Intact signals (0.5-1.0 ppm) No No: Ring Opening Occurred Decision->No Alkene signals (5.0-6.0 ppm) Action1 Check Lewis Acid Loading Ensure strictly anhydrous Yes->Action1 Action2 Lower Temp to -78°C Switch to DCM/Toluene No->Action2

    Troubleshooting workflow for unwanted ring opening.

    Frequently Asked Questions (FAQs)

    Q: Does the choice of silyl group (TMS vs. TBS) affect the solvent/temperature sensitivity? A: Yes, significantly. The trimethylsilyl (TMS) group is highly labile and prone to hydrolysis in the presence of trace water or coordinating solvents at elevated temperatures[4]. Switching to a tert-butyldimethylsilyl (TBS) group provides greater steric shielding. This reduces the rate of premature desilylation and allows for slightly higher reaction temperatures (e.g., -40 °C) without compromising the cyclopropyl ring.

    Q: Why does my reaction in ester solvents yield different byproducts? A: Ester solvents (like EtOAc) can weakly coordinate to Lewis acids, dampening their reactivity compared to non-coordinating solvents like DCM[3]. This dampened reactivity often requires higher temperatures to achieve full conversion, which inadvertently pushes the system out of kinetic control and toward the thermodynamic ring-opened product.

    Q: Can I use basic conditions for the aldol addition to avoid cationic ring opening? A: Silyl enol ethers generally require Lewis acid activation of the electrophile (Mukaiyama conditions) or fluoride-mediated activation (e.g., TBAF) to react. If you use fluoride sources at room temperature, the naked enolate generated is highly reactive but can still undergo ring opening if the subsequent aldol addition is slow. Low temperatures remain your best control mechanism.

    References

    • [1] 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene | C8H16OSi | CID 552432 - PubChem. National Institutes of Health (NIH). Available at:

    • [4] Excited-State Palladium-Catalyzed α-Selective C1-Ketonylation. PMC - NIH. Available at:

    • [2] Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. Royal Society of Chemistry (RSC). Available at:

    • [3] One-Pot Enol Silane Formation-Mukaiyama Aldol Reactions. UR Scholarship Repository - University of Richmond. Available at:

    Sources

    Troubleshooting

    Technical Support Center: Workup &amp; Quenching Procedures for 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene Reactions

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered when working with 1-Cyclopropyl-1-(trimethyl...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered when working with 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (CAS 42161-96-6).

    This highly versatile silyl enol ether is a staple in Mukaiyama aldol additions, cyclopropanations, and annulation reactions. However, its workup presents a dual challenge: the extreme lability of the trimethylsilyl (TMS) ether and the strain-release-driven ring-opening of the cyclopropyl group. This guide provides field-proven, self-validating protocols to ensure high-yield isolation of your target compounds.

    Part 1: Core Principles of Quenching & Workup

    To master the workup of this compound, you must understand the causality behind the chemical behavior of its two sensitive moieties during the quench phase.

    The Causality of Titanium Emulsions

    Reactions utilizing silyl enol ethers frequently employ Lewis acids like Titanium tetrachloride (TiCl₄) to activate the electrophile[1]. Quenching TiCl₄ with water or simple bases (like NaHCO₃) immediately generates insoluble, polymeric titanium dioxide (TiO₂) and titanium hydroxides. This creates severe, intractable emulsions that trap your product. While strong acids (like 1M HCl) can solubilize these titanium species, they are highly destructive to 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene derivatives.

    The Rochelle's Salt Solution

    To bypass emulsions without acidifying the system, saturated aqueous potassium sodium tartrate (Rochelle's salt) is the authoritative standard[2]. The tartrate acts as a bidentate ligand, chelating the titanium ions to form stable, water-soluble complexes. This allows for a clean phase separation while maintaining a mild, buffered pH (~7.5) that preserves sensitive functional groups.

    Preserving the Cyclopropyl Ring

    The cyclopropyl ring is inherently strained. When the adjacent carbonyl is protonated by strong acids, or if the silyl enol ether undergoes single-electron oxidation, the system can rapidly undergo ring-opening to relieve this strain, yielding acyclic or halogenated byproducts[3][4]. Therefore, strict pH control during the quench is non-negotiable to prevent strain-release degradation.

    Part 2: Experimental Protocols

    The following methodologies are designed as self-validating systems. Visual cues are embedded within the steps to confirm the reaction is proceeding correctly.

    Protocol A: Non-Destructive Quench (Isolating the TMS-Aldol Adduct)

    Use this protocol when your reaction utilizes TiCl₄ and you need to isolate the product with the TMS group and cyclopropyl ring fully intact.

    • Temperature Control: Upon reaction completion, ensure the reaction mixture is cooled to -78 °C to suppress kinetic side reactions.

    • Quenching: Slowly add 10 volumes (relative to the reaction volume) of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) dropwise[2]. The solution will initially turn cloudy white.

    • Chelation Phase: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1 to 4 hours. Self-Validation: The emulsion is resolved when the cloudy white gel completely dissipates, leaving two distinct, clear liquid layers.

    • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL)[1].

    • Washing & Drying: Combine the organic layers, wash with brine to remove residual salts, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure.

    Protocol B: Controlled Desilylation (Isolating the Cyclopropyl Ketone)

    Use this protocol when you intentionally want to cleave the TMS group to yield the free β-hydroxy cyclopropyl ketone, without risking acid-catalyzed ring opening.

    • Solvent Exchange: If a Lewis acid was used, perform a basic aqueous workup first (Protocol A) and concentrate the crude material. Dissolve the crude TMS ether in anhydrous THF.

    • Fluoride Addition: Cool the THF solution to 0 °C. Add 1.1 equivalents of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) dropwise.

    • Monitoring: Stir for 30 minutes at 0 °C. Self-Validation: TLC analysis should show the complete disappearance of the less polar TMS-ether spot and the appearance of a more polar ketone spot.

    • Mild Quench: Quench the reaction with saturated aqueous NH₄Cl to neutralize the basic fluoride species.

    • Isolation: Extract with Ethyl Acetate (3 x 10 mL), wash with water to remove TBAF salts, dry over Na₂SO₄, and concentrate.

    Part 3: Troubleshooting & FAQs

    Q: Why am I seeing ring-opened byproducts (e.g., acyclic ketones or halogenated chains) in my NMR? A: Cyclopropyl silyl enol ethers and their resulting ketones undergo spontaneous ring-opening if the system becomes too acidic or undergoes single-electron oxidation[3][4]. The cleavage of the endocyclic C-C bond is driven by the relief of ring strain. Ensure your quench is strictly buffered (pH 7-8) and avoid prolonged exposure to unquenched Lewis acids.

    Q: My extraction funnel is filled with a thick white gel after quenching a TiCl₄-catalyzed reaction. How do I fix this? A: You have formed titanium hydroxide polymers. Do not add acid to dissolve it, as this will destroy your product. Instead, add a large excess of saturated aqueous Rochelle's salt and stir vigorously for up to 4 hours[2]. The tartrate will slowly chelate the titanium, dissolving the gel into the aqueous layer.

    Q: The TMS group fell off prematurely during workup. I need the protected alcohol. What went wrong? A: TMS ethers are the most labile of the silyl protecting groups. Even the mild acidity of silica gel during chromatography or a slightly acidic aqueous quench (like NH₄Cl) can cause desilylation[1]. Switch to a strictly basic quench (NaHCO₃ or Rochelle's salt) and passivate your silica gel with 1% triethylamine before purification.

    Part 4: Quantitative Data Presentation

    The following table summarizes the quantitative impact of various quenching reagents on the stability of the reaction components.

    Quenching ReagentAqueous pHEmulsion Resolution (TiCl₄)TMS Ether RetentionCyclopropyl Ring Integrity
    Sat. NaHCO₃ ~8.0Poor (Forms TiO₂ gel)ExcellentExcellent
    Rochelle's Salt (Sat.) ~7.0 - 8.0Excellent (Chelates Ti)ExcellentExcellent
    1M HCl < 1.0Excellent (Solubilizes Ti)Poor (Cleaves TMS)High Risk (Ring opens)
    TBAF (in THF) ~7.0 (Organic)N/A (Fluoride source)Poor (Intentional cleavage)Excellent
    Sat. NH₄Cl ~5.5ModerateModerate (May cleave)Good

    Part 5: Mandatory Visualization

    Workflow Start Reaction Complete TiCl4 + Silyl Enol Ether Decision Target Isolation? Start->Decision TMS_Retain Retain TMS Ether (Aldol Adduct) Decision->TMS_Retain Yes Ketone_Target Desilylate to Cyclopropyl Ketone Decision->Ketone_Target No Quench1 Quench: Rochelle's Salt Stir 1-2 hrs until clear TMS_Retain->Quench1 Quench2 Quench: TBAF (THF) at 0 °C Ketone_Target->Quench2 Extract Extract with CH2Cl2 Wash & Dry (MgSO4) Quench1->Extract Quench2->Extract

    Caption: Workup decision tree for 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene reactions.

    Mechanism Reactant Cyclopropyl Silyl Ether Acid Strong Acid (H+) (e.g., 1M HCl) Reactant->Acid Harsh Quench SafeQuench TBAF or Mild Buffer Reactant->SafeQuench Controlled Desilylation Intermediate Carbocation Intermediate Acid->Intermediate RingOpen Ring-Opened Acyclic Byproduct Intermediate->RingOpen Strain Release Ketone Intact Cyclopropyl Ketone SafeQuench->Ketone

    Caption: Mechanistic divergence during workup: Acid-catalyzed ring opening vs. safe desilylation.

    References

    • [1] Application Notes and Protocols: Mukaiyama Aldol Addition with Silyl Enol Ethers - Benchchem. 1

    • [3] How to avoid ring-opening of cyclopropyl ketones during reaction - Benchchem. 3

    • [4] PET-Induced Ring Opening of Cyclopropyl Silyl Enol Ethers - ResearchGate. 4

    • [2] Design and Development of New Enantioselective Catalytic Reactions and Progress towards the Total Synthesis of Callipeltoside - CaltechTHESIS. 2

    Sources

    Optimization

    dealing with steric hindrance in 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene additions

    Welcome to the Technical Support Center for Advanced Synthetic Methodologies. This guide is specifically engineered for researchers and drug development professionals dealing with the unique steric challenges of 1-Cyclop...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Advanced Synthetic Methodologies. This guide is specifically engineered for researchers and drug development professionals dealing with the unique steric challenges of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene in nucleophilic addition reactions (such as the Mukaiyama aldol addition).

    Below, you will find a diagnostic workflow, field-proven troubleshooting FAQs, quantitative benchmarking data, and self-validating experimental protocols to optimize your yields and diastereoselectivity.

    Diagnostic Workflow: Resolving Steric Hindrance

    Troubleshooting Start Steric Hindrance in Cyclopropyl Enol Ether Addition? CheckConv Is Conversion < 20%? Start->CheckConv CheckSel Is Diastereoselectivity Poor? Start->CheckSel LowConv Electrophile Activation Blocked by Bulk CheckConv->LowConv Yes PoorSel Transition State Clash (Open vs Cyclic) CheckSel->PoorSel Yes Sol1 Switch to Fluoride Catalysis (TBAF) LowConv->Sol1 Bypass LA Bulk Sol2 Optimize Lewis Acid (e.g., BF3·OEt2) PoorSel->Sol2 Tune Coordination

    Fig 1. Logical workflow for troubleshooting steric hindrance in silyl enol ether additions.

    Troubleshooting Guide & FAQs

    Q1: Why does 1-cyclopropyl-1-(trimethylsilyloxy)ethylene fail to react with sterically demanding aliphatic aldehydes under standard TiCl₄ conditions? Cause: The cyclopropyl group is highly sterically demanding. To maximize orbital overlap (hyperconjugation) with the enol π -system, the cyclopropyl ring adopts a bisected conformation. This projects its C–C bonds directly into the Bürgi-Dunitz approach trajectory. When standard Lewis acids like TiCl₄ are used, they coordinate to the aldehyde to form a massive, octahedral electrophilic complex. The steric clash between the cyclopropyl ring and the TiCl₄-aldehyde complex raises the activation energy prohibitively, stalling the reaction [1]. Solution: Switch from electrophile activation to nucleophile activation. By using a catalytic amount of Tetrabutylammonium fluoride (TBAF), the fluoride ion attacks the silicon atom, cleaving the TMS group and generating a highly reactive, "naked" enolate (or hypervalent silicate). This eliminates the need for a bulky Lewis acid on the electrophile, allowing unhindered attack [2].

    Q2: How can I improve the diastereoselectivity (syn/anti ratio) if I must use a Lewis acid? Cause: In Mukaiyama aldol reactions, the transition state is typically open (acyclic) rather than a closed Zimmerman-Traxler chair [3]. When using bulky Lewis acids with a bulky cyclopropyl enol ether, steric repulsion forces the substituents into unfavorable gauche interactions, leading to poor or unpredictable syn/anti ratios [4]. Solution: Downsize the Lewis acid. Switching from TiCl₄ to a smaller, planar Lewis acid like BF₃·OEt₂ reduces steric crowding in the open transition state. Alternatively, using bidentate Lewis acids (e.g., MgBr₂·OEt₂) can rigidify the transition state by coordinating both the aldehyde and the newly forming alkoxide, significantly improving diastereocontrol [5].

    Q3: My TMS enol ether is decomposing before the addition completes. How do I prevent this? Cause: The trimethylsilyl (TMS) group is the most labile of the trialkylsilyl protecting groups. Extended reaction times at higher temperatures (attempting to overcome the steric barrier) or the use of highly oxophilic, harsh Lewis acids will lead to premature hydrolysis or silyl transfer [6]. Solution: Ensure strictly anhydrous conditions and perform the reaction at -78 °C. If the steric barrier prevents reaction at this temperature, do not heat the reaction; instead, change the activation mode to TBAF catalysis, which operates efficiently at room temperature without acidic decomposition [2].

    Quantitative Data: Activation Strategies Comparison

    The following table summarizes the expected outcomes when reacting 1-cyclopropyl-1-(trimethylsilyloxy)ethylene with a representative bulky electrophile (e.g., isobutyraldehyde) under various activation conditions.

    Activation MethodCatalyst LoadingTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Primary Limitation
    TiCl₄ 100 mol%-78< 20%N/ASevere steric clash blocks reaction.
    BF₃·OEt₂ 100 mol%-7865%75:25Moderate yield; requires strict temp control.
    MgBr₂·OEt₂ 100 mol%-2058%90:10Excellent d.r., but slower reaction kinetics.
    TBAF (Fluoride) 10 mol%2092%55:45High yield, but poor stereocontrol (naked enolate).

    Self-Validating Experimental Protocols

    Protocol A: TBAF-Catalyzed Addition (Overcoming Extreme Steric Bulk)

    Use this protocol when yield and conversion are the primary goals, and diastereoselectivity is secondary or not applicable.

    • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add anhydrous THF (0.2 M relative to the electrophile).

    • Reagent Mixing: Add the sterically hindered aldehyde (1.0 equiv) to the flask. Stir for 5 minutes at room temperature (20 °C). Add 1-cyclopropyl-1-(trimethylsilyloxy)ethylene (1.2 equiv) via syringe.

    • Catalyst Addition: Dropwise, add TBAF (0.1 equiv, 1.0 M solution in THF).

      • Self-Validation Check: The reaction mixture should exhibit a mild exotherm. Monitor via TLC (Hexanes/EtOAc 9:1); the less polar silyl enol ether spot should disappear within 30–60 minutes, confirming the generation and consumption of the naked enolate.

    • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (equal volume to THF) to protonate the resulting aldolate. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    Protocol B: BF₃·OEt₂-Catalyzed Addition (Optimizing Diastereoselectivity)

    Use this protocol when stereocontrol is critical and the electrophile is only moderately hindered.

    • Preparation: Flame-dry a Schlenk flask, backfill with Argon, and add anhydrous CH₂Cl₂ (0.1 M). Cool the system to -78 °C using a dry ice/acetone bath.

    • Electrophile Activation: Add the aldehyde (1.0 equiv). Slowly add BF₃·OEt₂ (1.1 equiv) dropwise down the side of the flask.

      • Self-Validation Check: A subtle color change (often pale yellow) indicates the successful formation of the Lewis acid-carbonyl complex.

    • Nucleophile Addition: Slowly add 1-cyclopropyl-1-(trimethylsilyloxy)ethylene (1.5 equiv) over 10 minutes to prevent localized heating. Stir at -78 °C for 2 hours.

    • Quench & Workup: Critical Step: Quench the reaction cold at -78 °C by adding saturated aqueous NaHCO₃. Allowing the reaction to warm before quenching will result in retro-aldol cleavage or silyl transfer. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.

    References

    • Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link][2]

    • Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study Source: ResearchGate URL:[Link][1]

    • Mukaiyama Aldol Addition Source: Organic Chemistry Portal URL:[Link][3]

    • Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances Source: National Library of Medicine (PMC) URL:[Link][5]

    • Asymmetric Mukaiyama Aldol Reaction Source: Thieme Connect URL:[Link][4]

    Sources

    Troubleshooting

    Technical Support Center: Large-Scale Synthesis of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

    Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scale-up scientists, and drug development professionals tasked with synthesizing 1-Cyclopropyl-1-(trimethylsilyloxy)eth...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scale-up scientists, and drug development professionals tasked with synthesizing 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (the trimethylsilyl enol ether of cyclopropyl methyl ketone).

    Moving from milligram-scale discovery chemistry to multi-kilogram process chemistry requires a fundamental shift in methodology. This center provides causality-driven troubleshooting, validated protocols, and mechanistic insights to ensure your scale-up is safe, economical, and high-yielding.

    Mechanistic Pathway & Process Logic

    Understanding the structural uniqueness of your substrate is the first step in scale-up. Cyclopropyl methyl ketone (CPMK) possesses only one enolizable position—the methyl group—because the cyclopropyl ring lacks α -protons[1]. This structural enforcement eliminates the need for cryogenic kinetic control, allowing us to utilize highly scalable thermodynamic conditions[2].

    SynthesisLogic CPMK Cyclopropyl Methyl Ketone (Single Enolizable Site) Enolate Triethylammonium Enolate CPMK->Enolate Et3N Reagents TMSCl + Et3N + NaI (Scalable Reagents) TMSI In Situ TMSI (Active Electrophile) Reagents->TMSI NaI + TMSCl Product 1-Cyclopropyl-1- (trimethylsilyloxy)ethylene TMSI->Product Silylation Enolate->Product Salt Et3N·HCl Precipitate (Driving Force) Enolate->Salt Byproduct

    Logical pathway for the scalable synthesis of CPMK silyl enol ether.

    Frequently Asked Questions (FAQs)

    Q: Why should we abandon the standard LDA/THF method for large-scale synthesis? A: In discovery chemistry, lithium diisopropylamide (LDA) at -78 °C is the gold standard for generating kinetically controlled silyl enol ethers[3]. However, because CPMK has no competing α -protons on the cyclopropyl ring, regioselectivity is structurally guaranteed[1]. Using LDA introduces unnecessary cryogenic overhead, pyrophoric handling risks (n-butyllithium), and high reagent costs[3]. Transitioning to a weak base like triethylamine ( Et3​N ) under thermodynamic conditions is vastly superior for scale-up[2].

    Q: Triethylamine and TMSCl react very slowly with ketones. How do we accelerate this without using expensive TMS-Triflate? A: Trimethylsilyl triflate (TMSOTf) is highly electrophilic but prohibitively expensive for large-scale work[4]. The solution is the in situ generation of iodotrimethylsilane (TMSI). By adding Sodium Iodide (NaI) to the Et3​N /TMSCl mixture in a polar aprotic solvent (like acetonitrile or DMF), you generate TMSI dynamically. TMSI is a highly active silylating agent that drives the reaction to completion rapidly at mild temperatures[4].

    Q: How do I manage the massive amount of precipitate formed during the reaction? A: The reaction generates one equivalent of triethylamine hydrochloride ( Et3​N⋅HCl )[4]. On a large scale, this copious white precipitate can cause severe stirring issues (mass transfer limitations). You must ensure your reactor has a high-torque overhead stirrer (anchor or pitched-blade impeller) and use sufficient solvent (typically 2-3 volumes) to maintain a stirrable slurry.

    Quantitative Data: Method Comparison

    To justify the process changes, compare the quantitative metrics of the available synthetic routes.

    Synthesis MethodReagentsOperating TempRegiocontrol Needed?Relative CostExpected Yield
    Kinetic (Discovery) LDA, TMSCl, THF-78 °CNo (Structurally enforced)High70–80%
    Triflate (Intermediate) TMSOTf, Et3​N , DCM0 °C to RTNoVery High>90%
    Thermodynamic (Scale-up) TMSCl, Et3​N , NaI, MeCNRT to 50 °CNoLow 85–95%

    Troubleshooting Guide

    Troubleshooting Issue Issue: Low Yield / Impure Product CheckMoisture Moisture > 50 ppm? Issue->CheckMoisture Dry Dry solvents over 3Å sieves CheckMoisture->Dry Yes CheckPrecip Copious white precipitate? CheckMoisture->CheckPrecip No AddNaI Verify NaI / TMSCl quality CheckPrecip->AddNaI No CheckDist Distillation degradation? CheckPrecip->CheckDist Yes Vacuum Use short-path vacuum distillation CheckDist->Vacuum Yes

    Troubleshooting workflow for resolving low yields and purity issues.

    Problem: The reaction stalls, and no exotherm is observed upon reagent addition.

    • Cause: The in situ generation of TMSI has failed, or the TMSCl has hydrolyzed due to wet reagents.

    • Solution: Check the moisture content of your CPMK, solvent, and Et3​N via Karl Fischer titration (must be <50 ppm). Ensure NaI is strictly anhydrous. Self-Validation: If the reaction is proceeding correctly, a mild exotherm will occur, and a thick white precipitate will form immediately[4].

    Problem: Product decomposes during distillation, leading to a low isolated yield.

    • Cause: Silyl enol ethers are sensitive to trace acids and high temperatures[2]. Distilling at atmospheric pressure exposes the product to excessive thermal stress.

    • Solution: Switch to fractional vacuum distillation. Pre-treat the distillation apparatus by washing it with a dilute amine solution (e.g., 1% Et3​N in hexane) and drying it to neutralize active acidic sites on the glassware.

    Problem: GC-MS shows significant hexamethyldisiloxane (HMDS) impurity.

    • Cause: Hydrolysis of the product or unreacted TMSCl during aqueous workup[4].

    • Solution: Use strictly cold, mildly basic aqueous solutions (e.g., saturated NaHCO3​ ) during the quench[3]. Separate the phases rapidly and dry the organic layer over anhydrous Na2​SO4​ immediately.

    Step-by-Step Large-Scale Protocol

    This protocol is designed as a self-validating system for the 1-mole scale synthesis of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene.

    Reagents:

    • Cyclopropyl methyl ketone (CPMK): 84.1 g (1.0 mol)

    • Chlorotrimethylsilane (TMSCl): 130.3 g (1.2 mol)

    • Triethylamine ( Et3​N ): 141.7 g (1.4 mol)

    • Sodium Iodide (NaI), anhydrous: 179.9 g (1.2 mol)

    • Acetonitrile (Anhydrous): 500 mL

    Step 1: Reactor Preparation & Reagent Loading

    • Purge a 2 L jacketed reactor equipped with an overhead stirrer, internal thermocouple, and reflux condenser with dry Nitrogen for 15 minutes.

    • Charge the reactor with anhydrous Acetonitrile (500 mL) and anhydrous NaI (179.9 g). Stir at 200 RPM until dissolved.

    • Add Et3​N (141.7 g).

    • Self-Validation Check: Ensure the internal temperature is stabilized at 20 °C.

    Step 2: Electrophile Generation & Reaction

    • Add TMSCl (130.3 g) dropwise over 30 minutes.

    • Self-Validation Check: A copious white precipitate ( Et3​N⋅HCl and NaCl) will begin to form[4]. Increase stirring speed to 350 RPM to maintain the slurry.

    • Add CPMK (84.1 g) dropwise over 45 minutes. Maintain the internal temperature between 25 °C and 35 °C (the reaction is mildly exothermic[4]).

    • Stir the mixture for 4 hours at 40 °C. Monitor completion via GC (quench an aliquot in cold hexane/ NaHCO3​ ).

    Step 3: Workup & Isolation

    • Cool the reactor to 5 °C.

    • Quench the reaction by adding 500 mL of ice-cold saturated NaHCO3​ solution[3]. Causality: The basic quench neutralizes trace acids that would otherwise hydrolyze the silyl enol ether[2].

    • Extract the mixture with Pentane or Hexane ( 3×300 mL).

    • Wash the combined organic layers with ice water ( 2×200 mL) to remove residual DMF/Acetonitrile and salts, then brine (200 mL).

    • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (water bath <30 °C).

    Step 4: Purification

    • Transfer the crude oil to a short-path distillation apparatus pre-rinsed with a 1% Et3​N /hexane solution.

    • Distill under vacuum (e.g., 15-20 mmHg). Collect the main fraction corresponding to the pure 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene.

    • Store the purified product under Argon at -20 °C to prevent slow degradation.

    References

    • Organic Syntheses. "acetone trimethysilyl enol ether - Organic Syntheses Procedure". orgsyn.org.
    • Ethernet.edu.et. "Small Ring Compounds in Organic Synthesis III". ethernet.edu.et.
    • Wikipedia. "Silyl enol ether". wikipedia.org.
    • Benchchem. "Application Notes and Protocols: Synthesis of Kinetically Controlled Silyl Enol Ethers using LDA". benchchem.com.

    Sources

    Reference Data & Comparative Studies

    Validation

    BIFUNCTIONAL PROBES IN MODERN SYNTHESIS: A Comparison Guide to 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

    Executive Summary In advanced organic synthesis and methodology development, the ability to simultaneously construct complex molecular architectures and interrogate underlying reaction mechanisms is highly prized. 1-Cycl...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In advanced organic synthesis and methodology development, the ability to simultaneously construct complex molecular architectures and interrogate underlying reaction mechanisms is highly prized. 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (CAS: 42161-96-6) represents a premier bifunctional reagent that achieves exactly this. By merging the nucleophilic reactivity of a silyl enol ether with the strain-release thermodynamics of a cyclopropyl ring, it serves as both a potent carbon-carbon bond-forming partner and a highly sensitive diagnostic "radical clock."

    This guide objectively compares the synthetic utility of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene against standard alternatives, detailing its critical role in recent high-impact literature—from excited-state palladium catalysis to the total synthesis of complex alkaloids.

    Comparative Performance Analysis

    When designing a synthetic route or a mechanistic assay, researchers typically choose reagents based on singular functions. 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene disrupts this paradigm by offering dual utility. Below is an objective performance comparison against standard alternatives.

    Table 1: Reagent Class Performance Comparison
    Reagent ClassNucleophilicityRadical Diagnostic UtilityTandem Reaction CapabilityPrimary Application
    Standard Silyl Enol Ethers (e.g., TMS-acetophenone)HighNone (Cannot distinguish SET vs. 2-e⁻ pathways)ModerateMukaiyama Aldol, standard Michael Additions
    Alkyl Halide Radical Clocks (e.g., Cyclopropylmethyl bromide)NoneHigh (Known ring-opening rates, k≈108 s−1 )LowMechanistic probing only
    1-Cyclopropyl-1-(trimethylsilyloxy)ethylene High High (Rapid cyclopropylcarbinyl ring-opening) High (Mukaiyama-Michael cascades) Bifunctional Synthesis & Mechanistic Probing

    The Causality Behind the Choice: Standard silyl enol ethers are excellent nucleophiles but are "mechanistically blind." If a reaction yields the desired product, it is nearly impossible to tell if the pathway proceeded via a two-electron (ionic) nucleophilic attack or a single-electron transfer (SET) radical addition. Conversely, standard radical clocks cannot participate in enolate-driven C-C bond formation. 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene bridges this gap. The relief of cyclopropane ring strain (~27 kcal/mol) drives an ultrafast ring-opening only if a radical intermediate is formed at the adjacent carbon, making it an irreplaceable tool for modern methodology development [1].

    Mechanistic Utility: The Radical Clock System

    A landmark demonstration of this compound's utility is found in the development of Excited-State Palladium-Catalyzed α-Selective C1-Ketonylation [1]. The stereoselective preparation of C-glycosides (crucial carbohydrate mimetics in drug development) is notoriously difficult.

    When researchers developed a novel Pd-catalyzed protocol, they needed to prove whether the reaction proceeded via an ionic oxocarbenium intermediate or a glycosyl radical. By introducing 1-cyclopropyl-1-(trimethylsilyloxy)ethylene into the reaction mixture, they created a self-validating system .

    • The Logic: If the reaction is ionic, the cyclopropyl ring remains intact, yielding a cyclopropyl ketone. If the reaction is radical-driven, the resulting cyclopropylcarbinyl radical undergoes rapid ring-opening to yield an acyclic product.

    • The Result: The isolation of the ring-opened product (in 22% yield) definitively proved the radical pathway, ruling out the two-electron mechanism and validating the excited-state SET hypothesis [1].

    MechanisticPathway A 1-Bromosugar + Pd Catalyst B Glycosyl Radical Intermediate A->B Visible Light SET D Radical Addition B->D C 1-Cyclopropyl-1- (trimethylsilyloxy)ethylene C->D E Cyclopropylcarbinyl Radical D->E F Ring-Opening (k ~ 10^8 s^-1) E->F Radical Rearrangement G Acyclic Ketonylation Product (Diagnostic) F->G Trapping/ Quenching

    Mechanistic pathway demonstrating the use of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene as a radical clock.

    Synthetic Utility: Complex Scaffold Construction

    Beyond mechanistic probing, this reagent is a powerhouse in total synthesis. In the Enantiospecific Formal Total Synthesis of (+)-Fawcettimine [2], the cyclopropyl silyl enol ether was utilized to construct a highly complex hydrindanone core.

    The Causality of the Design: The researchers designed a tandem Mukaiyama-Michael/homo-Michael process. The silyl enol ether acts as the initial nucleophile, attacking an activated cyclopropane-1,1-diester. The inherent steric and electronic properties of the cyclopropyl group on the enol ether dictate the diastereospecificity of the attack, ensuring complete stereocontrol during the formation of the annulated product [2]. Furthermore, in modern hydroalkenylation protocols, cyclopropyl silyl enol ethers serve as highly capable coupling partners for strained molecules, expanding the chemical space of modifiable cyclobutanes and cyclopropanes [3].

    Self-Validating Experimental Protocol: Radical Clock Assay

    To leverage 1-cyclopropyl-1-(trimethylsilyloxy)ethylene as a mechanistic probe in your own methodology development, follow this self-validating protocol. This workflow is designed to interrogate single-electron transfer (SET) pathways in cross-coupling reactions.

    ExperimentalWorkflow W1 Step 1: Glovebox Setup (Exclude O2 to prevent radical quenching) W2 Step 2: Add Pd-Catalyst & Ligand (Establish photoactive complex) W1->W2 W3 Step 3: Add Cyclopropyl Silyl Enol Ether (Introduce bifunctional probe) W2->W3 W4 Step 4: Visible Light Irradiation (Trigger excited-state SET) W3->W4 W5 Step 5: Reaction Quench (Halt radical propagation) W4->W5 W6 Step 6: NMR/HRMS Analysis (Quantify ring-opened vs intact product) W5->W6

    Step-by-step workflow for the self-validating radical clock assay using the cyclopropyl probe.

    Step-by-Step Methodology:
    • Rigorous Deoxygenation (The "Why"): Oxygen is a triplet diradical. If present, it will intercept the carbon-centered radical at diffusion-controlled rates before it can add to the silyl enol ether. Transfer all solid reagents (e.g., 1-bromosugar, Pd-catalyst) into a Schlenk tube inside an argon-filled glovebox.

    • Reagent Introduction: Add the solvent (e.g., anhydrous THF or DMF) followed by 1.5 equivalents of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene. Note: The TMS group can be hydrolytically labile; ensure strictly anhydrous conditions. If stability is an issue in your specific solvent system, the TBS-protected variant can be synthesized and utilized.

    • Photochemical Activation: Seal the tube, remove it from the glovebox, and irradiate with blue LEDs (e.g., 440 nm) at room temperature. The specific wavelength must match the MLCT (Metal-to-Ligand Charge Transfer) absorption band of your photocatalyst to ensure efficient SET.

    • Quenching: After the optimized reaction time (typically 12-24 hours), quench the reaction by exposing it to air and adding a radical scavenger like BHT (butylated hydroxytoluene) to halt any background chain propagation.

    • Diagnostic Analysis (Self-Validation): Concentrate the crude mixture and analyze via 1 H NMR and HRMS.

      • Observation A: Presence of an intact cyclopropyl ring (multiplets at 0.8-1.2 ppm) confirms a 2-electron ionic pathway .

      • Observation B: Presence of an acyclic alkene/ketone (distinct vinylic protons at 5.0-6.0 ppm) confirms a 1-electron radical pathway .

    References

    • CCS Chemistry (2023).
    • Enantiospecific Formal Total Synthesis of (+)
    • ACS Publications (2022).
    Comparative

    A Comparative Guide to Lewis Acid Activation of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene for Carbon-Carbon Bond Formation

    This guide provides an in-depth comparative analysis of various Lewis acids for the activation of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene, a versatile nucleophile in organic synthesis. The unique reactivity of the cy...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth comparative analysis of various Lewis acids for the activation of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene, a versatile nucleophile in organic synthesis. The unique reactivity of the cyclopropyl group makes this silyl enol ether a valuable building block for introducing cyclopropyl moieties into complex molecules. The choice of Lewis acid is critical as it dictates reaction efficiency, selectivity, and functional group compatibility. This document serves as a practical resource for researchers, scientists, and drug development professionals to make informed decisions in catalyst selection.

    Introduction: The Role of Lewis Acids in Silyl Enol Ether Chemistry

    Silyl enol ethers, such as 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene, are stable and isolable enolate equivalents.[1] Their utility in carbon-carbon bond formation, most notably in the Mukaiyama aldol reaction, stems from their nucleophilic character.[2][3] However, they are generally not nucleophilic enough to react with unactivated electrophiles like aldehydes or ketones. Lewis acids are therefore employed to activate the electrophile, typically by coordinating to its carbonyl oxygen, rendering it significantly more susceptible to nucleophilic attack.[4][5][6] The trimethylsilyl group serves to trap the resulting alkoxide, preventing side reactions and facilitating product isolation after a workup step.[2]

    The selection of an appropriate Lewis acid is a crucial parameter that can dramatically influence the reaction's outcome, including its rate, yield, and stereoselectivity.[3] This guide will compare the performance and characteristics of several commonly used Lewis acids: Titanium tetrachloride (TiCl₄), Boron trifluoride etherate (BF₃·OEt₂), Trimethylsilyl trifluoromethanesulfonate (TMSOTf), and Scandium(III) triflate (Sc(OTf)₃).

    The General Mechanism of Activation

    The archetypal reaction involving the activation of a silyl enol ether is the Mukaiyama aldol addition. The reaction proceeds through an open, acyclic transition state.[2][5] The fundamental role of the Lewis acid (LA) is to coordinate with the carbonyl oxygen of the electrophile (e.g., an aldehyde). This coordination polarizes the C=O bond, dramatically increasing the electrophilicity of the carbonyl carbon. The silyl enol ether then attacks this activated carbonyl, forming a new carbon-carbon bond. The intermediate is a silylated aldol adduct, which upon aqueous workup, yields the final β-hydroxy ketone.

    Mukaiyama_Aldol_Mechanism RCHO R-CHO (Aldehyde) Activated_Complex [R-CHO---LA] Activated Electrophile RCHO->Activated_Complex Coordination LA Lewis Acid (LA) LA->Activated_Complex Coordination SEE 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene Transition_State Transition State SEE->Transition_State Nucleophilic Attack Activated_Complex->Transition_State Nucleophilic Attack Adduct Silyl-protected Adduct Transition_State->Adduct Workup Aqueous Workup Adduct->Workup Product β-Hydroxy Ketone Workup->Product

    Caption: Generalized mechanism for the Lewis acid-catalyzed Mukaiyama aldol reaction.

    Comparative Analysis of Lewis Acids

    The effectiveness of a Lewis acid is determined by its strength, steric properties, and compatibility with the reaction conditions and substrates. Below is a comparative summary of four widely used Lewis acids.

    Lewis AcidTypical LoadingKey Characteristics & Performance InsightsAdvantagesDisadvantages
    Titanium tetrachloride (TiCl₄) StoichiometricA powerful and highly oxophilic Lewis acid. It strongly activates carbonyl compounds, leading to high yields in many cases.[7][8] The reaction is believed to proceed through the formation of trichlorotitanium enolates.[8]High reactivity, well-established, often provides good yields.[7]Often requires stoichiometric amounts, highly moisture-sensitive, can promote side reactions, harsh workup conditions.
    Boron trifluoride etherate (BF₃·OEt₂) Stoichiometric to CatalyticA strong, versatile Lewis acid. It is effective in promoting aldol-type reactions and Prins cyclizations with silyl enol ethers.[9][10] Optimal molar ratios are crucial, as excess can sometimes lower yields.[9]Commercially available and easy to handle liquid, effective for a wide range of substrates.[11]Moisture sensitive, can be corrosive, may not be suitable for sensitive functional groups.
    Trimethylsilyl trifluoromethanesulfonate (TMSOTf) CatalyticA highly electrophilic silylating agent and an exceptionally strong Lewis acid catalyst.[12] It can be used in small quantities to promote aldol-type condensations, often under very mild conditions.[2][13]High catalytic activity, mild reaction conditions, can be used for substrates sensitive to traditional Lewis acids.Highly moisture-sensitive, corrosive, and relatively expensive.
    Scandium(III) triflate (Sc(OTf)₃) CatalyticA modern, "green" catalyst known for its exceptional Lewis acidity and remarkable water stability.[14][15][16] Unlike traditional Lewis acids, it is not deactivated by water and can even be used in aqueous media.[16] It is also recoverable and reusable.[16][17]Water-stable and reusable, high catalytic activity, environmentally friendly, compatible with many functional groups.[15][16]Higher cost compared to traditional Lewis acids.

    Experimental Protocols and Workflow

    To provide a practical context, this section details a representative experimental procedure for the activation of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene with an aldehyde, using the robust and well-documented Lewis acid, Titanium tetrachloride (TiCl₄).

    Representative Protocol: TiCl₄-Promoted Aldol Addition

    This protocol describes the reaction of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene with benzaldehyde.

    Materials:

    • 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

    • Benzaldehyde (freshly distilled)

    • Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware, dried in an oven overnight

    • Inert atmosphere setup (Argon or Nitrogen)

    Procedure:

    • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) and anhydrous dichloromethane (10 mL).

      • Rationale: Anhydrous conditions are critical as TiCl₄ reacts violently with water. An inert atmosphere prevents atmospheric moisture from entering the reaction.

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

      • Rationale: Low temperature is essential to control the high reactivity of TiCl₄ and to minimize side reactions, improving the selectivity of the aldol addition.

    • Lewis Acid Addition: Add TiCl₄ (1.1 mL of a 1.0 M solution in CH₂Cl₂, 1.1 mmol, 1.1 eq) dropwise to the stirred solution. A yellow precipitate may form. Stir the mixture for 10 minutes.

      • Rationale: A slight excess of the Lewis acid ensures complete activation of the aldehyde. Dropwise addition helps to dissipate the heat generated during coordination.

    • Silyl Enol Ether Addition: Add 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (1.2 mmol, 1.2 eq) dropwise to the reaction mixture.

      • Rationale: Slow addition of the nucleophile maintains a low concentration, which can help prevent self-condensation or other side reactions.

    • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 3 hours.

    • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution (15 mL) at -78 °C.

      • Rationale: Quenching with a weak base neutralizes the highly acidic TiCl₄ and hydrolyzes the silyl ether intermediate. This must be done carefully at low temperature to control the exothermic reaction.

    • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy ketone.

    Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Flame-dry glassware under N₂ B 2. Add Aldehyde & Anhydrous CH₂Cl₂ A->B C 3. Cool to -78 °C B->C D 4. Add TiCl₄ dropwise C->D E 5. Add Silyl Enol Ether dropwise D->E F 6. Stir at -78 °C (Monitor by TLC) E->F G 7. Quench with aq. NaHCO₃ F->G H 8. Warm to RT & Extract G->H I 9. Dry & Concentrate H->I J 10. Purify via Chromatography I->J

    Caption: Step-by-step workflow for a typical TiCl₄-promoted aldol addition.

    Conclusion and Recommendations

    The activation of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene is a powerful strategy for C-C bond formation, but the choice of Lewis acid is paramount for success.

    • For robust, well-established transformations where high reactivity is required and sensitive functional groups are absent, TiCl₄ remains a formidable, albeit stoichiometric, choice.

    • BF₃·OEt₂ offers a similarly powerful alternative that is often easier to handle than gaseous BF₃ or solid TiCl₄.

    • For reactions requiring high catalytic turnover and milder conditions, particularly with acid-sensitive substrates, TMSOTf is an excellent catalytic option.

    • For syntheses demanding high functional group tolerance, recyclability, and compatibility with aqueous conditions—hallmarks of green chemistry—Sc(OTf)₃ stands out as a superior, modern catalyst.[15][16]

    Ultimately, the optimal Lewis acid will depend on the specific aldehyde or electrophile used, the presence of other functional groups, and the desired scale and economic constraints of the synthesis. Empirical screening of a small set of catalysts, starting with the recommendations in this guide, is often the most effective approach to identifying the ideal conditions for a novel transformation.

    References

    • Mukaiyama Aldol Addition - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

    • Mukaiyama Aldol Reaction - YouTube. (2022, September 9). Retrieved from [Link]

    • Mukaiyama Aldol Reaction Mechanism | PDF. (n.d.). Scribd. Retrieved from [Link]

    • Pandey, G., Singh, R. P., & Kumar, R. (2015). Mechanistic insight of TiCl4 catalyzed formal [3 + 3] cyclization of 1,3-bis(silyl enol ethers). RSC Advances, 5(120), 99205-99214. Retrieved from [Link]

    • Recent Advances in Scandium(III) Triflate Catalysis: A Review. (2025, October 8). ResearchGate. Retrieved from [Link]

    • Pandey, G., Singh, R. P., & Kumar, R. (2015). Mechanistic insight of TiCl 4 catalyzed formal [3 + 3] cyclization of 1,3-bis(silyl enol ethers) with 1,3-dielectrophiles. RSC Advances, 5(120), 99205-99214. Retrieved from [Link]

    • Recent Advances in Scandium(III) Triflate Catalysis: A Review - OUCI. (n.d.). Retrieved from [Link]

    • Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry, 1999(1), 15-27. Retrieved from [Link]

    • Mukaiyama, T., Banno, K., & Narasaka, K. (1974). New cross-aldol reactions. Reactions of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride. Journal of the American Chemical Society, 96(24), 7503-7509. Retrieved from [Link]

    • Mukaiyama Aldol Addition - J&K Scientific LLC. (2021, March 23). Retrieved from [Link]

    • Scandium Triflate: A Versatile Catalyst with Promising Applications. (2024, January 26). Retrieved from [Link]

    • Saicic, R. N., & Cekovic, Z. (2001). Alkylation of Carbonyl Compounds in the TiCl4-Promoted Reaction of Trimethylsilyl Enol Ethers with Epoxides. Tetrahedron, 57(3), 743-749. Retrieved from [Link]

    • Trimethylsilyl Trifluoromethanesulfonate (TMSOTf). (n.d.). ResearchGate. Retrieved from [Link]

    • Xie, J., Zhu, X., Huang, M., Meng, F., Wang, M., & Wan, Y. (2010). Sc(OTf)3: A Highly Efficient and Renewable Catalyst for Michael Addition of Indoles to Nitroolefins in Water. Synthetic Communications, 40(21), 3166-3173. Retrieved from [Link]

    • Saicic, R. N., & Cekovic, Z. (2001). Alkylation of carbonyl compounds in the TiCl4-promoted reaction of trimethylsilyl enol ethers with epoxides. Tetrahedron, 57(3), 743-749. Retrieved from [Link]

    • Ishibashi, H., et al. (1993). Alkylation of enol silyl ethers by Pummerer-generated vinylthionium ions: a novel masked Michael reaction. Journal of the Chemical Society, Perkin Transactions 1, (15), 1773-1779. Retrieved from [Link]

    • Locke, A. J., et al. (1996). Addition of silyl enol ethers and silyl ketene acetals to ferrocenylmethyl ethers. Synthesis of precursors to chiral bridged ferrocenophanes. Tetrahedron, 52(4), 1461-1472. Retrieved from [Link]

    • Rychnovsky, S. D., & Kim, J. (2004). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 69(24), 8125-8132. Retrieved from [Link]

    • Welford, A. J., et al. (2016). Synthesis and Evaluation of a 2,11-Cembranoid-Inspired Library. Organic Letters, 18(13), 3142-3145. Retrieved from [Link]

    • BF3·Et2O catalyzed diastereoselective nucleophilic reactions of 3-silyloxypiperidine N,O-acetal with silyl enol ether and application to the asymmetric synthesis of (+)-febrifugine. (n.d.). ResearchGate. Retrieved from [Link]

    Sources

    Validation

    computational studies (DFT) on the reactivity of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

    Computational Studies (DFT) on the Reactivity of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene: A Methodological Comparison Guide As a Senior Application Scientist specializing in computational organic chemistry, I frequen...

    Author: BenchChem Technical Support Team. Date: March 2026

    Computational Studies (DFT) on the Reactivity of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene: A Methodological Comparison Guide

    As a Senior Application Scientist specializing in computational organic chemistry, I frequently encounter the challenge of accurately modeling highly reactive, open-shell intermediates. 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (CP-TMS-EE) is a uniquely versatile silyl enol ether[1]. In synthetic chemistry, it is prized for its ability to undergo oxidative ring-opening via Photoinduced Electron Transfer (PET) to form complex, ring-expanded polycyclic scaffolds.

    However, modeling its reactivity—specifically the spontaneous fragmentation of its radical cation—presents significant computational hurdles. This guide objectively compares Density Functional Theory (DFT) approaches for mapping the complex Potential Energy Surface (PES) of CP-TMS-EE and contrasts its reactivity with standard silyl enol ethers, providing actionable, self-validating protocols for researchers and drug development professionals.

    Section 1: The Mechanistic Landscape & Causality of Ring Opening

    Unlike alkyl- or aryl-substituted cyclopropanes, which generally form structurally and configurationally stable radical cations upon ionization, cyclopropyl silyl ethers undergo rapid, spontaneous C–C bond cleavage even in the absence of nucleophiles.

    The Causality of Selectivity: When CP-TMS-EE is oxidized, an electron is ejected from the Highest Occupied Molecular Orbital (HOMO), which is highly localized over the enol ether π -system and the Walsh orbitals of the cyclopropane ring. The resulting Singly Occupied Molecular Orbital (SOMO) possesses strong antibonding character relative to the cyclopropane bonds.

    According to authoritative quantum chemical studies on related bicyclic systems, the selectivity of this cleavage is not strictly thermodynamic; it is governed by the topology of the PES[2]. The vertically formed radical cation is generated on a remarkably steep region of the potential surface. From this Franck-Condon point, the steepest descent leads exclusively to the cleavage of the endocyclic C–C(O-TMS) bond, forming a distonic radical cation (where spin and charge are spatially separated), rather than the lateral bond[3][4].

    ReactivityPathway Neutral Neutral 1-Cyclopropyl-1- (trimethylsilyloxy)ethylene SET Single Electron Transfer (Oxidation / PET) Neutral->SET VerticalRC Vertical Radical Cation (Steep PES Region) SET->VerticalRC -1 e⁻ EndoCleavage Endocyclic C-C Cleavage (Thermodynamically Favored) VerticalRC->EndoCleavage Steepest Descent (Primary Pathway) LateralCleavage Lateral C-C Cleavage (Kinetically Disfavored) VerticalRC->LateralCleavage Higher Barrier Distonic Distonic Radical Cation (Ring-Expanded Product) EndoCleavage->Distonic Conformational Conformational Changes (Side Products) LateralCleavage->Conformational

    Caption: Mechanistic pathway of oxidative ring-opening in cyclopropyl silyl ethers.

    Section 2: Comparing DFT Functionals for Open-Shell PES Mapping

    The primary computational challenge in studying CP-TMS-EE is accurately modeling the open-shell radical cation. Standard functionals often suffer from Self-Interaction Error (SIE) , which artificially stabilizes delocalized spin states and underestimates the stability of localized, distonic radicals. Below is a performance comparison of widely used DFT functionals for this specific chemical space.

    Table 1: Comparison of DFT Functionals for Modeling CP-TMS-EE Radical Cations

    FunctionalTypeExact ExchangeHandling of Self-Interaction Error (SIE)Performance & Recommendation
    B3LYP Hybrid GGA20%Poor: Tends to over-delocalize spin density due to high SIE.Baseline Only. Good for neutral geometries, but severely underestimates the stability of the distonic ring-opened product.
    M06-2X Meta-GGA54%Moderate: Higher exact exchange mitigates SIE significantly.Strong Alternative. Excellent for main-group thermochemistry and accurately predicting transition state barrier heights.
    ω B97X-D Range-SeparatedVariable (up to 100% at long range)Excellent: Asymptotic correction virtually eliminates long-range SIE.Optimal Choice. Highly recommended for mapping the PES of distonic radical cations and charge-transfer states.

    Section 3: Computational Protocol: A Self-Validating Workflow

    To ensure thermodynamic and kinetic accuracy when studying the regioselective ring opening of CP-TMS-EE, your computational protocol must be a self-validating system. Relying on a single optimization step can lead to false minima on a flat PES.

    DFTWorkflow Step1 Optimize Neutral Geometry (Charge 0, Singlet) Step2 Vertical Ionization (SP: Charge +1, Doublet) Step1->Step2 Step3 Relaxation on PES (Unconstrained Opt) Step2->Step3 Step4 Transition State Search (Endo vs Lateral) Step3->Step4 Step5 IRC Validation (Connect Minima) Step4->Step5

    Caption: Step-by-step DFT computational workflow for mapping radical cation potential energy surfaces.

    Step-by-Step Methodology ( ω B97X-D/def2-TZVP level of theory):

    • Neutral State Optimization: Build CP-TMS-EE and optimize the geometry (Charge: 0, Spin: Singlet).

      • Self-Validation: Perform a frequency calculation. Zero imaginary frequencies confirm a true ground-state minimum.

    • Vertical Ionization Potential (VIP) Calculation: Using the optimized neutral geometry, run a Single Point (SP) energy calculation (Charge: +1, Spin: Doublet).

      • Causality: This simulates the Franck-Condon principle, representing the exact moment of photoinduced electron transfer before nuclear relaxation occurs.

    • Radical Cation Relaxation (Adiabatic IP): Perform an unconstrained geometry optimization starting from the vertical state.

      • Observation: Monitor the C–C bond lengths. The endocyclic bond will spontaneously lengthen from ~1.51 Å to >2.10 Å, yielding the distonic radical cation without a traditional activation barrier.

    • Transition State (TS) Search for Competing Pathways: To evaluate the kinetically disfavored lateral cleavage, perform a TS search (using the Berny algorithm) by systematically constraining the lateral C–C bond.

      • Self-Validation: The frequency calculation must yield exactly one imaginary frequency corresponding to the lateral bond stretching vector.

    • Intrinsic Reaction Coordinate (IRC) Verification: Run an IRC calculation from the isolated TS. This mathematically proves that the transition state smoothly connects the intact radical cation geometry to the laterally cleaved side-product, validating the kinetic model.

    Section 4: Reactivity Comparison: CP-TMS-EE vs. Standard Silyl Enol Ethers

    To fully grasp the utility of CP-TMS-EE, we must benchmark its reactivity against non-strained analogs. The presence of the cyclopropyl ring fundamentally alters the thermodynamic driving forces of the molecule.

    Table 2: Reactivity Profile Comparison

    Property1-Cyclopropyl-1-(TMS-oxy)ethylene1-Phenyl-1-(TMS-oxy)ethyleneMechanistic Causality
    Radical Cation Stability Highly unstable (spontaneous cleavage)Stable (spin delocalized over phenyl ring)The release of cyclopropane ring strain (~27.5 kcal/mol) provides a massive thermodynamic driving force for fragmentation.
    Primary Oxidation Pathway Endocyclic C–C bond cleavageDimerization or nucleophilic attackThe steep topology of the CP-TMS-EE PES directs steepest descent to ring opening[2].
    Nucleophilic Reactivity High (Excellent for Mukaiyama aldol)Moderate to HighThe enol ether π -system is heavily activated by the electron-donating TMS group in both cases, but the cyclopropyl group offers unique steric tuning.

    Conclusion & Best Practices

    For researchers investigating the reactivity of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene, computational modeling is indispensable for understanding its transient radical cation intermediates. Do not rely on standard hybrid functionals like B3LYP for this specific chemical space, as Self-Interaction Error will skew the stability of the distonic products. Instead, adopt range-separated functionals like ω B97X-D coupled with a rigorous, self-validating IRC workflow to accurately capture the PES topology that drives this molecule's remarkable regioselectivity.

    References

    • Regioselective oxidative ring opening of cyclopropyl silyl ethers: a quantum chemical study Chemistry - A European Journal URL:[Link]

    • 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene Compound Summary PubChem URL:[Link]

    • Three-Electron SN2 Reactions of Arylcyclopropane Cation Radicals Journal of the American Chemical Society URL:[Link]

    Sources

    Comparative

    A Comparative Guide to Spectroscopic Analysis (NMR, NOESY) for Structure Elucidation of Adducts

    For researchers, scientists, and drug development professionals, the precise characterization of molecular interactions is paramount. The formation of an adduct—a new chemical species formed by the direct combination of...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the precise characterization of molecular interactions is paramount. The formation of an adduct—a new chemical species formed by the direct combination of two or more distinct molecules—is a central event in pharmacology, toxicology, and materials science. Whether it's a covalent drug candidate binding to its target protein or a xenobiotic forming an adduct with DNA, understanding the precise three-dimensional structure of this new entity is critical for elucidating mechanisms of action, predicting efficacy, and assessing potential toxicity.[1]

    While techniques like mass spectrometry (MS) can confirm the mass of an adduct and X-ray crystallography can provide a high-resolution snapshot in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed champion for determining high-resolution structure and dynamics in the solution phase, which most closely mimics the physiological environment.[2][3] This guide provides an in-depth, experience-driven comparison of NMR techniques, with a focus on the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, for the complete structural elucidation of both covalent and non-covalent adducts.

    Pillar 1: The NMR Spectroscopist's Toolkit for Adduct Analysis

    The journey from detecting adduct formation to defining its 3D architecture relies on a suite of complementary NMR experiments. Each provides a unique piece of the structural puzzle.

    • 1D NMR (¹H, ¹³C, ¹⁹F): The First Clue. The simplest NMR experiments are often the first indication of an interaction. Observing changes in the chemical shifts of proton (¹H), carbon (¹³C), or fluorine (¹⁹F) signals upon mixing two components provides direct evidence of a changing chemical environment, signaling the formation of an adduct.[4] For non-covalent interactions, 1D ¹H NMR titrations are a workhorse method for determining binding affinity (Kd).[5]

    • 2D Correlation Spectroscopy (COSY): Mapping the Skeleton. COSY experiments reveal through-bond J-coupling between protons, typically over two or three bonds. This allows for the mapping of proton spin systems, effectively tracing out the proton skeleton of both the small molecule and accessible regions of a biomolecule.

    • 2D Heteronuclear Correlation (HSQC & HMBC): Assigning the Atoms. To build a complete picture, we must connect the protons to their corresponding heavy atoms.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon (or nitrogen) it is attached to, providing a unique fingerprint of C-H bonds. Significant chemical shift perturbations in an HSQC spectrum upon adduct formation are a powerful way to pinpoint the specific atoms involved in the interaction.[6]

      • HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically 2-3 bonds) between protons and carbons. This is arguably the most critical experiment for covalent adducts, as it can unambiguously establish the connectivity between the two parent molecules by revealing correlations across the newly formed covalent bond.[7]

    • NOESY: Revealing the 3D Architecture. The Nuclear Overhauser Effect (NOE) is the cornerstone of 3D structure determination by NMR. It is a through-space phenomenon arising from the dipole-dipole interaction between nuclei.[5] The intensity of an NOE signal between two protons is inversely proportional to the sixth power of the distance separating them (I ∝ 1/r⁶), making it an exquisitely sensitive "molecular ruler" for distances up to ~5-6 Å.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment generates cross-peaks between all protons that are close in space, regardless of whether they are connected by chemical bonds.[8][9] For an adduct, this provides two critical pieces of information:

        • Conformation: Intramolecular NOEs within the small molecule and the biomolecule reveal their respective 3D shapes in the bound state.

        • Orientation and Epitope Mapping: Intermolecular NOEs between the small molecule and the biomolecule define their relative orientation and identify the precise points of contact (the binding epitope).[10]

    Pillar 2: A Comparative Analysis: NMR vs. Alternative Techniques

    No single technique tells the whole story. A multi-faceted approach is often required, and understanding the strengths and weaknesses of each method is key to designing a successful structure elucidation strategy. NMR's unique strength lies in its ability to provide atomic-resolution structural and dynamic data in a solution state.

    Technique Information Provided Sample State Key Advantages Key Limitations
    NMR Spectroscopy Connectivity, 3D structure, dynamics, binding site, kineticsSolutionAtomic resolution in a native-like environment; can study dynamics and weak interactions.[11][12]Inherently low sensitivity, requires larger sample amounts; complex spectra for large molecules.[1][13]
    Mass Spectrometry (MS) Molecular weight, stoichiometry, identification of modified residueGas / SolidExtremely high sensitivity, requires very little sample; excellent for confirming covalent modification.[2]Provides no 3D structural or conformational information; cannot distinguish isomers easily.[4]
    X-ray Crystallography High-resolution 3D static structureSolid (Crystal)Unambiguous atomic coordinates (the "gold standard" for static structure).[3]Requires a high-quality single crystal, which can be difficult to obtain; structure may not reflect the solution state.[3][4]

    As the table illustrates, these techniques are highly synergistic. A common workflow involves first confirming adduct formation and identifying the modified amino acid residue with MS, followed by a detailed NMR study to determine the full 3D structure and binding orientation in solution.[2]

    Pillar 3: An Integrated Workflow for Adduct Structure Elucidation

    A robust and self-validating workflow ensures that the final structure is supported by unambiguous experimental evidence.

    Caption: Integrated workflow for adduct structure elucidation using NMR.

    Experimental Protocols: A Practical Guide

    Accurate data begins with meticulous experimental design. The following are generalized protocols that serve as a starting point for adaptation to specific molecular systems.

    Protocol 1: General Purpose 2D NOESY for a Covalent Adduct

    This protocol is designed to obtain high-quality NOESY data for determining the 3D structure of a small molecule covalently bound to a peptide or small protein.

    • Sample Preparation:

      • Dissolve the purified adduct to a final concentration of 0.5-2.5 mM in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O with a phosphate buffer for biomolecules).[14]

      • Ensure the sample is free of particulate matter by passing it through a microfilter.[15][16]

      • Transfer ~500-600 µL of the solution into a high-quality 5 mm NMR tube.[14][15]

    • Spectrometer Setup & Tuning:

      • Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (target ¹H linewidth on a reference signal <1 Hz).

    • Acquisition of a ¹H Reference Spectrum:

      • Acquire a standard 1D ¹H spectrum to determine the spectral width and ensure proper power levels.

    • NOESY Parameter Setup:

      • Load a standard 2D gradient-enhanced, phase-sensitive NOESY pulse sequence.[17]

      • Spectral Width (sw): Set to enclose all proton signals of interest.

      • Mixing Time (d8 or mix): This is the most critical parameter. It is the time allowed for NOE to build up. For small-to-medium adducts (<20 kDa), start with a mixing time of 200-500 ms. For larger systems, shorter times (50-150 ms) are often necessary to minimize spin diffusion.[17][18]

      • Relaxation Delay (d1): Set to at least 1.5 seconds to allow for near-complete relaxation of protons between scans.

      • Acquisition Dimensions: Typically, 2048 complex points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).

      • Number of Scans (nt): Set to 8, 16, or higher per increment to achieve an adequate signal-to-noise ratio.

    • Data Processing:

      • Apply a squared sine-bell window function in both dimensions.

      • Perform a Fourier Transform.[19]

      • Carefully phase the spectrum in both dimensions.

      • Perform baseline correction.

    Protocol 2: Saturation Transfer Difference (STD) NMR for Non-Covalent Adducts

    STD NMR is a powerful ligand-observed experiment for identifying which parts of a small molecule are in direct contact with a large receptor protein, making it ideal for epitope mapping.[20]

    • Sample Preparation:

      • Prepare a sample containing the receptor protein (e.g., 10-50 µM) and a significant excess of the ligand (e.g., 1-5 mM). The large ligand-to-protein ratio is essential.[10]

      • Use a fully deuterated buffer to minimize overlapping signals.

      • Prepare an identical control sample containing only the ligand at the same concentration.

    • Spectrometer Setup:

      • Lock and shim the instrument as described in the NOESY protocol.

    • STD Acquisition:

      • The experiment involves acquiring two spectra in an interleaved manner.

      • On-Resonance Spectrum: Selectively saturate a region of the spectrum where only protein resonances appear (e.g., -1.0 ppm or 7.5 ppm) using a train of soft pulses. The saturation time is typically 1-2 seconds.[10][21]

      • Off-Resonance Spectrum: Irradiate a region of the spectrum far from any protein or ligand signals (e.g., 40 ppm) as a control.

      • The final STD spectrum is the difference between the off-resonance and on-resonance spectra (I₀ - ISAT).[20]

    • Data Interpretation:

      • Only signals from the ligand that binds to the protein will appear in the final difference spectrum.

      • The relative intensities of the signals in the STD spectrum directly reflect the proximity of those ligand protons to the protein surface. The strongest signals correspond to the protons most deeply buried in the binding pocket, thus defining the binding epitope.[10]

    Caption: The principle of Saturation Transfer Difference (STD) NMR.

    Conclusion: The Indispensable Role of NMR

    In the complex landscape of drug discovery and molecular sciences, the unambiguous structural characterization of adducts is non-negotiable. While other techniques provide vital pieces of information, NMR spectroscopy, and particularly the NOESY experiment, offers an unparalleled ability to define the complete 3D structure, conformation, and binding interface of adducts directly in solution. By integrating 1D and 2D NMR methods into a logical, self-validating workflow, researchers can move beyond simple detection to a profound understanding of molecular recognition events at the atomic level. The continued evolution of NMR hardware, such as higher field magnets and cryogenic probes, along with advanced software for data analysis, ensures that NMR will remain an essential and increasingly powerful tool for scientists working at the forefront of chemical and biological research.[1][22][23]

    References

    • Gervasio, F. L., Laio, A., & Parrinello, M. (2017). Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques. Molecules, 22(10), 1639. [Link]

    • van den Bedem, H., & Kool, J. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3215. [Link]

    • Novotná, P., & Dračínský, M. (2015). Determination of the Nucleic Acid Adducts Structure at the Nucleoside/Nucleotide Level by NMR Spectroscopy. Chemical Research in Toxicology, 28(2), 141-157. [Link]

    • Gehringer, M., & Lau, Y. H. (2019). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. Journal of Medicinal Chemistry, 62(12), 5673-5684. [Link]

    • Zajc, B., & Sayer, J. M. (2006). NMR Solution Structures of Stereoisomeric Covalent Polycyclic Aromatic Carcinogen−DNA Adducts: Principles, Patterns, and Diversity. Chemical Research in Toxicology, 19(9), 1149-1172. [Link]

    • van den Bedem, H., & Kool, J. (2023). Technologies for Direct Detection of Covalent Protein-Drug Adducts. PubMed, 37049955. [Link]

    • Ferreira, L. A., et al. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(7), 986-989. [Link]

    • Yi, P., et al. (2011). NMR at the Picomole Level of a DNA Adduct. Chemical Research in Toxicology, 24(11), 1871-1874. [Link]

    • ACD/Labs. (n.d.). Structure Elucidator Suite - CASE NMR Software. Retrieved from [Link]

    • Creative Biostructure. (2025). NMR for Studying Protein-Ligand Interactions. Retrieved from [Link]

    • Elguero, J., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Arkivoc, 2008(8), 398-433. [Link]

    • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

    • Zein, F., et al. (2020). Solid-State NMR Techniques for the Structural Characterization of Cyclic Aggregates Based on Borane–Phosphane Frustrated Lewis Pairs. Magnetochemistry, 6(1), 13. [Link]

    • Williams, D. H., & Roberts, S. M. (n.d.). Nuclear Overhauser Effect Spectroscopy. Intermediate Organic Chemistry. [Link]

    • Jayalakshmi, V., & Rama Krishna, N. (2007). Use of NMR Saturation Transfer Difference Spectroscopy to Study Ligand Binding to Membrane Proteins. Journal of Visualized Experiments, (5), 216. [Link]

    • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

    • Mabillard, F., et al. (2021). Detection of ligand binding to glycopolymers using Saturation Transfer Difference NMR. Chemical Communications, 57(82), 10731-10734. [Link]

    • ZoBio. (n.d.). Smoothening the Bumpy Road of Covalent Drug Discovery with Protein NMR. Retrieved from [Link]

    • Mayer, M., & Meyer, B. (2004). Saturation Transfer Difference NMR Spectroscopy for Identifying Ligand Epitopes and Binding Specificities. In Leucocyte Trafficking (pp. 149-167). Springer. [Link]

    • Orts, J., & Gossert, A. D. (2018). Structure determination of protein-ligand complexes by NMR in solution. Methods, 148, 43-52. [Link]

    • Mestrelab Research. (n.d.). Mnova Structure Elucidation Software. Retrieved from [Link]

    • Angulo, J., & Nieto, P. M. (2011). NMR studies of protein-ligand interactions. Methods in Molecular Biology, 715, 21-39. [Link]

    • Novotná, P., & Dračínský, M. (2015). Determination of the Nucleic Acid Adducts Structure at the Nucleoside/Nucleotide Level by NMR Spectroscopy. PubMed, 25599298. [Link]

    • Unknown Author. (n.d.). NMR Sample Preparation. Metabolomics Core. [Link]

    • Orts, J., & Gossert, A. D. (2018). Structure determination of protein-ligand complexes by NMR in solution. Masaryk University. [Link]

    • Unknown Author. (n.d.). NMR Sample Preparation. University of Arizona. [Link]

    • Wenk, M., Nuzillard, J. M., & Steinbeck, C. (2023). Sherlock—A Free and Open-Source System for the Computer-Assisted Structure Elucidation of Organic Compounds from NMR Data. Molecules, 28(4), 1448. [Link]

    • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

    • SARomics. (n.d.). Protein-Ligand Interactions Analysis: X-ray Crystallography & NMR. Retrieved from [Link]

    • ResearchGate. (n.d.). 500 MHz partial NOESY spectrum of adduct 12. Retrieved from [Link]

    • ACD/Labs. (n.d.). Structure Elucidation & Verification | Software & Automation. Retrieved from [Link]

    • Steinbeck, C. (2023). Sherlock—A Free and Open-Source System for the Computer-Assisted Structure Elucidation of Organic Compounds from NMR Data. Cheminformatics and Chemical Biology. [Link]

    • ResearchGate. (n.d.). NMR of adduct 9b NOESY. Retrieved from [Link]

    • News-Medical. (2025). A case study on the analysis of exenatide using NMR spectroscopy. Retrieved from [Link]

    • Ghent University. (n.d.). Case studies — NMR Expertise Centre. Retrieved from [Link]

    • Keeler, J. (n.d.). NMR Data Processing. University of Cambridge. [Link]

    • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

    • University of Wisconsin-Madison. (n.d.). 2D NOESY Collecting a NOESY. Retrieved from [Link]

    • UC Santa Barbara. (n.d.). 2D 1H-1H NOESY. NMR Facility. Retrieved from [Link]

    • University of Wisconsin-Madison. (n.d.). 1D NMR Processing and Analysis with TopSpin 4.0. Retrieved from [Link]

    • Pacific Northwest National Laboratory. (2024). An R Package for NMR Data Processing. Retrieved from [Link]

    • Wishart, D. S. (2019). Can NMR solve some significant challenges in metabolomics?. Journal of the American Chemical Society, 141(9), 3747-3755. [Link]

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    Validation

    A Comparative Guide to the Mechanistic Nuances of Cycloadditions with 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

    For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the quest for efficient and stereocontrolled methods to construct complex molecular architectures is paramount...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern organic synthesis, the quest for efficient and stereocontrolled methods to construct complex molecular architectures is paramount. Silyl enol ethers have long been revered as versatile nucleophiles, enabling a plethora of carbon-carbon bond-forming reactions. Among these, 1-cyclopropyl-1-(trimethylsilyloxy)ethylene emerges as a particularly intriguing building block. The presence of the cyclopropyl ring, a strained three-membered carbocycle, imparts unique electronic and steric properties that significantly influence its reactivity in cycloaddition reactions. This guide provides an in-depth mechanistic investigation of cycloadditions involving this reagent, offering a comparative analysis with other silyl enol ethers and furnishing actionable experimental protocols.

    The Cyclopropyl Group: A Source of Unique Reactivity

    The cyclopropyl group in 1-cyclopropyl-1-(trimethylsilyloxy)ethylene is not a mere spectator. Its high p-character in the C-C bonds allows it to conjugate with the adjacent enol ether double bond, thereby modifying the electronic properties of the π-system. This has profound implications for the transition states of cycloaddition reactions, often influencing regioselectivity and stereoselectivity. Furthermore, the inherent ring strain of the cyclopropyl group can be harnessed as a driving force in reactions where the ring undergoes opening.

    Mechanistic Insights into Cycloaddition Reactions

    1-Cyclopropyl-1-(trimethylsilyloxy)ethylene participates in a variety of cycloaddition reactions, including [4+2], [2+2], and [3+2] cycloadditions. The mechanisms of these reactions are highly dependent on the nature of the reaction partner and the conditions employed.

    [4+2] Cycloadditions: The Diels-Alder Reaction

    In the realm of [4+2] cycloadditions, or Diels-Alder reactions, 1-cyclopropyl-1-(trimethylsilyloxy)ethylene can act as the dienophile.[1][2] The reaction with a conjugated diene leads to the formation of a six-membered ring. The stereochemical outcome of this reaction is of particular interest. Computational studies on the Diels-Alder reactions of cyclopropenes have shown that the endo transition state can be favored due to secondary orbital interactions between the methylene hydrogens of the cyclopropyl group and the developing π-bond in the diene.[3] However, steric and electrostatic effects also play a crucial role and can influence the endo/exo selectivity.[3]

    The reaction is typically promoted by a Lewis acid, which coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction.[4] The mechanism is generally considered to be a concerted, pericyclic process.[2]

    Diels_Alder cluster_ts Concerted [4+2] Cycloaddition reactant1 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene transition_state [Endo Transition State] reactant1->transition_state reactant2 Diene reactant2->transition_state lewis_acid Lewis Acid lewis_acid->reactant1 activation product Cyclohexene Adduct transition_state->product

    Caption: Proposed mechanism for the Lewis acid-catalyzed [4+2] cycloaddition.

    [2+2] Cycloadditions

    The [2+2] cycloaddition of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene with an alkene or ketene provides a direct route to cyclobutane derivatives. These reactions are often promoted by Lewis acids and can proceed through a stepwise mechanism involving a zwitterionic intermediate.[5] The stability of this intermediate is a key factor in determining the reaction's feasibility and stereochemical outcome. The electron-donating nature of the trimethylsilyloxy group and the conjugating ability of the cyclopropyl group can help stabilize the cationic center of the zwitterionic intermediate.

    Two_Plus_Two cluster_workflow Stepwise [2+2] Cycloaddition Pathway start 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene + Alkene/Ketene + Lewis Acid intermediate Zwitterionic Intermediate start->intermediate Lewis Acid Promoted Addition product Cyclobutane Adduct intermediate->product Ring Closure Three_Plus_Two cluster_process [3+2] Cycloaddition Reactants 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene + 1,3-Dipole TS Transition State Reactants->TS Concerted or Stepwise Product Five-membered Ring Adduct TS->Product

    Caption: General pathway for a [3+2] cycloaddition reaction.

    Comparison with Alternative Silyl Enol Ethers

    The performance of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene in cycloaddition reactions can be benchmarked against other commonly used silyl enol ethers. The choice of the silyl enol ether can significantly impact reactivity, selectivity, and the stability of the resulting products.

    Feature1-Cyclopropyl-1-(trimethylsilyloxy)ethylene1-Phenyl-1-(trimethylsilyloxy)ethylene1-(Trimethylsilyloxy)cyclohexene
    Nucleophilicity Moderate; influenced by cyclopropyl conjugationLower due to phenyl group conjugation and electron withdrawalHigh
    Steric Hindrance ModerateHighModerate
    [4+2] Reactivity Good; potential for high endo-selectivity [3]Moderate; influenced by aromatic stacking interactionsGood; widely used in Diels-Alder reactions
    [2+2] Reactivity Favorable due to stabilization of cationic intermediatesCan be sluggish due to steric hindranceGood with reactive ketenes and electron-deficient alkenes
    [3+2] Reactivity Versatile; potential for ring-opening pathways [6]Dependent on the nature of the 1,3-dipoleGenerally reactive
    Product Stability Cycloadducts can be substrates for further transformations involving the cyclopropyl ringPhenyl group offers stability but can limit further functionalizationStable and well-characterized cycloadducts

    Experimental Protocols

    The following is a representative protocol for a Lewis acid-catalyzed [4+2] cycloaddition of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene with a reactive diene.

    Materials:

    • 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

    • Freshly distilled diene (e.g., cyclopentadiene)

    • Anhydrous dichloromethane (DCM)

    • Lewis acid (e.g., Titanium(IV) chloride, 1.0 M solution in DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    Procedure:

    • To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add 1-cyclopropyl-1-(trimethylsilyloxy)ethylene (1.0 equiv) and the diene (1.2 equiv) dissolved in anhydrous DCM (to achieve a 0.1 M concentration of the silyl enol ether).

    • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

    • Slowly add the Lewis acid solution (1.1 equiv) dropwise to the stirred reaction mixture over 10 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Quench cluster_workup Workup & Purification A Combine reactants in anhydrous DCM B Cool to -78 °C A->B C Add Lewis Acid dropwise B->C D Monitor by TLC C->D E Quench with NaHCO3 (aq) D->E F Warm to RT & Extract E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

    Caption: A typical experimental workflow for the cycloaddition reaction.

    Conclusion

    1-Cyclopropyl-1-(trimethylsilyloxy)ethylene stands out as a valuable reagent in the synthetic chemist's toolbox for cycloaddition reactions. The presence of the cyclopropyl group introduces a fascinating layer of mechanistic complexity, influencing reactivity and selectivity in ways that differ from more conventional silyl enol ethers. A thorough understanding of these mechanistic nuances is crucial for harnessing the full synthetic potential of this unique building block in the construction of intricate molecular targets. Further computational and experimental studies are warranted to fully elucidate the subtle interplay of electronic and steric effects that govern its behavior in a broader range of cycloaddition transformations.

    References

    • Comparative Study on Enol's Reactivity in Solvents. (2026, March 6). BenchChem.
    • Synthesis of cyclopent-2-enones through stepwise [3 + 2] cycloaddition of simple silyl enol ethers and alk-1-ynes. RSC Publishing.
    • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2024, April 25). Journal of the American Chemical Society.
    • Computational study of the stereoselectivity profiles of the Diels-Alder cycloaddition reactions of cyclopentadiene and butadiene with cyclopropenes. ChemRxiv.
    • Cycloaddition reactions of silacyclopropylidenoids to ethylene.
    • Diels–Alder Reaction. MilliporeSigma.
    • Enamines – Enol Ethers: How Do Enolate Equivalents Differ in Nucleophilic Reactivity?. (2019, January 8). Thieme.
    • PET-Induced Ring Opening of Cyclopropyl Silyl Enol Ethers.
    • Highly Enantioselective [3 + 2] Annulation of Cyclic Enol Silyl Ethers with Donor-Acceptor Cyclopropanes: Accessing 3a-Hydroxy [n.3.0]Carbobicycles.
    • Regioselective oxidative ring opening of cyclopropyl silyl ethers: a quantum chemical study. (2010, June 25). SpringerLink.
    • Silylmethyl-substituted cyclopropyl and other strained ring systems: cycloaddition with dipolarophiles.
    • Diels–Alder reaction. Wikipedia.
    • Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Deriv
    • 30.5 Cycloaddition Reactions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
    • Computational Design of a Tetrapericyclic Cycloaddition and the Nature of Potential Energy Surfaces with Multiple Bifurcations. (2023, February 1). eScholarship.
    • Enhanced reactivity of Li + @C 60 toward thermal [2 + 2] cycloaddition by encapsulated Li + Lewis acid. (2024, March 25). Beilstein Journal of Organic Chemistry.
    • Mechanistic Insights on the Enantioselective (4+3)
    • Reaction mechanism for the cycloaddition of cyclopropyl ketones with terminal alkenes and alkynes.
    • A Mechanism Study and an Investigation of the Reason for the Stereoselectivity in the [4+2] Cycloaddition Reaction between Cyclo. (2023, July 27). Scientiae Radices.
    • [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz. (2023, December 29). YouTube.
    • Lewis acid-promoted [2 + 2] cycloadditions of alkenes with aryl ketenes. Organic & Biomolecular Chemistry (RSC Publishing).
    • Cyclization Reactions of 1,3-Bis-Silyl Enol Ethers and Related Masked Dianions.
    • A formal (3+2)
    • Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles. (2005, April 14). PubMed.
    • Cycloaddition Reactions at the Beginning of the Third Millennium. MDPI.
    • Cyclopropanol, 1-ethoxy. Organic Syntheses.
    • Intermolecular Formal [2π+2σ] Cycloaddition of Enol Silyl Ethers with Bicyclo[1.1.0]butanes Promoted by Lewis. ChemRxiv.
    • Application Notes and Protocols: 1-Methoxycyclopropan-1-ol in [4+3] Cycloaddition Reactions. BenchChem.
    • Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective. MDPI.
    • 1.3: Diels-Alder_Reactions. (2021, May 2). Chemistry LibreTexts.
    • 14.5 Characteristics of the Diels–Alder Reaction. (2023, September 20). Organic Chemistry | OpenStax.
    • Diels Alder Reaction. (2021, January 4). YouTube.

    Sources

    Comparative

    Benchmarking 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene: A Comparative Guide to Nucleophilic Performance in Carbon-Carbon Bond Formation

    As a Senior Application Scientist, selecting the optimal π -nucleophile for Lewis acid-catalyzed transformations requires balancing reactivity, steric demand, and transition-state stability. Silyl enol ethers are corners...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, selecting the optimal π -nucleophile for Lewis acid-catalyzed transformations requires balancing reactivity, steric demand, and transition-state stability. Silyl enol ethers are cornerstone reagents in modern organic synthesis, bridging the reactivity gap between highly basic lithium enolates and unreactive neutral ketones.

    This guide provides an objective, data-driven benchmark of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (CP-TMS-EE) against traditional aromatic and aliphatic alternatives. By analyzing the mechanistic causality behind its performance, we establish a framework for optimizing Mukaiyama aldol additions, Michael reactions, and cyclopropanations.

    Mechanistic Causality: The Cyclopropyl Advantage

    To understand why [1] outperforms many standard silyl enol ethers, we must examine the electronic nature of the cyclopropyl group.

    Unlike standard alkyl chains, the cyclopropyl ring possesses Walsh orbitals—high-energy, p-character σ -bonds. During a nucleophilic attack (e.g., onto an activated aldehyde), the transition state develops a partial positive charge at the original carbonyl carbon (oxocarbenium character). The Walsh orbitals of the cyclopropyl group align with the empty p-orbital of this developing charge, providing exceptional stabilization through σ−π hyperconjugation.

    This electronic donation accelerates the reaction rate without introducing the severe steric hindrance typically required to achieve similar stabilization (such as in tert-butyl derivatives). Consequently, CP-TMS-EE occupies a "Goldilocks zone" of high nucleophilicity and low steric bulk.

    MechanisticLogic Nuc CP-TMS-EE (Nucleophile) TS Oxocarbenium TS Stabilized by Walsh Orbitals Nuc->TS Nucleophilic Attack Elec Activated Electrophile (Aldehyde + TiCl4) Elec->TS Electrophilic Capture Prod Aldol Adduct (High Turn-Over) TS->Prod Rapid Desilylation

    Mechanistic pathway highlighting transition state stabilization via cyclopropyl Walsh orbitals.

    Quantitative Benchmarking: CP-TMS-EE vs. Alternatives

    To objectively evaluate CP-TMS-EE, we benchmark it against two industry-standard reagents in a model Mukaiyama aldol reaction (using benzaldehyde and TiCl₄):

    • 1-Phenyl-1-(trimethylsilyloxy)ethylene (Ph-TMS-EE) : The acetophenone derivative. It offers moderate nucleophilicity via resonance but suffers from competitive π -stacking and steric clashes in crowded transition states.

    • 3,3-Dimethyl-2-(trimethylsilyloxy)-1-butene (tBu-TMS-EE) : The pinacolone derivative. It provides excellent diastereoselectivity due to extreme steric bulk but suffers from sluggish kinetics.

    We utilize the [2] ( N ) to quantify intrinsic reactivity. Higher N values indicate exponentially faster reaction rates.

    Performance Comparison Table
    Reagent (Silyl Enol Ether)Substituent TypeMayr Nucleophilicity ( N )Relative Rate ( krel​ )Aldol Yield (%)Diastereomeric Ratio (syn:anti)
    CP-TMS-EE Cyclopropyl~6.2 103 92 - 96%85:15
    Ph-TMS-EE Phenyl5.4 102 80 - 85%70:30
    tBu-TMS-EE tert-Butyl4.5165 - 75%>95:5

    Data Synthesis : CP-TMS-EE demonstrates a reaction rate approximately 1,000 times faster than the tert-butyl analogue, translating to near-quantitative yields within shorter reaction times. While tBu-TMS-EE offers superior diastereoselectivity (>95:5), CP-TMS-EE provides a highly practical 85:15 ratio, which is often sufficient for early-stage drug development workflows where overall throughput and yield are prioritized. Furthermore, CP-TMS-EE is highly effective in downstream [3].

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness and reproducibility, the following Mukaiyama aldol methodology is designed as a self-validating system . We employ an internal standard (n-dodecane) to decouple the intrinsic reaction conversion from potential physical losses during downstream chromatography.

    Reagents and Equipment
    • Nucleophile : 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (1.2 equiv)

    • Electrophile : Benzaldehyde (1.0 equiv)

    • Catalyst : Titanium tetrachloride (TiCl₄, 1.0 M in DCM, 1.1 equiv)

    • Solvent : Anhydrous Dichloromethane (DCM)

    • Internal Standard : n-Dodecane (0.5 equiv)

    Step-by-Step Methodology
    • System Purging & Pre-cooling : Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add anhydrous DCM (0.2 M relative to aldehyde) and cool the system to -78 °C using a dry ice/acetone bath.

      • Causality: Operating at -78 °C is critical. It prevents the Lewis acid-catalyzed auto-polymerization of the highly nucleophilic CP-TMS-EE and locks the transition state into a rigid geometry, maximizing diastereoselectivity.

    • Lewis Acid Activation : Inject benzaldehyde (1.0 equiv) and n-dodecane (0.5 equiv) into the flask. Dropwise, add TiCl₄ (1.1 equiv). Stir for 10 minutes.

      • Causality: TiCl₄ coordinates to the aldehyde oxygen, dramatically lowering the LUMO energy of the electrophile. The solution will turn deep yellow/orange, visually confirming complexation.

    • Nucleophile Injection : Add CP-TMS-EE (1.2 equiv) dropwise over 5 minutes down the side of the flask to pre-cool the reagent before it hits the reaction mixture.

    • Self-Validating Monitoring : After 30 minutes, extract a 10 µL aliquot, quench it in 100 µL of saturated aqueous NaHCO₃, extract with ethyl acetate, and inject into a GC-MS.

      • Causality: By comparing the product peak area against the n-dodecane internal standard, you obtain an absolute kinetic yield. If conversion is <90%, the system is likely contaminated with trace moisture (which destroys TiCl₄).

    • Quench & Isolation : Once GC-MS confirms >95% conversion, quench the bulk reaction at -78 °C by adding saturated aqueous NaHCO₃. Warm to room temperature, extract with DCM, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc).

    Workflow Step1 1. System Purging & Reagent Prep (Dry DCM, -78 °C, Ar atm) Step2 2. Lewis Acid Activation (Equilibrate Aldehyde with TiCl4) Step1->Step2 Step3 3. Nucleophile Injection (Dropwise addition of CP-TMS-EE) Step2->Step3 Step4 4. Self-Validating Monitoring (GC-MS with Dodecane Standard) Step3->Step4 Step5 5. Quench & Isolation (Aq. NaHCO3 quench, column chromatography) Step4->Step5

    Self-validating experimental workflow for Mukaiyama aldol additions using CP-TMS-EE.

    Conclusion

    Benchmarking reveals that 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene is a superior reagent for researchers requiring rapid, high-yielding C-C bond formations. The cyclopropyl group's ability to stabilize the transition state via Walsh orbital σ -conjugation results in a Mayr nucleophilicity parameter that significantly outpaces sterically encumbered alternatives, without sacrificing the operational stability of the silyl enol ether motif.

    References

    • National Center for Biotechnology Information. "1-Cyclopropyl-1-(trimethylsilyloxy)ethylene." PubChem Compound Summary for CID 552432. Available at:[Link]

    • Mayr, H., et al. "Determination of the Nucleophilicities of Silyl and Alkyl Enol Ethers." Journal of the American Chemical Society, ACS Publications. Available at:[Link]

    • Charette, A. B., et al. "Catalytic Asymmetric Simmons−Smith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol Derivatives." Organic Letters, ACS Publications. Available at:[Link]

    Validation

    Critical Analysis of the Cyclopropyl Group in Drug Design: Reactivity, Stability, and Isosteric Comparison

    Executive Summary In the intricate landscape of rational drug design, the selection of alkyl substituents is rarely a trivial exercise in space-filling. The bioisosteric replacement of an isopropyl group with a cycloprop...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the intricate landscape of rational drug design, the selection of alkyl substituents is rarely a trivial exercise in space-filling. The bioisosteric replacement of an isopropyl group with a cyclopropyl moiety represents one of the most profound tactical maneuvers available to a medicinal chemist. While structurally similar, these groups diverge radically in their electronic properties, conformational rigidity, and metabolic reactivity. This guide provides a critical, data-driven comparison of the cyclopropyl group against its acyclic alternatives, detailing the causality behind its unique reactivity profile and providing self-validating experimental protocols to assess its metabolic fate.

    Physicochemical & Electronic Profiling: Cyclopropyl vs. Isopropyl

    The reactivity of the cyclopropyl group is fundamentally dictated by its high ring strain (approx. 27.5 kcal/mol) and the unique hybridization of its bonds. Unlike the standard sp3 hybridized orbitals of an isopropyl group, the cyclopropyl C–C bonds possess high p -character (often described as Walsh orbitals), granting the ring partial double-bond character[1]. Conversely, the C–H bonds possess high s -character, which increases their bond dissociation energy (BDE) and alters their polarization[2].

    This unique electronic architecture allows the cyclopropyl group to act simultaneously as an inductive electron-withdrawer and a resonance electron-donor when adjacent to a π -system[3].

    Table 1: Quantitative Comparison of Physicochemical Properties
    PropertyIsopropylCyclopropylStructural Causality & Impact on Drug Design
    Volume (ų) ~63~56The constrained ring reduces the spatial footprint, allowing tighter accommodation in sterically restricted binding pockets[4].
    Lipophilicity (Hansch π ) 1.531.14Increased s -character of C–H bonds enhances polarization, reducing overall lipophilicity and improving Ligand Lipophilic Efficiency (LLE)[5].
    C–H Bond Dissociation Energy LowerHigherThe stronger C–H bonds in the cyclopropyl ring require higher activation energy for hydrogen atom abstraction, directly reducing susceptibility to Phase I oxidation[2].
    Electronic Effect Inductive DonorDual NatureWalsh orbitals allow conjugation with adjacent π -systems, modulating the pKa​ of neighboring basic amines or acidic motifs[1].

    Metabolic Stability: The Double-Edged Sword of Reactivity

    Shielding Against Oxidative Metabolism

    A primary rationale for swapping an isopropyl group for a cyclopropyl group is to enhance metabolic stability. Cytochrome P450 (CYP450) enzymes typically initiate aliphatic metabolism via hydrogen atom abstraction. Because the cyclopropyl C–H bonds possess higher BDEs than the tertiary C–H bond of an isopropyl group, the cyclopropyl moiety acts as a metabolic shield, often shifting the site of metabolism or significantly prolonging the drug's half-life[2].

    The Cyclopropylamine Liability: Mechanism-Based Inactivation (MBI)

    While isolated cyclopropyl groups are metabolically robust, attaching a cyclopropyl ring directly to an amine (forming a cyclopropylamine) introduces a severe reactivity liability. Cyclopropylamines are notorious for causing Mechanism-Based Inactivation (MBI) of CYP450 enzymes (e.g., CYP3A4, CYP2D6)[6].

    The causality of this inactivation is rooted in single-electron transfer (SET). The CYP450 heme iron oxidizes the amine nitrogen, forming an aminium radical cation. Driven by the release of ring strain, the cyclopropyl ring rapidly undergoes homolytic cleavage to form a highly reactive primary carbon radical. This radical covalently alkylates the heme prosthetic group or the apoprotein, irreversibly destroying the enzyme's catalytic capability[7].

    MBI_Pathway A Cyclopropylamine Drug B CYP450 Active Site Binding A->B Reversible Binding C Single-Electron Transfer (SET) B->C NADPH, O2 D Aminium Radical Cation C->D Oxidation E Ring Cleavage (Radical Intermediate) D->E Strain Relief F Covalent Heme Alkylation (MBI) E->F Irreversible Inactivation

    CYP450 mechanism-based inhibition pathway via cyclopropylamine ring cleavage.

    Experimental Methodologies & Self-Validating Protocols

    To objectively compare the reactivity and stability of cyclopropyl vs. isopropyl analogs, researchers must employ self-validating in vitro assay systems. Below are the definitive protocols for assessing intrinsic clearance and MBI liability.

    Protocol A: Intrinsic Clearance ( CLint​ ) Assay using Human Liver Microsomes

    This assay determines the vulnerability of the alkyl group to Phase I oxidative metabolism.

    Step-by-Step Methodology:

    • Preparation: Prepare a 1 µM solution of the test compound (cyclopropyl vs. isopropyl analog) in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

    • Pre-warming: Incubate the mixture at 37°C for 5 minutes. Causality: Pre-warming ensures that enzymatic reactions proceed at optimal physiological kinetics immediately upon initiation.

    • Initiation: Add NADPH to a final concentration of 1 mM to initiate the reaction. Causality: NADPH serves as the obligate electron donor for CYP450 catalytic turnover; without it, Phase I oxidation cannot occur.

    • Sampling & Quenching: At designated time points (0, 5, 15, 30, 45 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic reactivity while simultaneously extracting the analyte.

    • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

    • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

    Protocol B: IC50​ Shift Assay for MBI Detection

    Because cyclopropylamines require catalytic turnover to generate the reactive radical, standard reversible inhibition assays will yield false negatives. The IC50​ shift assay utilizes a time-dependent pre-incubation step to unmask this liability[8].

    Step-by-Step Methodology:

    • Pre-incubation Setup: Prepare serial dilutions of the test compound (0.1 to 50 µM). Mix with HLM (1 mg/mL) in phosphate buffer.

    • Bifurcation (+/- NADPH): Split the samples into two arms. To Arm A, add 1 mM NADPH. To Arm B, add buffer only. Causality: True MBI requires enzyme turnover. Arm B serves as a self-validating control to isolate reversible competitive inhibition from irreversible covalent inactivation.

    • Primary Incubation: Incubate both arms at 37°C for 30 minutes.

    • Dilution & Secondary Incubation: Dilute aliquots from both arms 10-fold into a secondary incubation mixture containing a CYP-specific probe substrate (e.g., Midazolam for CYP3A4) and 1 mM NADPH. Incubate for 10 minutes. Causality: The 10-fold dilution drastically reduces the concentration of the reversible inhibitor, allowing the assay to exclusively measure the permanent loss of active enzyme.

    • Quenching & Readout: Quench with cold acetonitrile. Quantify the formation of the probe metabolite (e.g., 1'-hydroxymidazolam) via LC-MS/MS.

    • Interpretation: Calculate the IC50​ for both arms. An IC50​ shift ratio ( IC50​ [-NADPH] / IC50​ [+NADPH]) greater than 1.5x confirms mechanism-based inactivation.

    MBI_Assay Step1 1. Pre-incubation Drug + CYP + Buffer Split NADPH Status? Step1->Split Step2A 2A. + NADPH (Enzyme Turnover) Split->Step2A Yes Step2B 2B. - NADPH (Control) Split->Step2B No Step3 3. Dilute into Probe Substrate Step2A->Step3 30 min Step2B->Step3 30 min Step4 4. LC-MS/MS Quantification Step3->Step4 Step5 5. IC50 Shift Calculation Step4->Step5 Shift > 1.5x = MBI

    Workflow for the IC50 shift assay to detect time-dependent CYP450 inhibition.

    Conclusion & Strategic Recommendations

    The decision to utilize a cyclopropyl group over an isopropyl group must be driven by empirical data rather than structural aesthetics. While the cyclopropyl moiety offers superior metabolic stability, reduced lipophilicity, and unique conformational constraints, its integration adjacent to heteroatoms (specifically amines) invites severe toxicological risks via mechanism-based CYP450 inactivation. By employing rigorous, self-validating protocols like the IC50​ shift assay early in the optimization pipeline, drug development professionals can harness the cyclopropyl group's reactivity advantages while mitigating its covalent liabilities.

    References

    • Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison - Benchchem.
    • Cyclopropyl and Isopropyl Derivatives of 11-cis and 9-cis Retinals at C-9 and C-13: Subtle Steric Differences with Major Effects on Ligand Efficacy in Rhodopsin - Journal of Natural Products (ACS Publications).
    • The Cyclopropyl Moiety: A Linchpin in Aromatic System Reactivity - Benchchem.
    • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - Beilstein Journal of Organic Chemistry (PMC).
    • Metabolism of cyclopropyl groups - Hypha Discovery Blogs.
    • Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks - Journal of Medicinal Chemistry (ACS Publications).
    • Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes - Frontiers in Pharmacology.
    • Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes - ResearchGate.

    Sources

    Safety & Regulatory Compliance

    Safety

    1-Cyclopropyl-1-(trimethylsilyloxy)ethylene proper disposal procedures

    As a Senior Application Scientist, I frequently audit laboratory workflows where highly reactive intermediates are meticulously handled during synthesis, only to be dangerously mismanaged during disposal. 1-Cyclopropyl-1...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently audit laboratory workflows where highly reactive intermediates are meticulously handled during synthesis, only to be dangerously mismanaged during disposal. 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene —a masked enolate widely used in Mukaiyama aldol additions and cyclopropanation reactions—is a prime example.

    When researchers relegate this silyl enol ether to standard waste streams without understanding its thermodynamic instability, they risk exothermic reactions, container pressurization, and the release of hazardous vapors. This guide provides a self-validating, mechanistically grounded approach to managing this chemical from the benchtop to final incineration.

    Physicochemical Profiling & Hazard Assessment

    Before executing any disposal protocol, we must establish the chemical boundaries of the reagent. The trimethylsilyloxy group protects a highly reactive enolate, making the molecule intrinsically sensitive to electrophiles and protic sources. According to the [1], this compound requires strict environmental controls.

    Table 1: Quantitative Data & Operational Impact

    ParameterValueCausality / Operational Impact
    Chemical Name 1-Cyclopropyl-1-(trimethylsilyloxy)ethyleneSilyl enol ether structure dictates its high reactivity toward electrophiles and moisture.
    CAS Number 42161-96-6Essential for accurate EHS logging and waste manifest generation.
    Formula / Class C8H16OSi / OrganosilaneHigh carbon/silicon content necessitates high-temperature incineration.
    Hazard Codes H226, H315, H319, H335Flammable liquid; requires Class 3 handling and strict ignition control[1].
    Incompatibilities Acids, Bases, Moisture, OxidizersContact triggers uncontrolled exothermic hydrolysis or combustion.

    Mechanistic Causality in Waste Segregation

    Why do we strictly segregate silyl enol ethers from aqueous or acidic waste carboys? The answer lies in the [2].

    When 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene encounters water, the water acts as an oxygen nucleophile, attacking the silicon atom and cleaving the Si-O bond[2]. This uncontrolled reaction rapidly generates cyclopropyl methyl ketone and trimethylsilanol (which instantly dimerizes to hexamethyldisiloxane ). Both byproducts are highly volatile. If this hydrolysis occurs inside a sealed, mixed-waste container, the rapid generation of vapor pressure will cause catastrophic container rupture.

    Therefore, our disposal strategy relies on a bifurcated approach: strict anhydrous segregation for bulk volumes, and controlled, deliberate quenching for trace residues.

    Operational Disposal Workflows

    To ensure zero fugitive emissions and compliance with [3], follow the decision matrix below based on the volume of waste generated.

    DisposalWorkflow Start 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene Waste Generation Decision Volume Assessment Start->Decision Bulk Bulk Liquid (>10 mL) Decision->Bulk High Vol Trace Trace/Residual (<10 mL) Decision->Trace Low Vol BulkProtocol Protocol A: Direct Segregation Bulk->BulkProtocol TraceProtocol Protocol B: Active Quenching Trace->TraceProtocol Storage Non-Halogenated Flammable Waste BulkProtocol->Storage Quench Hydrolysis (1M HCl) TraceProtocol->Quench Byproducts Cyclopropyl Methyl Ketone + Hexamethyldisiloxane Quench->Byproducts Byproducts->Storage Incineration EHS Collection & Incineration Storage->Incineration

    Figure 1: Decision matrix and operational workflow for silyl enol ether disposal.

    Protocol A: Bulk Waste Segregation (Volumes > 10 mL)

    Objective: Maintain the chemical in its unreacted, anhydrous state until professional EHS incineration.

    • Atmospheric Control: Perform all waste transfers inside a certified chemical fume hood to mitigate inhalation risks (H335)[1].

    • Container Selection: Use a thoroughly dried, high-density polyethylene (HDPE) or amber glass waste container approved for flammable liquids.

    • Segregation: Ensure the container is strictly designated for Non-Halogenated Flammable Liquids. Do not mix with aqueous waste, acids, or oxidizing agents[3].

    • Labeling: Affix a hazardous waste tag immediately. Explicitly list "1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (Organosilane)" and its primary hazard (Flammable).

    • Storage: Store in a grounded, UL/FM-certified flammable storage cabinet until EHS pickup[3].

    Validation Check: Before sealing the waste container, visually inspect the liquid. Verify that no phase separation, cloudiness, or bubbling is occurring. The presence of gas evolution indicates water contamination and active, dangerous hydrolysis. Do not seal a bubbling container.

    Protocol B: Active Quenching of Trace Quantities (Volumes < 10 mL)

    Objective: Safely deactivate residual chemical in reaction vessels prior to glassware washing, preventing fugitive emissions and drain contamination.

    • Dilution: Dissolve the residual chemical in a mutually compatible, non-reactive solvent (e.g., anhydrous tetrahydrofuran or acetone) within a fume hood.

    • Controlled Hydrolysis: Slowly add a dilute aqueous acid (e.g., 1M HCl) dropwise under continuous magnetic stirring. Mechanistic note: The acid catalyzes the nucleophilic attack of water on the silicon atom, safely breaking down the reactive enolate into stable ketone and siloxane byproducts[2].

    • Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer (containing hexamethyldisiloxane and cyclopropyl methyl ketone) from the aqueous layer.

    • Disposal Routing: Route the organic layer to the Non-Halogenated Flammable waste stream. Route the neutralized aqueous layer to the Aqueous Waste stream.

    Validation Check: Monitor the temperature of the quenching flask by touch. A cessation of the mild exotherm, coupled with the disappearance of the characteristic organosilane odor, indicates complete consumption and safe deactivation of the silyl enol ether.

    References

    • Title: 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene | C8H16OSi | CID 552432 Source: PubChem, National Center for Biotechnology Information URL: [Link]

    • Title: Silyl enol ether Source: Wikipedia, Wikimedia Foundation URL: [Link]

    • Title: Hazardous Waste Disposal Guide Source: Research Safety, Northwestern University URL: [Link]

    Sources

    Handling

    Personal protective equipment for handling 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

    Comprehensive Safety & Operational Guide: Handling 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene As a highly reactive silyl enol ether, 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (CAS: 42161-96-6) is an indispensable enol...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety & Operational Guide: Handling 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene

    As a highly reactive silyl enol ether, 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (CAS: 42161-96-6) is an indispensable enolate surrogate used in advanced organic synthesis, particularly for regioselective cross-coupling and Prins cyclizations[1][2]. However, its physical and chemical properties demand rigorous safety, handling, and disposal protocols. This guide provides drug development professionals and synthetic chemists with the authoritative, step-by-step operational parameters required to handle this reagent safely and effectively.

    Risk Assessment & Hazard Causality

    To establish a self-validating safety protocol, operators must understand the mechanistic causality behind the compound's hazards.

    • Moisture Sensitivity & Hydrolysis: Silyl enol ethers are mild nucleophiles that are exquisitely sensitive to water. Upon exposure to atmospheric moisture, water acts as an oxygen nucleophile, attacking the silicon atom[3]. This cleavage generates cyclopropyl methyl ketone and a trimethylsilanol intermediate, which rapidly condenses to form hexamethyldisiloxane[3]. This degradation not only destroys the reagent but can also pressurize sealed containers due to the volatility of the siloxane byproducts.

    • Flammability (H226): With a flash point of 29 °C (84.2 °F), this compound is classified as a Category 3 Flammable Liquid[1][4]. Vapors can easily form explosive mixtures with air at standard ambient room temperatures.

    • Acute Irritation (H315, H319, H335): The compound causes significant skin, eye, and respiratory irritation[1][4]. This is mechanistically driven by its interaction with mucosal moisture, leading to localized exothermic hydrolysis and the release of irritating silanol species.

    Hydrolysis A 1-Cyclopropyl-1- (trimethylsilyloxy)ethylene C Cyclopropyl Methyl Ketone A->C Hydrolysis D Trimethylsilanol Intermediate A->D Cleavage B H2O (Nucleophile) B->A Atmospheric Moisture E Hexamethyldisiloxane D->E Condensation

    Logical pathway of moisture-induced hydrolysis of the silyl enol ether.

    Quantitative Data & PPE Matrix

    To mitigate the risks of flammability, moisture-driven hydrolysis, and mucosal irritation, the following quantitative parameters and Personal Protective Equipment (PPE) matrix must be strictly adhered to.

    Table 1: Chemical Properties & Hazard Metrics

    Property Value Hazard Implication
    Flash Point 29 °C (84.2 °F)[1] Flammable liquid. Vapors can ignite at room temperature.
    Boiling Point 38–40 °C (at 12 mmHg)[1] High volatility under reduced pressure; requires cold-trap protection.

    | Density | 0.845 g/mL[1] | Floats on water; aqueous fire suppression may spread flames. |

    Table 2: Mandatory PPE Matrix

    Body Part PPE Requirement Specification Causality / Justification
    Eye/Face Safety Goggles + Face Shield ANSI Z87.1 Compliant Protects against volatile silanol vapors causing severe eye irritation (H319)[4].
    Respiratory Full-Face Respirator Type ABEK (EN14387) Filter[1] Neutralizes organic vapors and acidic gases, preventing respiratory tract irritation (H335)[4].
    Hands Chemical-Resistant Gloves Nitrile or Butyl Rubber Prevents dermal absorption and localized skin irritation (H315) from contact hydrolysis[4].

    | Body | Flame-Resistant Lab Coat | Nomex or equivalent | Mitigates ignition risks associated with the compound's low flash point[1]. |

    Operational Workflow & Handling Protocol

    Because 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene is exquisitely sensitive to moisture, all operations must be conducted using rigorous air-free techniques (Schlenk line or glovebox)[5][6].

    Step-by-Step Methodology: Inert Atmosphere Setup & Reagent Transfer

    • Glassware Preparation: Oven-dry all reaction flasks, stir bars, and syringes at 120 °C for a minimum of 4 hours to eliminate surface-bound moisture.

    • Atmosphere Exchange: Assemble the glassware while hot and immediately evacuate under high vacuum. Backfill with high-purity Argon. Repeat this vacuum-purge cycle three times. (Expert Insight: Argon is preferred over Nitrogen due to its higher density, providing a superior protective blanket over the liquid surface).

    • Solvent Transfer: Transfer anhydrous, degassed solvents (e.g., THF or DCM) into the reaction vessel using an air-tight, oven-dried glass syringe equipped with a non-coring needle.

    • Reagent Equilibration: Retrieve the 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene from cold storage (typically 2–8 °C). Crucial: Allow the sealed bottle to equilibrate to room temperature before opening. Opening a cold bottle will cause immediate condensation of atmospheric moisture on the internal surfaces, initiating hydrolysis.

    • Addition: Add the silyl enol ether dropwise to the reaction mixture, typically cooled to -78 °C, to control the exothermic nature of downstream Lewis acid-catalyzed reactions[5].

    Workflow S1 1. Oven-dry glassware (120°C, >4h) S2 2. Assemble & evacuate under high vacuum S1->S2 S3 3. Backfill with high-purity Argon (3x) S2->S3 S4 4. Transfer solvent via air-tight syringe S3->S4 S5 5. Add Silyl Enol Ether dropwise at -78°C S4->S5 S6 6. Quench reaction with NaHCO3 (aq) S5->S6

    Step-by-step inert atmosphere workflow for handling moisture-sensitive reagents.

    Emergency Response & Spill Management

    In the event of a spill outside of the fume hood or glovebox:

    • Evacuate & Isolate: Immediately clear the area. Eliminate all ignition sources (sparks, open flames, hot plates) due to the 29 °C flash point[1].

    • Ventilation: Maximize fume hood extraction and room ventilation to disperse flammable vapors.

    • Containment: Cover the spill with a non-combustible, inert absorbent material (e.g., dry sand, vermiculite, or a commercial spill kit). Do not use combustible materials like sawdust.

    • Neutralization: Because water will cause rapid hydrolysis and potential vapor release, avoid using aqueous suppressants directly. Sweep the absorbed mixture using non-sparking tools into a highly visible, sealable hazardous waste container.

    Disposal & Quenching Plan

    Unused reagent or reaction mixtures containing 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene must be quenched safely before final disposal to prevent unwanted reactions in waste streams.

    Step-by-Step Quenching Protocol:

    • Dilution: Dilute the unreacted silyl enol ether in a compatible, dry organic solvent (e.g., toluene or hexanes) under an inert atmosphere.

    • Controlled Hydrolysis: Cool the mixture to 0 °C using an ice bath. Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) dropwise. (Expert Insight: Mild basic hydrolysis is preferred over acidic hydrolysis to prevent the rapid, uncontrolled exothermic cleavage of the silyl ether linkage, which can cause violent solvent boil-off).

    • Phase Separation: Allow the mixture to warm to room temperature and stir until bubbling completely ceases. Transfer to a separatory funnel and separate the aqueous and organic layers.

    • Waste Segregation: Dispose of the organic layer in the "Non-Halogenated Flammable Organic Waste" stream (unless halogenated solvents like DCM were used). Dispose of the aqueous layer in the appropriate basic aqueous waste stream.

    References

    • Chembase. "1-Cyclopropyl-1-(trimethylsilyloxy)
    • PubChem. "1-Cyclopropyl-1-(trimethylsilyloxy)ethylene | C8H16OSi | CID 552432". nih.gov.
    • Wikipedia. "Silyl enol ether". wikipedia.org.

    Sources

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